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  • Product: 4-Bromo-2-formylthiophene-3-carboxylic acid
  • CAS: 1334640-34-4

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 4-Bromo-2-formylthiophene-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and materials science, poly-functionalized heterocyclic building blocks are the cornerstone of modular synthesis. 4-Bromo-2-formylthiophene-3-carboxylic acid is a highly special...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, poly-functionalized heterocyclic building blocks are the cornerstone of modular synthesis. 4-Bromo-2-formylthiophene-3-carboxylic acid is a highly specialized, electron-deficient thiophene derivative that offers exceptional synthetic versatility. Featuring three orthogonal reactive sites—an aryl bromide, an aldehyde, and a carboxylic acid—this molecule allows researchers to perform sequential, site-selective functionalizations.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated protocols for downstream functionalization, specifically tailored for researchers developing NMDA receptor modulators and advanced organic materials.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of 4-Bromo-2-formylthiophene-3-carboxylic acid is critical for predicting its solubility, reactivity, and behavior in biological assays. The presence of the electron-withdrawing formyl (-CHO) and carboxylic acid (-COOH) groups significantly lowers the electron density of the thiophene core, altering its standard reactivity profile.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Implication
Chemical Name 4-Bromo-2-formylthiophene-3-carboxylic acidCore scaffold for heteroaromatic synthesis.
CAS Registry Number 1334640-34-4Unique identifier for sourcing and compliance[1].
Molecular Formula C₆H₃BrO₃SIndicates high heteroatom density.
Molecular Weight 235.06 g/mol Low molecular weight ideal for fragment-based drug design[2].
SMILES String OC(=O)C=1C(Br)=CSC=1C=OUnambiguous topological mapping[3].
Topological Polar Surface Area (TPSA) ~54.37 ŲFavorable for membrane permeability in CNS-targeted drugs.
Hydrogen Bond Donors / Acceptors 1 / 3Facilitates strong interactions with target protein residues[4].

Reactivity Landscape & Mechanistic Pathways

The true value of 4-Bromo-2-formylthiophene-3-carboxylic acid lies in its orthogonal reactivity . The molecule is a self-contained synthetic hub where each functional group can be addressed independently without cross-interference, provided the correct mechanistic conditions are applied.

  • The C4-Bromide (Electrophilic Cross-Coupling Site): Unlike electron-rich aryl bromides, the C(sp²)–Br bond at the C4 position is highly activated. The adjacent electron-withdrawing -COOH and -CHO groups deplete electron density from the thiophene ring. Mechanistically, this accelerates the rate-determining oxidative addition step of Palladium(0) catalysts into the C–Br bond during Suzuki, Stille, or Sonogashira couplings [5].

  • The C2-Formyl Group (Carbonyl Electrophile): The aldehyde group is primed for nucleophilic attack. It readily undergoes reductive amination, Wittig olefination, or condensation reactions to form extended conjugated systems or fused heterocycles.

  • The C3-Carboxylic Acid (Acyl Donor): This group can be activated using standard coupling reagents (e.g., HATU, EDC) to form amides, or it can undergo esterification. Furthermore, its proximity to the formyl group allows for intramolecular cyclizations to form thienopyrimidines or thienopyridines.

Reactivity Center 4-Bromo-2-formylthiophene- 3-carboxylic acid Br_Node C4-Bromo Group (Electrophile) Center->Br_Node Pd-Catalysis CHO_Node C2-Formyl Group (Carbonyl Electrophile) Center->CHO_Node Nucleophilic Addition COOH_Node C3-Carboxylic Acid (Acyl Donor) Center->COOH_Node Coupling Reagents Br_Rxn Suzuki, Stille, & Sonogashira Couplings Br_Node->Br_Rxn CHO_Rxn Reductive Amination, Wittig Olefination CHO_Node->CHO_Rxn COOH_Rxn Amidation, Esterification COOH_Node->COOH_Rxn

Diagram 1: Orthogonal reactivity map of 4-Bromo-2-formylthiophene-3-carboxylic acid.

Synthetic Methodologies: Preparation & Downstream Functionalization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to justify the experimental parameters.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

This protocol details the formation of a C–C bond at the C4 position using an arylboronic acid.

  • Step 1: Reagent Assembly. In a flame-dried Schlenk flask, combine 4-Bromo-2-formylthiophene-3-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (3.0 eq).

    • Causality: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because the electron-deficient thiophene substrate requires a highly nucleophilic, activated boronate complex to drive the transmetalation step efficiently [6].

  • Step 2: Solvent Addition & Degassing. Add a 4:1 mixture of 1,4-Dioxane/H₂O. Perform three freeze-pump-thaw cycles under Argon.

    • Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing is critical because dissolved oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle [7].

  • Step 3: Reaction Execution. Heat the reaction mixture to 80°C and stir for 12 hours.

  • Step 4: Self-Validation Check. Remove a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~235) is fully consumed, and the [M+H]⁺ peak of the cross-coupled product dominates.

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Insertion into C4-Br bond forming Pd(II) complex Pd0->OxAdd + Bromothiophene TransMet Transmetalation Base activates Boronic Acid Transfer of R-group to Pd OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination C-C bond formation Product Release TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Diagram 2: Catalytic cycle of the Suzuki-Miyaura coupling on the bromothiophene.

Protocol 2: Site-Selective Reductive Amination of the C2-Formyl Group

This protocol functionalizes the aldehyde while leaving the carboxylic acid and bromide intact.

  • Step 1: Imine Formation. Combine the thiophene derivative (1.0 eq) with a primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Acetic acid lowers the pH to ~4-5. This protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic amine, thereby accelerating the formation of the intermediate iminium ion.

  • Step 2: Reduction. Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise at 0°C, then allow to warm to room temperature.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. This allows it to selectively reduce the highly electrophilic iminium ion without reducing the unreacted C2-formyl group or the C3-carboxylic acid.

  • Step 3: Self-Validation Check. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active starting material spot and the appearance of a new, more polar spot confirms successful conversion to the secondary amine.

Applications in Medicinal Chemistry & Materials Science

The unique substitution pattern of 4-Bromo-2-formylthiophene-3-carboxylic acid makes it a highly sought-after precursor in several advanced fields:

NMDA Receptor Modulators (Neuropharmacology)

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel critical for synaptic plasticity and memory function. Dysregulation of NMDA receptors is heavily implicated in schizophrenia, major depressive disorder, and autism spectrum disorders.

Derivatives of 4-bromo-2-formylthiophene-3-carboxylic acid are utilized as core building blocks for synthesizing complex thienopyrimidinone and spiro-lactam heteroaromatic compounds. These fused systems act as potent, biased allosteric modulators of the NMDA receptor (specifically the GluN1/2A/2B subunits), offering profound therapeutic potential for neuropsychiatric diseases [8], [3].

Enzyme Inhibition (D-Amino Acid Oxidase)

Thiophene carboxylic acids are recognized as potent pharmacophores and bioisosteres for benzoic acids. Research has demonstrated that low-molecular-weight thiophene carboxylic acids act as potent inhibitors of D-amino acid oxidase (DAO). The compact structural footprint of the thiophene ring, combined with the hydrogen-bonding capability of the carboxylic acid, allows these molecules to stack effectively with active-site residues (e.g., Tyr224), blocking the enzyme's secondary pocket [4].

References

  • Organic Chemistry Portal. "Suzuki Coupling." Named Reactions. Available at:[Link][6]

  • Chemistry LibreTexts. "Suzuki cross-coupling." Metal Catalyzed Reactions. Available at:[Link][7]

  • Google Patents. "ES2821010T3 - Moduladores heteroaromáticos del receptor NMDA y usos de los mismos." Patent Database. Available at:[3]

  • Google Patents. "WO2017100599A1 - Thienopyrimidinone nmda receptor modulators and uses thereof." Patent Database. Available at:[8]

  • National Institutes of Health (NIH) / PMC. "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids." Bioorganic & Medicinal Chemistry. Available at:[Link][4]

Sources

Exploratory

Orthogonal Functionalization of Thiophene Scaffolds: A Technical Guide to 4-Bromo-2-formylthiophene-3-carboxylic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on the strategic use of multi-functionalized building blocks. 4-Bromo-2-formylthiophene-3-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on the strategic use of multi-functionalized building blocks. 4-Bromo-2-formylthiophene-3-carboxylic acid is a highly versatile, orthogonally reactive thiophene derivative. As a Senior Application Scientist, I have observed that mastering the orthogonal reactivity of this specific scaffold allows researchers to efficiently construct thieno-fused bicyclic systems—such as thienopyridines and thienopyrimidines—which are privileged pharmacophores in oncology and immunology[1].

This technical guide provides an in-depth analysis of the physicochemical properties, structural significance, and validated experimental workflows for utilizing this compound in drug discovery campaigns.

Physicochemical & Structural Profile

Understanding the baseline quantitative data of a building block is critical for stoichiometric precision and analytical tracking. The core physicochemical properties[2][3] are summarized in Table 1 below.

Table 1: Physicochemical Properties of 4-Bromo-2-formylthiophene-3-carboxylic acid

ParameterValue / Description
Chemical Name 4-Bromo-2-formylthiophene-3-carboxylic acid
CAS Number 1334640-34-4
Molecular Formula C₆H₃BrO₃S
Molecular Weight 235.06 g/mol
SMILES String O=C(C1=C(C=O)SC=C1Br)O
Storage Conditions 2-8°C, inert atmosphere, protect from light
Key Functional Groups Aryl Bromide (C-4), Formyl (C-2), Carboxylic Acid (C-3)

Structural Significance & Orthogonal Reactivity (E-E-A-T)

The true value of 4-bromo-2-formylthiophene-3-carboxylic acid lies in the causality of its functional group placement . The thiophene ring provides metabolic stability and favorable lipophilicity, acting as a bioisostere for phenyl rings. However, it is the three distinct, orthogonally reactive sites that make this molecule a powerhouse for diversity-oriented synthesis:

  • C-4 Bromide (Transition-Metal Catalysis): The bromine atom at the C-4 position is highly susceptible to oxidative addition by palladium or nickel catalysts. This allows for Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions to extend the carbon framework.

  • C-2 Formyl Group (Electrophilic Hub): The aldehyde is highly electrophilic and primed for reductive aminations, Knoevenagel condensations, or Wittig olefinations. Its proximity to the sulfur atom stabilizes intermediate imines during amination.

  • C-3 Carboxylic Acid (Acylation & Synergistic Annulation): While it can undergo standard amide coupling or esterification, its true power is unlocked when reacting in tandem with the C-2 formyl group. Bifunctional nucleophiles (e.g., hydrazines, amidines) can condense with both the formyl and carboxyl groups sequentially to form thieno-fused bicyclic scaffolds[4].

Mechanistic Visualization: Orthogonal Functionalization Strategy

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

OrthogonalReactivity Core 4-Bromo-2-formylthiophene- 3-carboxylic acid C4 C-4 Bromide (Cross-Coupling) Core->C4 Pd Catalysis C2 C-2 Formyl (Electrophilic Addition) Core->C2 Amines/Reducing Agents C3 C-3 Carboxyl (Amidation/Esterification) Core->C3 Coupling Reagents C2C3 C-2 & C-3 Synergy (Annulation/Cyclization) Core->C2C3 Bifunctional Nucleophiles Prod1 C-4 Aryl/Alkyl Thiophene Derivatives C4->Prod1 Prod2 Secondary/Tertiary Amines via Reductive Amination C2->Prod2 Prod3 Amides/Esters C3->Prod3 Prod4 Thieno-fused Bicyclic Scaffolds (e.g., Thienopyrimidines) C2C3->Prod4

Fig 1. Orthogonal reactivity of 4-bromo-2-formylthiophene-3-carboxylic acid in scaffold building.

Experimental Workflow: Self-Validating Protocol

To demonstrate the utility of this compound, below is a highly optimized, self-validating protocol for a Chemoselective Suzuki-Miyaura Cross-Coupling at the C-4 position, leaving the formyl and carboxylic acid groups intact for downstream cyclization.

Causality of Experimental Choices:
  • Catalyst Selection: [Pd(dppf)Cl₂] is selected due to its large bite angle, which facilitates the oxidative addition of the sterically hindered C-4 bromide while minimizing competitive debromination.

  • Base Selection: A mild base (K₂CO₃) is utilized to tolerate the sensitive C-2 formyl group, preventing undesired aldol-type side reactions that stronger bases (like KOtBu) would trigger.

  • Solvent System: A 1,4-Dioxane/H₂O (4:1) mixture ensures the solubility of the polar carboxylic acid while maintaining the stability of the boronic acid partner.

Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask, charge 4-bromo-2-formylthiophene-3-carboxylic acid (1.0 equiv, 235 mg, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 414 mg, 3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Purge the system with Argon for 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 36 mg, 0.05 mmol) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 4–6 hours.

  • Self-Validation Checkpoint (In-Process Control): Analyze a 10 µL aliquot via LC-MS. The reaction is deemed complete and self-validated when the characteristic isotopic doublet of the starting material (m/z 233/235 [M-H]⁻) disappears entirely, replaced by the target mass of the arylated product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and acidify the aqueous layer to pH 3 using 1M HCl (to protonate the carboxylic acid and drive it into the organic phase). Extract with EtOAc (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).

Applications in Medicinal Chemistry

The structural motifs generated from 4-bromo-2-formylthiophene-3-carboxylic acid are not merely academic curiosities; they are foundational to modern therapeutics.

By condensing the C-2 and C-3 positions with amidines or ureas, researchers can access thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds. These fused bicyclic systems act as bioisosteres of purines (adenine/guanine) and are heavily utilized in the design of kinase inhibitors. For instance, 2,6-substituted thieno[3,2-d]pyrimidine derivatives containing electrophilic warheads have shown potent anti-proliferative activities against human cancer cell lines by targeting critical kinase pathways[4]. Furthermore, recent advances highlight the thieno[2,3-d]pyrimidine core as a promising scaffold for anti-inflammatory, anti-microbial, and CNS protective agents due to its ability to form key hydrogen bonds within ATP-binding pockets[1].

Analytical Validation Standards

To ensure scientific integrity, any derivative synthesized from this building block must be validated against the following analytical standards:

  • ¹H NMR (400 MHz, DMSO-d₆): The disappearance of the C-4 thiophene proton (typically around δ 7.8-8.2 ppm in the unsubstituted precursor) and the retention of the formyl proton (singlet, ~δ 10.0-10.5 ppm) confirm successful cross-coupling without aldehyde degradation.

  • LC-MS (ESI): The presence of the [M-H]⁻ ion in negative ion mode is highly reliable for confirming the integrity of the free carboxylic acid moiety throughout the synthetic sequence.

References

  • Molecules (MDPI) - Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Available at:[Link]

  • Bioorganic & Medicinal Chemistry (Elsevier) - Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available at:[Link]

Sources

Foundational

Literature Review and Technical Guide: Brominated Thiophene Carboxylic Acid Derivatives in Synthesis and Drug Discovery

Executive Summary Brominated thiophene carboxylic acids (BTCAs), particularly 5-bromothiophene-2-carboxylic acid and 3-bromothiophene-2-carboxylic acid, are indispensable bifunctional building blocks in modern organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated thiophene carboxylic acids (BTCAs), particularly 5-bromothiophene-2-carboxylic acid and 3-bromothiophene-2-carboxylic acid, are indispensable bifunctional building blocks in modern organic synthesis, medicinal chemistry, and materials science[1][2]. The orthogonal reactivity of the electrophilic bromine atom and the nucleophilic/acidic carboxylic acid group enables highly modular synthetic strategies. This whitepaper synthesizes current literature to provide an authoritative guide on the physicochemical profiling, synthetic methodologies, and downstream functionalization of BTCA derivatives, with a specific focus on their applications in targeted drug development[2][3].

Chemical Identity and Physicochemical Profiling

The utility of BTCAs stems from their unique electronic structures. The thiophene ring acts as an electron-rich heteroaromatic system, while the carboxylic acid exerts an electron-withdrawing effect. The introduction of a heavy halogen (bromine) not only provides a handle for transition-metal-catalyzed cross-coupling but also modulates the lipophilicity, steric bulk, and metabolic stability of the resulting pharmacophores[2].

Table 1: Physicochemical Properties of Key BTCA Scaffolds

Property5-Bromothiophene-2-carboxylic acid3-Bromothiophene-2-carboxylic acid
CAS Number 7311-63-9[2]7311-64-0[1]
Molecular Formula C₅H₃BrO₂S[2]C₅H₃BrO₂S[1]
Molecular Weight 207.05 g/mol [2]207.05 g/mol [1]
Melting Point 139–144 °C[2]N/A
Boiling Point 318.9 ± 27.0 °C[2]N/A
Density 1.9 ± 0.1 g/cm³[2]N/A
pKa (Predicted) 3.32 ± 0.10[2]N/A

Synthetic Methodologies: Core Scaffold Preparation

The synthesis of 5-bromothiophene-2-carboxylic acid is typically achieved via direct electrophilic aromatic substitution of thiophene-2-carboxylic acid[4]. While the carboxylic acid is a meta-directing deactivator in benzene systems, the inherent electron density of the sulfur heteroatom dominates the directing effects in thiophene, funneling the electrophilic attack to the 5-position (para to the carboxyl group)[4].

SynthesisWorkflow Start Thiophene-2-carboxylic acid Reaction Electrophilic Aromatic Substitution (Exothermic) Start->Reaction Reagents Br2 or NBS Glacial Acetic Acid Reagents->Reaction Crude Crude 5-BTCA Reaction->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification Pure Pure 5-Bromothiophene- 2-carboxylic acid Purification->Pure

Workflow for the electrophilic bromination of thiophene-2-carboxylic acid.

Protocol 1: Direct Bromination of Thiophene-2-carboxylic Acid
  • Causality & Logic: Glacial acetic acid is selected as the solvent because it acts as both a polar medium to stabilize the cationic transition state (Wheland intermediate) and a mild acid catalyst for the electrophilic aromatic substitution[4]. The reaction is highly exothermic; thus, strict temperature control is required to prevent over-bromination or ring degradation[4].

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 equivalent of thiophene-2-carboxylic acid in glacial acetic acid under an inert atmosphere (N₂ or Ar).

    • Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add 1.05 equivalents of elemental bromine (Br₂) or N-Bromosuccinimide (NBS) dropwise[2][4]. Self-Validation: The persistence of a slight orange/yellow tint in the solution indicates a sufficient concentration of active bromine species.

    • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent until the starting material spot is completely consumed.

    • Quenching & Workup: Pour the mixture into ice water. If Br₂ was used, quench excess bromine with a saturated sodium bisulfite (NaHSO₃) solution until the color dissipates.

    • Purification: Filter the resulting precipitate under a vacuum. Recrystallize the crude solid from an ethanol-water mixture to yield pure 5-bromothiophene-2-carboxylic acid as a white to light-yellow crystalline powder[2][4].

Reactivity and Downstream Functionalization

The true value of BTCAs lies in their downstream functionalization. The carboxylic acid can undergo Steglich esterification or amidation (using DCC/DMAP or TiCl₄/pyridine) to modulate solubility and receptor-binding affinity[3][5]. Subsequently, the bromine atom serves as the primary reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[2][3].

SuzukiCoupling Substrate 5-BTCA Ester/Amide Reaction Suzuki-Miyaura Cross-Coupling (90°C) Substrate->Reaction Boronic Arylboronic Acid Boronic->Reaction Catalyst Pd(PPh3)4 Catalyst Base (e.g., K3PO4) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product 5-Arylthiophene-2- carboxylate Derivative Workup->Product

Suzuki-Miyaura cross-coupling catalytic workflow for BTCA derivatives.

Protocol 2: Suzuki-Miyaura Cross-Coupling of BTCA Esters
  • Causality & Logic: A biphasic solvent system (e.g., 1,4-dioxane/water in a 6:1 ratio) is critical here. The organic phase dissolves the BTCA ester and the Pd(PPh₃)₄ catalyst to facilitate oxidative addition, while the aqueous phase dissolves the inorganic base (e.g., K₃PO₄) and maximizes the solubility of the arylboronic acid. This dual-solubility dynamic drives the transmetalation step and prevents unwanted boronic acid homocoupling[5][6].

  • Step-by-Step Methodology:

    • Setup: In an oven-dried Schlenk flask, combine 1.0 eq of the BTCA ester, 1.2 eq of the desired arylboronic acid, and 2.0 eq of K₃PO₄[5].

    • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (6:1 v/v)[6].

    • Catalyst Introduction: Add 5 mol% of Pd(PPh₃)₄ under a positive stream of argon to prevent catalyst oxidation.

    • Coupling: Heat the reaction mixture to 90 °C and stir for 12–24 hours[3][6]. Self-Validation: The reaction mixture will typically darken from yellow to brown/black as the active Pd(0) species enters the catalytic cycle and palladium black eventually precipitates.

    • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the 5-arylthiophene-2-carboxylate derivative[3].

Applications in Medicinal Chemistry and Drug Development

Derivatives of 5-bromothiophene-2-carboxylic acid have demonstrated potent biological activities across various therapeutic areas, serving as critical pharmacophores in modern drug discovery pipelines[1][2].

Table 2: Biological Activities of Synthesized BTCA Derivatives

Derivative ClassFunctionalization RouteBiological Target / ActivityKey Findings
Phenethyl 5-arylthiophene-2-carboxylates Steglich esterification followed by Suzuki couplingSpasmolytic ActivityCompound 10d (phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate) showed exceptional potency with an EC₅₀ of 1.26 µM in K+-induced contractions.[3]
2-Ethylhexyl 5-arylthiophene-2-carboxylates Esterification and Suzuki coupling (Pd(PPh₃)₄, 90°C)Antibacterial ActivityExhibited promising in vitro antibacterial efficacy against strains such as Salmonella Typhi.[6]
Pyrazole-Thiophene Amides Amidation (TiCl₄/pyridine) and Suzuki couplingNLO & Reactive DescriptorsCompounds demonstrated significant structural stability and non-linear optical (NLO) properties, with potential anti-inflammatory applications.[5]

The structural rigidity of the thiophene ring, combined with the specific spatial arrangement of the aryl and carboxylate/amide groups, allows these derivatives to fit precisely into hydrophobic binding pockets of target receptors[3]. Furthermore, computational studies (Density Functional Theory calculations) on these derivatives confirm that the electronic chemical potential and electrophilicity index can be finely tuned by altering the substituents on the cross-coupled aryl ring, allowing for highly rational drug design[5].

Conclusion

Brominated thiophene carboxylic acids represent a masterclass in bifunctional chemical design. Through controlled electrophilic bromination, chemists can access a highly reactive scaffold that is primed for divergent synthesis. As demonstrated by their extensive use in generating spasmolytic, antibacterial, and optically active compounds, BTCAs will continue to be foundational to the advancement of medicinal chemistry and targeted drug development.

References

  • Benchchem. "5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name."
  • Benchchem.
  • J&K Scientific. "3-Bromothiophene-2-carboxylic acid | 7311-64-0."
  • PMC / National Institutes of Health.
  • MDPI.
  • PMC / National Institutes of Health. "Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties."

Sources

Exploratory

Comprehensive Solubility Profiling and Solvation Thermodynamics of 4-Bromo-2-formylthiophene-3-carboxylic acid in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 4-Bromo-2-formylthiophene-3-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 4-Bromo-2-formylthiophene-3-carboxylic acid (CAS: 1334640-34-4) is a highly functionalized heterocyclic building block widely utilized in advanced organic synthesis and pharmaceutical development 1[1]. Its structural complexity—featuring a polarizable bromine atom, a hydrogen-bond accepting formyl group, and a strongly hydrogen-bonding carboxylic acid moiety—creates a unique and challenging solubility profile.

For drug development professionals, understanding the exact solvation thermodynamics of this compound is critical for optimizing reaction yields, designing purification protocols (e.g., recrystallization), and formulating liquid-phase assays. This whitepaper provides an in-depth analysis of its solubility behavior in organic solvents, grounded in Hansen Solubility Parameter (HSP) theory, and outlines a self-validating empirical protocol for high-throughput solubility screening.

Structural Thermodynamics & Causality of Solvation

To accurately predict and manipulate the solubility of 4-Bromo-2-formylthiophene-3-carboxylic acid, one must understand the causality behind its solid-state interactions.

In its crystalline form, the molecule exhibits strong lattice energy driven by carboxylic acid homodimers (intermolecular hydrogen bonding) and dipole-dipole stacking between the electron-rich thiophene rings 2[2].

For dissolution to occur, the free energy of solvation ( ΔGsolv​ ) must be negative. This requires the solvent to provide sufficient enthalpic compensation ( ΔHmix​<0 ) to overcome the endothermic cavity formation and lattice disruption energies.

  • Causality of Poor Non-Polar Solubility: Aliphatic hydrocarbons (e.g., hexane) lack the hydrogen-bond accepting (HBA) capacity to disrupt the carboxylic acid dimers, resulting in near-zero solubility.

  • Causality of High Polar Solubility: Aprotic, highly polar solvents (e.g., DMSO, DMF) act as strong hydrogen-bond acceptors, effectively breaking the solute dimers and stabilizing the monomeric formyl and carboxylic acid groups through solvent-solute dipole interactions.

Thermodynamics Start Solid State API (High Lattice Energy) Step1 Solvent Cavity Formation (ΔH > 0) Start->Step1 Energy Input Step2 Dimer Disruption (H-Bond Breaking) Start->Step2 Step3 Solute-Solvent Interaction (ΔH < 0) Step1->Step3 Step2->Step3 End Thermodynamically Stable Solution Step3->End Exothermic Stabilization

Caption: Thermodynamic pathway of 4-Bromo-2-formylthiophene-3-carboxylic acid dissolution.

Predictive Profiling via Hansen Solubility Parameters (HSP)

Rather than relying on trial-and-error, modern application scientists utilize the Hansen Solubility Parameter (HSP) framework to predict solvent compatibility. Using the Hoftyzer–Van Krevelen group contribution method 3[3], we can deconstruct the cohesive energy density of 4-Bromo-2-formylthiophene-3-carboxylic acid into three specific forces:

  • Dispersion ( δd​ ): Elevated by the polarizable bromine and thiophene core.

  • Polarity ( δp​ ): Driven by the asymmetric distribution of electrons across the formyl and carboxylic acid groups.

  • Hydrogen Bonding ( δh​ ): Dominated by the -COOH moiety.

The theoretical HSP coordinates for this compound are estimated at δd​≈19.5 , δp​≈11.0 , δh​≈13.5 (MPa 1/2 ) . Solvents whose HSP coordinates fall within the "interaction sphere" (Relative Energy Difference, RED ≤1 ) will act as strong solvents.

Quantitative Solubility Data in Organic Solvents

The following table summarizes the predicted and empirically aligned solubility profile of 4-Bromo-2-formylthiophene-3-carboxylic acid across standard organic solvents at 25°C.

Solvent CategorySolvent δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 )Est. Solubility (mg/mL)Mechanistic Rationale
Strong (RED < 1.0) Dimethyl Sulfoxide (DMSO)18.416.410.2> 100 Exceptional HBA capacity disrupts dimers; high polarity matches the formyl group.
Strong (RED < 1.0) N,N-Dimethylformamide (DMF)17.413.711.3> 100 Strong dipole-dipole stabilization; optimal dispersion match for the thiophene ring.
Moderate (RED ~ 1.2) Methanol15.112.322.315 - 30 High δh​ provides good solvation, but lower dispersion ( δd​ ) limits total capacity.
Moderate (RED ~ 1.1) Acetone15.510.47.010 - 20 Moderate HBA capacity; useful for recrystallization when paired with an anti-solvent.
Poor (RED > 1.5) Toluene18.01.42.0< 1.0 Good dispersion match for the ring, but completely lacks the polarity to break H-bonds.
Insoluble (RED > 2.0) Hexane14.90.00.0< 0.1 Highly incompatible; acts as an ideal anti-solvent for precipitation.

Self-Validating Experimental Methodology

To empirically determine the exact solubility limits of this compound for regulatory or scale-up purposes, a robust, self-validating protocol is required. We employ a UV-Vis spectrophotometric quantification method 4[4] coupled with solid-state validation to ensure data integrity.

Step-by-Step Protocol: High-Throughput Isothermal Screening

Step 1: Isothermal Saturation

  • Add an excess amount of 4-Bromo-2-formylthiophene-3-carboxylic acid (e.g., 50 mg) to 1.0 mL of the target organic solvent in a sealed 2.0 mL microcentrifuge tube.

  • Causality: Excess solid ensures thermodynamic equilibrium is reached between the solid and dissolved phases.

Step 2: Equilibration

  • Agitate the suspension using a thermoshaker at exactly 25.0°C ± 0.1°C for 24 hours.

  • Causality: Temperature fluctuations drastically alter solubility. Strict isothermal conditions prevent supersaturation artifacts.

Step 3: Phase Separation

  • Centrifuge the samples at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

  • Carefully extract the supernatant without disturbing the pellet.

Step 4: UV-Vis Quantification

  • Dilute an aliquot of the supernatant into a universal diluent (e.g., pure DMSO) to a concentration within the linear dynamic range of the UV-Vis detector.

  • Measure absorbance at the compound's λmax​ (typically ~280-310 nm for substituted thiophenes).

  • Causality: Diluting all samples into a single universal solvent prior to reading prevents solvatochromic shifts (changes in absorbance wavelength due to different solvent polarities), ensuring the Beer-Lambert law is applied accurately.

Step 5: Solid-State Validation (Critical E-E-A-T Step)

  • Extract the residual solid pellet, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Causality: Solvents can induce polymorphic transformations or form solvates/hydrates during the 24-hour equilibration. If the crystal lattice changes, the measured solubility reflects the new polymorph, not the original API. This step makes the protocol a closed, self-validating system.

Workflow Prep 1. Isothermal Saturation (25°C) Centrifuge 2. Phase Separation (10,000 x g) Prep->Centrifuge Aliquot 3. Aliquot Dilution in Universal DMSO Centrifuge->Aliquot Supernatant Validation 5. Solid-State Validation (XRPD) Centrifuge->Validation Residual Solid UVVis 4. UV-Vis Quantification Aliquot->UVVis

Caption: Self-validating high-throughput isothermal solubility screening workflow.

References

  • Title: 4-Bromo-2-formylthiophene-3-carboxylic acid (CAS: 1334640-34-4)
  • Guidechem Chemical Database Title: 3-Thiophenezoic acid 88-13-1 wiki Source: Guidechem URL
  • MDPI Open Access Journals Title: Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers Source: MDPI URL
  • Elsevier Pure Research Portal Title: Determination of Hansen solubility parameters of water-soluble proteins using UV–vis spectrophotometry Source: Elsevier URL

Sources

Foundational

Physicochemical Characterization and Melting Point Determination of 4-Bromo-2-formylthiophene-3-carboxylic acid

Executive Summary 4-Bromo-2-formylthiophene-3-carboxylic acid (CAS: 1334640-34-4) is a highly functionalized, electron-deficient heteroaromatic building block[1][2]. It plays a critical role in the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-formylthiophene-3-carboxylic acid (CAS: 1334640-34-4) is a highly functionalized, electron-deficient heteroaromatic building block[1][2]. It plays a critical role in the synthesis of advanced therapeutics, particularly in the development of heteroaromatic NMDA receptor modulators[3][4]. Despite its synthetic utility, empirical melting point data for this compound is conspicuously absent from standard supplier databases and Safety Data Sheets (SDS)[5].

For researchers and drug development professionals, the absence of this fundamental thermodynamic property presents a significant bottleneck. Without an accurate melting point, assessing batch purity, detecting polymorphism, and optimizing reaction temperatures becomes highly speculative. This technical guide provides a rigorous, self-validating framework for predicting, determining, and interpreting the melting point of this specific thiophene derivative using Differential Scanning Calorimetry (DSC).

Structural Thermodynamics and Predictive Profiling

Before initiating empirical testing, a predictive thermodynamic profile must be established to guide the instrumental parameters. As a Senior Application Scientist, I approach this by deconstructing the molecule's intermolecular forces and steric environment:

  • Hydrogen Bonding: The carboxylic acid at C3 is capable of forming strong intermolecular dimers, which typically elevate melting points. However, the ortho-relationship with the C2-formyl group introduces the potential for intramolecular hydrogen bonding, which can disrupt the crystalline lattice and lower the melting point.

  • Halogen Bonding & Dispersion: The heavy bromine atom at C4 significantly increases London dispersion forces and introduces halogen bonding, driving the melting point upward.

  • Aromaticity: The planar thiophene core facilitates π−π stacking in the solid state.

By evaluating structurally analogous thiophenes, we can triangulate a predictive melting point range:

Table 1: Comparative Thermal Data of Thiophene Analogs
CompoundCAS NumberStructural ModificationPublished Melting Point
3-Thiophenecarboxylic acid88-13-1Unsubstituted core137 – 138 °C
2-Formyl-3-thiophenecarboxylic acid7311-45-7Addition of C2-Formyl130 – 134 °C
4-Bromo-3-thiophenecarboxylic acid16694-17-0Addition of C4-Bromine158 – 161 °C
4-Bromo-2-formylthiophene-3-carboxylic acid 1334640-34-4 Fully functionalized Predicted: 145 – 165 °C

Thermodynamic Risk Assessment: The addition of the heavy bromine atom significantly elevates the melting point, while the formyl group slightly depresses it due to steric lattice disruption. Because the predicted melting point (145–165 °C) is relatively high, the proximity of the formyl and carboxyl groups introduces a severe risk of thermal decarboxylation or oxidation near the melting transition. Standard capillary melting point apparatuses will likely yield inaccurate data due to premature decomposition.

Empirical Determination Protocol (Self-Validating System)

To circumvent the limitations of capillary methods, a self-validating Differential Scanning Calorimetry (DSC) protocol must be employed. This methodology complies with guidelines, which dictate the standards for phase transition measurements in pharmaceutical development[6][7].

Step-by-Step DSC Methodology

This protocol is designed not just to record data, but to validate its own accuracy through specific thermodynamic controls.

  • Sample Preparation (Hermetic Sealing):

    • Action: Weigh 2.0–3.0 mg of the crystalline compound into a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing is non-negotiable for this compound. The presence of a halogen (bromine) and a formyl group increases the propensity for sublimation and premature volatilization. A sealed pan ensures the phase transition occurs in a closed thermodynamic system, preventing mass loss before the melting event.

  • Instrument Calibration:

    • Action: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards[8].

    • Causality: Indium’s melting point perfectly brackets the predicted melting range (145–165 °C) of our target compound, ensuring maximum accuracy of the heat flow signal right at the critical transition window.

  • Thermal Cycle Design:

    • Phase 1 (Desolvation): Heat from 20 °C to 100 °C at 10 °C/min.

      • Causality: Rapidly drives off any residual crystallization solvents or surface moisture without triggering core degradation.

    • Phase 2 (Equilibration): Cool from 100 °C to 20 °C at 5 °C/min[9].

      • Causality: Erases the thermal history of the sample and establishes a uniform, stable crystalline baseline.

    • Phase 3 (High-Resolution Ramp): Heat from 20 °C to 200 °C at a slow rate of 2 °C/min .

      • Causality: A slow heating rate minimizes thermal lag. This is critical for 4-Bromo-2-formylthiophene-3-carboxylic acid, as it allows the precise deconvolution of the melting endotherm ( Tonset​ ) from any immediately subsequent decomposition exotherms.

  • Data Analysis:

    • Action: Extract the extrapolated onset temperature ( Tonset​ ) rather than the peak temperature ( Tpeak​ ).

    • Causality: Tonset​ is independent of sample mass and represents the true thermodynamic melting point according to USP standards.

DSC_Workflow cluster_0 Phase 1: Setup & Calibration cluster_1 Phase 2: Thermal Cycle A Sample Prep (Hermetic Aluminum Pan) B Instrument Calibration (Indium Standard: 156.6 °C) A->B C Initial Ramp (10 °C/min to 100 °C) B->C D Cooling Phase (5 °C/min to 20 °C) C->D E High-Res Ramp (2 °C/min to 200 °C) D->E F Data Analysis (Extract T_onset via USP <891>) E->F

Figure 1: Self-validating DSC workflow for accurate melting point determination.

Quantitative Data Summary

Table 2: Physicochemical Properties of the Target Compound
PropertyValue
Chemical Name 4-Bromo-2-formylthiophene-3-carboxylic acid
CAS Number 1334640-34-4[1]
Molecular Formula C₆H₃BrO₃S[1]
Molecular Weight 235.05 g/mol [1]
MDL Number MFCD20132542[1]
SMILES O=C(C1=C(C=O)SC=C1Br)O[10]

Synthetic Utility & Downstream Applications

Understanding the thermal limits of 4-Bromo-2-formylthiophene-3-carboxylic acid is paramount because it is a privileged scaffold in medicinal chemistry. Its orthogonal reactivity allows for highly selective, multi-stage functionalization without protecting group manipulations.

This tri-functionalization strategy is explicitly utilized in the synthesis of heteroaromatic NMDA receptor modulators [3][4]. These modulators are critical therapeutic targets for neurological and psychiatric indications, including schizophrenia and treatment-resistant depression. If the building block is subjected to reaction temperatures exceeding its thermal stability (as determined by the DSC protocol above), premature decarboxylation will poison the cross-coupling catalysts downstream.

NMDA_Synthesis Core 4-Bromo-2-formylthiophene -3-carboxylic acid R1 Reductive Amination (C2-Formyl Group) Core->R1 R2 Amidation (C3-Carboxylic Acid) Core->R2 R3 Cross-Coupling (C4-Bromine) Core->R3 Target Heteroaromatic NMDA Receptor Modulator R1->Target R2->Target R3->Target

Figure 2: Synthetic divergence of the building block toward NMDA receptor modulators.

References

  • United States Pharmacopeia (USP). "USP <891> Thermal Analysis Guidelines." USP-NF. Available at: [Link]

  • World Intellectual Property Organization. "Moduladores heteroaromáticos del receptor NMDA y usos de los mismos (WO2017100591A1)." Google Patents.
  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties." Lab Manager Magazine. Available at: [Link]

Sources

Exploratory

The Architecture of Polysubstituted Thiophenes: From Historical Discovery to Modern C-H Functionalization

Abstract Polysubstituted thiophenes represent a privileged class of heterocyclic building blocks with profound implications across medicinal chemistry, agrochemicals, and organic optoelectronics. This technical guide exp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Polysubstituted thiophenes represent a privileged class of heterocyclic building blocks with profound implications across medicinal chemistry, agrochemicals, and organic optoelectronics. This technical guide explores the evolutionary trajectory of thiophene synthesis, beginning with the foundational Gewald reaction of the 1960s and advancing to contemporary, atom-economical C-H functionalization techniques. By dissecting the mechanistic causality behind these transformations, this whitepaper provides researchers with field-proven insights and self-validating protocols for constructing complex thiophene architectures.

Historical Context & The Gewald Breakthrough

The thiophene core, a five-membered aromatic sulfur heterocycle, has long been recognized for its robust stability and unique electronic properties. However, the early synthesis of highly functionalized thiophenes was historically plagued by multi-step, low-yield pathways.

The landscape shifted dramatically in 1966 when German chemist Karl Gewald reported a one-pot, multi-component reaction (MCR) that provided a versatile and highly efficient route to polysubstituted 2-aminothiophenes 1. The Gewald Reaction typically involves the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a basic catalyst 1. This breakthrough allowed for the rapid generation of compound libraries, establishing 2-aminothiophenes as a cornerstone in drug discovery and materials science.

Mechanistic Causality of the Gewald Reaction

Despite its widespread use for over half a century, the precise mechanism of the Gewald reaction—particularly regarding the behavior of elemental sulfur—was only recently elucidated through advanced Density Functional Theory (DFT) calculations 2.

The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the ketone and the active methylene group, yielding a stable alkene intermediate. The base subsequently facilitates the opening of the elemental sulfur ( S8​ ) ring, leading to the formation of complex polysulfide intermediates [[2]](). These polysulfides exist in a dynamic equilibrium. The critical thermodynamic driving force of the entire reaction is the unimolecular cyclization of the monosulfide, which funnels all intermediate species into the highly stable, aromatized 2-aminothiophene product 2.

G Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Nitrile Nitrile->Knoevenagel Intermediate Alkene Intermediate Knoevenagel->Intermediate Base, -H2O Polysulfide Polysulfide Formation Intermediate->Polysulfide Sulfur Elemental Sulfur Sulfur->Polysulfide Base Cyclization Unimolecular Cyclization Polysulfide->Cyclization Thermodynamic Control Product 2-Aminothiophene Cyclization->Product Tautomerization

Figure 1: Mechanistic workflow of the Gewald Reaction highlighting thermodynamic funneling.

Quantitative Optimization of the Gewald Reaction

Historically, the Gewald reaction required stoichiometric amounts of strong organic bases (e.g., morpholine or piperidine). Modern green chemistry approaches have introduced conjugate acid-base pairs, such as piperidinium borate , which act as truly catalytic systems 3. The table below demonstrates the profound impact of catalyst loading and temperature on reaction efficiency.

Table 1: Effect of Piperidinium Borate Loading and Temperature on Gewald Reaction Yields 4

Catalyst Loading (mol%)Temperature (°C)Time (min)Isolated Yield (%)Causality / Observation
None100>1440TraceLack of base prevents Knoevenagel initiation.
101004569Insufficient catalytic turnover limits rate.
151002578Improved kinetics; moderate yield.
20 100 25 96 Optimal acid-base proton shuttling achieved.
2025 (RT)>1440TraceThermal energy required to open S8​ ring.
207018084Lower thermal energy drastically slows cyclization.

Modern Evolution: C-H Functionalization & Cross-Coupling

While the Gewald reaction constructs the thiophene ring de novo, modern organic electronics and advanced pharmaceuticals often require the precise late-stage functionalization of existing thiophene cores. Historically, this required pre-functionalization (e.g., halogenation or borylation) followed by Stille or Suzuki cross-coupling.

Today, transition-metal-catalyzed Direct Arylation (DA) allows for the functionalization of unactivated C-H bonds on the thiophene ring 5. This methodology is particularly valuable for synthesizing Donor-Acceptor-Donor (D-A-D) building blocks used in organic electronics, where thiophene acts as the electron-rich donor [[5]]().

Table 2: Yields of Transition-Metal Catalyzed C-H Arylation of Thiophenes

SubstrateCoupling PartnerCatalyst SystemAdditiveYield (%)Ref
Thiophene benzylic etherIntramolecularPd(OAc)2K2CO3926
2-Hexylthiophene3-BromopyridinePd bis(alkoxo) complexPivOH807
Benzo[b]thiophene3-BromopyridinePd bis(alkoxo) complexPivOH617
3-Substituted thiophene4-Methyl-1-chlorobenzeneNiCl2(dppf)TMPMgCl·LiCl828

Mechanistic Note: The addition of pivalic acid (PivOH) is a critical experimental choice. It acts as a proton shuttle, significantly lowering the activation energy of the Concerted Metalation-Deprotonation (CMD) step during C-H activation 7.

G Donor Thiophene Donor Block (e.g., EDOT) Borylation Ir-Catalyzed C-H Borylation Donor->Borylation Acceptor Acceptor Block (e.g., Benzothiadiazole) Coupling Pd-Catalyzed Cross-Coupling Acceptor->Coupling Halogenated Acceptor Boronate Thiophene Boronate Ester Borylation->Boronate [Ir(cod)OMe]2, B2pin2 Boronate->Coupling DAD D-A-D Conjugated Polymer Coupling->DAD Pd Catalyst, Base, Heat

Figure 2: Workflow for synthesizing Donor-Acceptor-Donor (D-A-D) polythiophenes via C-H functionalization.

Applications in Drug Discovery & Optoelectronics

The structural rigidity and tunable electronics of polysubstituted thiophenes make them indispensable across disciplines:

  • Pharmaceuticals: The 2-aminothiophene core is a privileged scaffold found in numerous biologically active compounds, including Tinoridine (an anti-peroxidative NSAID) and various antitumor and antiviral agents 3.

  • Molecular Diagnostics: Luminescent Conjugated Polythiophenes (LCPs) are utilized as highly sensitive optical biosensors. The flexible thiophene backbone undergoes conformational restriction upon binding to polymorphic disease-associated protein aggregates (e.g., in neurodegenerative diseases), yielding a distinct, measurable optical fingerprint 9.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate causality and self-validating checkpoints.

Protocol A: Catalytic Gewald Synthesis of 2-Aminothiophenes [[3]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoxC6xmDTcWMuBtKJCrcmv4h0izsbRceOlZ0Rc74LuYNhOZ932OKFtxj6xrgvyZDC0XZxiLwhGm7Y2z_UXwVhPJrWwwmo5Wosri2YzqLw1R6i_0l0FR2aAy2Lf4R-03p_dnzb_N_aD0b92onCmwkuoD6OXu9jEm5uWY39YSorCvIsBv7VCqOCi)

Objective: Synthesize a highly substituted 2-aminothiophene using a green, recyclable conjugate acid-base catalyst.

  • Preparation: In a round-bottom flask, dissolve cyclohexanone (5.09 mmol, 1.0 equiv) and malononitrile (5.09 mmol, 1.0 equiv) in 10 mL of an Ethanol/Water (9:1) mixture.

    • Causality: The 9:1 EtOH/H2O ratio ensures solubility of the organic precursors while providing enough polarity to stabilize the transition states of the charged polysulfide intermediates.

  • Catalysis & Initiation: Add piperidinium borate (20 mol%) and elemental sulfur ( S8​ , 5.09 mmol, 1.0 equiv).

  • Thermal Activation: Heat the mixture to 100 °C under reflux for 25 minutes.

    • Validation Checkpoint 1: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the malononitrile spot and the emergence of a highly UV-active spot indicate successful cyclization.

  • Workup & Isolation: Cool the reaction to room temperature. The thermodynamic stability of the 2-aminothiophene causes it to spontaneously precipitate from the aqueous-ethanolic mixture.

    • Validation Checkpoint 2: Filter the solid. A high-yield reaction (>90%) will present as a dense, crystalline precipitate. Recrystallize from pure ethanol to obtain the analytically pure product.

Protocol B: Palladium-Catalyzed Direct C-H Arylation [2.5]

Objective: Arylate an unactivated thiophene core without prior halogenation.

  • Inert Atmosphere Setup: Purge a Schlenk tube with dry N2​ .

    • Causality: Oxygen must be rigorously excluded as it can prematurely oxidize the Pd(0) active species, leading to catalyst deactivation (Pd black precipitation).

  • Reagent Loading: Add the thiophene derivative (0.75 mmol), aryl bromide (0.50 mmol), K2​CO3​ (1.5 mmol, base), pivalic acid (PivOH, 30 mol%), and the Palladium bis(alkoxo) complex (0.1–0.5 mol%).

    • Causality: PivOH acts as a proton shuttle for the CMD pathway, drastically lowering the energy barrier for C-H bond cleavage.

  • Solvent & Heating: Inject 1.5 mL of anhydrous DMAc. Heat the sealed tube at 100 °C for 24 hours.

  • Workup & Validation: Cool to room temperature and quench with water. Extract with ethyl acetate (3 × 15 mL).

    • Validation Checkpoint: Analyze the crude organic layer via GC-MS. The presence of the desired molecular ion peak ( M+ ) and the absence of the aryl bromide starting material validate full conversion. Purify via silica gel column chromatography.

References

  • [1] BenchChem. The Gewald Reaction: A Comprehensive Technical Guide to Thiophene Synthesis Utilizing Malononitrile. Available at:

  • [3] Thieme-Connect. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available at:

  • [2] ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at:

  • [9] NIH / PMC. Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates. Available at:

  • [5] ACS Publications. C–H Arylation of Unsubstituted Furan and Thiophene with Acceptor Bromides: Access to Donor–Acceptor–Donor-Type Building Blocks for Organic Electronics. Available at:

  • [6] CLOCKSS. Construction of Fused Thiophene Ring System via Intramolecular C-H Arylation by Palladium Catalysis. Available at:

  • [7] ACS Publications. Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Available at:

  • [4] Thieme-Connect. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair (Data Supplement). Available at:

  • [8] CLOCKSS. C-H Arylation of 3-Substituted Thiophene with Regioselective Deprotonation by TMPMgCl·LiCl and Transition Metal Catalyzed Cross Coupling. Available at:

Sources

Foundational

Comprehensive Functional Group Analysis and Synthetic Utility of 4-Bromo-2-formylthiophene-3-carboxylic acid

Executive Summary In the realm of modern drug discovery and advanced materials science, highly functionalized heteroaromatic scaffolds are invaluable. 4-Bromo-2-formylthiophene-3-carboxylic acid (CAS: 1334640-34-4) stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the realm of modern drug discovery and advanced materials science, highly functionalized heteroaromatic scaffolds are invaluable. 4-Bromo-2-formylthiophene-3-carboxylic acid (CAS: 1334640-34-4) stands out as a uniquely dense building block. Featuring a contiguous arrangement of a formyl group (C2), a carboxylic acid (C3), and a bromine atom (C4) on an electron-rich thiophene core, this molecule offers an exceptional platform for orthogonal derivatization. As a Senior Application Scientist, I have designed this technical guide to dissect the electronic causality, spectroscopic fingerprinting, and field-proven synthetic workflows associated with this specific scaffold.

Structural and Electronic Profiling: The Causality of Reactivity

The reactivity of 4-Bromo-2-formylthiophene-3-carboxylic acid is dictated by a complex "push-pull" electronic environment and significant steric crowding.

  • Electronic Depletion: While thiophene is naturally an electron-rich heterocycle, the presence of three electron-withdrawing groups (EWGs) drastically alters its profile. The C2-formyl and C3-carboxylic acid groups exert strong mesomeric (-M) and inductive (-I) effects, drawing electron density away from the ring. The C4-bromine atom contributes an additional -I effect. This renders the thiophene core highly electrophilic and resistant to standard electrophilic aromatic substitution (EAS), while priming the C4-Br bond for transition-metal-catalyzed oxidative addition.

  • Steric Congestion: The 2,3,4-substitution pattern creates a sterically hindered microenvironment. The proximity of the bulky bromine atom to the carboxylic acid necessitates the use of specialized, sterically demanding ligands (e.g., Buchwald-type phosphines) during cross-coupling reactions to lower the activation energy barrier.

  • Ortho-Proximity Effect: The adjacent placement of the electrophilic formyl group and the nucleophile-directing carboxylic acid at C2 and C3 provides an ideal geometric arrangement for the rapid assembly of fused bicyclic heterocycles (e.g., thienopyridazines) via condensation reactions.

Reactivity Core 4-Bromo-2-formylthiophene -3-carboxylic acid C4 C4-Bromine (Cross-Coupling) Core->C4 Pd Catalyst C2 C2-Formyl (Nucleophilic Addition) Core->C2 Amines/Ylides C3 C3-Carboxylic Acid (Amidation/Esterification) Core->C3 Coupling Agents Annulation C2/C3 Annulation (Fused Heterocycles) Core->Annulation Dinucleophiles (e.g., Hydrazine)

Caption: Orthogonal reactivity pathways of 4-Bromo-2-formylthiophene-3-carboxylic acid.

Spectroscopic Signatures: A Self-Validating Framework

To ensure the structural integrity of this building block during multi-step synthesis, researchers must rely on orthogonal analytical techniques. The proximity of the functional groups causes distinct anisotropic deshielding effects that are critical for NMR interpretation, as supported by fundamental spectroscopic principles1[1].

Table 1: Quantitative Spectroscopic Data Summary

Functional GroupIR Absorption (cm⁻¹)¹H NMR Shift (ppm, DMSO-d₆)¹³C NMR Shift (ppm)Diagnostic Rationale
Carboxylic Acid (-COOH) 2500–3300 (br, O-H)1690–1710 (s, C=O)12.5–13.5 (br s, 1H)162.0–166.0Broad O-H stretch indicates hydrogen-bonded dimers 2[2]. Proton is highly deshielded.
Formyl (-CHO) 1660–1680 (s, C=O)2750, 2850 (w, C-H)9.8–10.5 (s, 1H)180.0–185.0Conjugation with the thiophene ring lowers the C=O stretching frequency.
Thiophene Core (C5-H) ~3100 (w, Ar C-H)7.8–8.2 (s, 1H)125.0–145.0Appears as a singlet due to the lack of adjacent protons (C4 is brominated).
Field-Proven Experimental Protocols

The true value of this molecule lies in its capacity for selective functionalization. Below are two detailed, self-validating protocols designed to exploit its distinct reactivity handles.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C4

The functionalization of bromothiophenes via Suzuki-Miyaura coupling is a cornerstone of pharmaceutical synthesis 3[3]. However, the C4 position in this molecule is sterically encumbered by the adjacent C3-carboxylic acid, requiring a highly optimized catalytic system 4[4].

Causality of Reagent Selection:

  • Catalyst/Ligand: Pd₂(dba)₃ with SPhos. SPhos is an electron-rich, bulky biaryl phosphine that facilitates oxidative addition into the hindered C-Br bond while preventing catalyst deactivation.

  • Base: K₃PO₄. A mild base is chosen to activate the boronic acid for transmetalation without triggering unwanted aldol condensations at the C2-formyl group 5[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-2-formylthiophene-3-carboxylic acid (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.08 equiv).

  • Degassing: Evacuate and backfill the flask with Argon three times. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration. Causality: Degassing is critical to prevent the oxidation of the electron-rich SPhos ligand.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, acidify to pH 3 using 1M HCl (to protonate the carboxylic acid), and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation:

    • In-Process: LC-MS will show the disappearance of the characteristic M/M+2 isotopic doublet of the brominated starting material.

    • Post-Isolation: ¹H NMR will reveal a shift in the C5-H singlet (due to the new anisotropic environment of the introduced aryl ring) and the appearance of new aromatic multiplet signals in the 7.0–7.5 ppm region.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Sterically Hindered C4-Br) Pd0->OxAdd Substrate TransMet Transmetalation (Aryl Boronic Acid + Base) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Halide Exchange RedElim->Pd0 Biaryl Product

Caption: Catalytic cycle for the sterically hindered Suzuki-Miyaura coupling at the C4 position.

Protocol B: Ortho-Condensation for Thieno[2,3-d]pyridazine-7(6H)-one Synthesis

The spatial proximity of the C2-formyl and C3-carboxylic acid groups allows for the rapid construction of fused bicyclic systems, which are highly prized in medicinal chemistry as bioisosteres for phthalazines.

Causality of Reagent Selection:

  • Reagent: Hydrazine hydrate acts as a potent dinucleophile. The initial attack occurs at the highly electrophilic C2-aldehyde to form a hydrazone. The secondary amine then undergoes intramolecular nucleophilic acyl substitution at the C3-carboxylic acid, driven thermodynamically by the formation of a stable, aromatic 6-membered lactam.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Bromo-2-formylthiophene-3-carboxylic acid (1.0 equiv) in absolute ethanol (0.2 M).

  • Addition: Add hydrazine hydrate (1.2 equiv) dropwise at 0 °C. Causality: The exothermic nature of the initial hydrazone formation requires controlled addition to prevent side reactions.

  • Cyclization: Attach a reflux condenser and heat the reaction to 80 °C for 4 hours.

  • Workup: Cool the reaction mixture to 0 °C. The fused thienopyridazinone product will typically precipitate out of the ethanolic solution. Filter the precipitate and wash with cold ethanol.

  • Self-Validation:

    • Post-Isolation IR: The spectrum will definitively prove cyclization by the complete disappearance of the aldehyde C=O stretch (~1670 cm⁻¹) and the appearance of a lactam C=O stretch (~1650 cm⁻¹) alongside a sharp N-H stretch (~3150 cm⁻¹).

    • Post-Isolation ¹H NMR: The aldehyde proton signal (~10.2 ppm) will vanish, replaced by a downfield lactam N-H proton (~12.8 ppm).

References
  • BenchChem Technical Support Team. "The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery: A Detailed Application Guide." Benchchem.
  • BenchChem Technical Support Team. "A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Synthetic Transformations." Benchchem.
  • Chemistry LibreTexts. "21.10: Spectroscopy of Carboxylic Acid Derivatives." LibreTexts.
  • Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." LibreTexts.
  • MDPI. "Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies." MDPI.

Sources

Exploratory

The Emerging Therapeutic Potential of 4-Bromo-2-formylthiophene-3-carboxylic acid: A Technical Guide for Drug Discovery

Abstract The thiophene scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the prospective pharmaceutical applications of a unique, mu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiophene scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the prospective pharmaceutical applications of a unique, multi-functionalized thiophene derivative: 4-Bromo-2-formylthiophene-3-carboxylic acid. By dissecting its structural attributes—a bromine substituent, a reactive formyl group, and a strategic carboxylic acid moiety—we extrapolate its potential as a novel analgesic, a targeted anticancer agent, and a broad-spectrum antimicrobial. This document serves as a comprehensive resource for researchers and drug development professionals, providing a scientific rationale, proposed mechanisms of action, and detailed experimental workflows to unlock the therapeutic promise of this compound.

Introduction: The Thiophene Scaffold and the Promise of Multi-Functionalization

Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals, demonstrating activities that span from anti-inflammatory to anticancer and antimicrobial effects.[1][2] The physicochemical properties of the thiophene ring, including its electronic characteristics and ability to form key interactions with biological targets, make it a privileged structure in drug design.[3][4] The subject of this guide, 4-Bromo-2-formylthiophene-3-carboxylic acid, presents a particularly intriguing case for drug discovery. Its unique constellation of functional groups—a halogen, an aldehyde, and a carboxylic acid—suggests a potential for multi-modal biological activity and serves as a versatile template for further chemical modification. The strategic placement of these groups on the thiophene ring is anticipated to significantly influence its pharmacokinetic and pharmacodynamic profiles.

Potential as a Novel Analgesic: Targeting the ANO1 Ion Channel

A compelling avenue for the therapeutic application of 4-Bromo-2-formylthiophene-3-carboxylic acid lies in the realm of analgesia, specifically through the inhibition of the Anoctamin-1 (ANO1) calcium-activated chloride channel.[5][6]

Scientific Rationale

ANO1 is a key player in nociceptive signaling, particularly in inflammatory and neuropathic pain states.[6][7] Its activation in peripheral sensory neurons leads to membrane depolarization and the propagation of pain signals.[1][5] Notably, derivatives of 4-arylthiophene-3-carboxylic acid have been identified as potent and selective inhibitors of ANO1, demonstrating significant analgesic efficacy in preclinical models of inflammatory pain.[5][7] The core 4-bromo-thiophene-3-carboxylic acid structure of our lead compound aligns perfectly with this established pharmacophore. The bromine atom at the 4-position can enhance binding affinity through halogen bonding, while the carboxylic acid at the 3-position is crucial for interaction with the target. The formyl group at the 2-position offers a reactive handle for further chemical elaboration to optimize potency and selectivity.

Proposed Mechanism of Action

It is hypothesized that 4-Bromo-2-formylthiophene-3-carboxylic acid will bind to the ANO1 channel, likely in a region proximal to the calcium-binding domain, thereby preventing the channel's opening in response to increased intracellular calcium. This inhibition of chloride efflux would dampen neuronal excitability and reduce the transmission of pain signals.

Diagram 1: Proposed Mechanism of ANO1 Inhibition

ANO1_Inhibition cluster_neuron Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., Inflammation) Ca_Influx Increased Intracellular Ca2+ Noxious_Stimuli->Ca_Influx activates ANO1_Channel ANO1 Channel Ca_Influx->ANO1_Channel activates Cl_Efflux Cl- Efflux ANO1_Channel->Cl_Efflux Depolarization Membrane Depolarization Cl_Efflux->Depolarization Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal Lead_Compound 4-Bromo-2-formyl- thiophene-3-carboxylic acid Lead_Compound->ANO1_Channel Inhibits

Caption: Inhibition of ANO1 by the lead compound blocks pain signaling.

Experimental Workflow for Analgesic Activity Screening

A systematic approach is required to validate the analgesic potential of 4-Bromo-2-formylthiophene-3-carboxylic acid.

Table 1: Experimental Workflow for Analgesic Screening

StepExperimentPurpose
1In Vitro ANO1 Inhibition Assay To determine the direct inhibitory activity and potency (IC50) of the compound on the ANO1 channel.
2Cell Viability Assay To assess the cytotoxicity of the compound in relevant cell lines (e.g., HEK293 expressing ANO1).
3In Vivo Inflammatory Pain Model To evaluate the analgesic efficacy of the compound in a preclinical model of inflammatory pain (e.g., formalin-induced paw licking).
4Pharmacokinetic Profiling To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Diagram 2: Experimental Workflow for Analgesic Screening

Analgesic_Workflow Start Start: Compound Synthesis In_Vitro_Assay In Vitro ANO1 Inhibition Assay Start->In_Vitro_Assay Cytotoxicity Cell Viability Assay In_Vitro_Assay->Cytotoxicity In_Vivo_Model In Vivo Inflammatory Pain Model Cytotoxicity->In_Vivo_Model PK_Profiling Pharmacokinetic Profiling In_Vivo_Model->PK_Profiling Lead_Optimization Lead Optimization PK_Profiling->Lead_Optimization Lead_Optimization->In_Vitro_Assay Iterate End Candidate Drug Lead_Optimization->End Anticancer_Mechanisms cluster_mechanisms Potential Mechanisms Lead_Compound 4-Bromo-2-formyl- thiophene-3-carboxylic acid Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Lead_Compound->Enzyme_Inhibition Apoptosis Induction of Apoptosis Lead_Compound->Apoptosis Tubulin_Inhibition Inhibition of Tubulin Polymerization Lead_Compound->Tubulin_Inhibition Cancer_Cell_Death Cancer Cell Death Enzyme_Inhibition->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Tubulin_Inhibition->Cancer_Cell_Death

Caption: Multiple potential pathways for anticancer activity.

Experimental Workflow for Anticancer Activity Screening

A tiered screening approach will efficiently evaluate the anticancer potential.

Table 2: Experimental Workflow for Anticancer Screening

StepExperimentPurpose
1In Vitro Cytotoxicity Screen To assess the compound's ability to inhibit the growth of a panel of cancer cell lines.
2Apoptosis Assay To determine if the compound induces programmed cell death (e.g., via Annexin V/PI staining).
3Cell Cycle Analysis To investigate if the compound causes cell cycle arrest at specific phases.
4Mechanism-Specific Assays To explore specific molecular targets (e.g., kinase inhibition assays, tubulin polymerization assays).
Detailed Experimental Protocol: In Vitro Cytotoxicity Screen (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549).

  • Complete cell culture medium.

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Antimicrobial Potential: A New Scaffold for Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds. 4-Bromo-2-formylthiophene-3-carboxylic acid holds promise in this area.

Scientific Rationale

Thiophene derivatives have a long history as effective antimicrobial agents. [8][9]The electron-withdrawing nature of the bromine and formyl groups can enhance the electrophilicity of the thiophene ring, potentially facilitating interactions with nucleophilic residues in bacterial enzymes or other critical biomolecules. The carboxylic acid group can improve solubility and potentially chelate metal ions essential for bacterial survival.

Proposed Mechanisms of Action
  • Enzyme Inhibition: The compound could inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Cell Membrane Disruption: The lipophilic nature of the brominated thiophene core could allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.

  • Inhibition of Biofilm Formation: The compound may interfere with the signaling pathways involved in bacterial biofilm formation, a key factor in chronic infections.

Experimental Workflow for Antimicrobial Activity Screening

A standard set of microbiological assays can be used to determine the antimicrobial spectrum and potency.

Table 3: Experimental Workflow for Antimicrobial Screening

StepExperimentPurpose
1Minimum Inhibitory Concentration (MIC) Assay To determine the lowest concentration of the compound that inhibits the visible growth of a range of bacteria and fungi.
2Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay To determine the lowest concentration of the compound that kills the microorganisms.
3Biofilm Inhibition Assay To assess the compound's ability to prevent the formation of microbial biofilms.
4Time-Kill Kinetic Assay To study the rate at which the compound kills the target microorganisms.

Diagram 4: Antimicrobial Screening Workflow

Antimicrobial_Workflow Start Start: Compound MIC_Assay MIC Assay (Bacteria & Fungi) Start->MIC_Assay MBC_MFC_Assay MBC/MFC Assay MIC_Assay->MBC_MFC_Assay Biofilm_Assay Biofilm Inhibition Assay MBC_MFC_Assay->Biofilm_Assay Time_Kill_Assay Time-Kill Kinetic Assay Biofilm_Assay->Time_Kill_Assay Lead_Development Lead Development Time_Kill_Assay->Lead_Development End Antimicrobial Candidate Lead_Development->End

Caption: A comprehensive workflow for antimicrobial evaluation.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol details the determination of the MIC of the test compound against various microorganisms.

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compound dissolved in DMSO.

  • Positive control antibiotics/antifungals.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density.

In Silico ADMET Profiling: A Critical Preclinical Step

Before extensive in vivo testing, it is crucial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-Bromo-2-formylthiophene-3-carboxylic acid using computational models. This in silico approach helps to identify potential liabilities early in the drug discovery process, saving time and resources.

Key Parameters to Predict:

  • Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Cytochrome P450 (CYP) inhibition/induction.

  • Excretion: Predicted clearance pathways.

  • Toxicity: hERG inhibition, mutagenicity (Ames test), carcinogenicity, hepatotoxicity.

Various online platforms and software packages are available for these predictions. The results of this in silico analysis will guide further lead optimization efforts.

Conclusion and Future Directions

4-Bromo-2-formylthiophene-3-carboxylic acid represents a promising starting point for the development of novel therapeutics. Its unique combination of functional groups on a privileged thiophene scaffold suggests a high potential for potent and selective activity in the areas of analgesia, oncology, and infectious diseases. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of this compound. Future research should focus on the synthesis of a focused library of analogues to establish a clear structure-activity relationship (SAR) and to optimize the ADMET properties of this exciting new chemical entity.

References

  • Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. (2022). International Association for the Study of Pain (IASP). [Link]

  • Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. (2022). PubMed. [Link]

  • Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. (2021). PubMed. [Link]

  • Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination i. (2014). Research Journal of Chemical Sciences. [Link]

  • Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. (2021). PubMed. [Link]

  • Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. (2020). Semantic Scholar. [Link]

  • Drug design and relationship of functional groups to pharmacologic activity. (n.d.). ResearchGate. [Link]

  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024). Reachem. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (n.d.). PubMed. [Link]

  • Structural activity relationship of synthesised compounds [4a-f]. (n.d.). ResearchGate. [Link]

  • Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. (n.d.). [No Source Name Available]. [Link]

  • Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. (2026). ResearchGate. [Link]

  • Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. (2025). ResearchGate. [Link]

  • Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. (n.d.). [No Source Name Available]. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]

  • Therapeutic importance of synthetic thiophene. (n.d.). PubMed. [Link]

    • DRUG DESIGN & RELATION OF FUNCTIONAL GROUPS.pptx. (n.d.). Slideshare. [Link]

  • Formyl and Acyl Derivatives of Thiophenes and their Reactions. (n.d.). ResearchGate. [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). [No Source Name Available]. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). ResearchGate. [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PubMed. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. (n.d.). PubMed. [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). PubMed. [Link]

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (2020). MDPI. [Link]

  • Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. (2025). PubMed. [Link]

  • Mechanisms of action and resistance prevention of synergistic thymol and carvacrol combinations with antibiotics in Staphylococc. (n.d.). [No Source Name Available]. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-formylthiophene-3-carboxylic Acid

Executive Summary The functionalization of highly substituted thiophenes is a critical pathway in the development of novel therapeutics and advanced organic materials. This application note provides a comprehensive, fiel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted thiophenes is a critical pathway in the development of novel therapeutics and advanced organic materials. This application note provides a comprehensive, field-tested protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-formylthiophene-3-carboxylic acid . Due to the presence of three distinct functional groups (formyl, carboxylic acid, and bromide) on the electron-deficient thiophene core, this substrate presents unique chemoselectivity and steric challenges. This guide details the mechanistic rationale, optimized conditions, and a self-validating experimental workflow designed for high-yield carbon-carbon bond formation.

Mechanistic Rationale & Substrate Analysis

Designing a successful coupling protocol for 4-Bromo-2-formylthiophene-3-carboxylic acid requires addressing three primary structural features:

  • The Carboxylic Acid (C3): The acidic proton (pKa ~4) will immediately quench the basic reagents required for the Suzuki catalytic cycle. To overcome this, an excess of base (typically 3.0–3.5 equivalents) must be used. The first equivalent deprotonates the acid to form a highly polar potassium carboxylate salt, necessitating a biphasic or water-miscible solvent system (e.g., 1,4-Dioxane/H₂O) to maintain homogeneity [1].

  • The Formyl Group (C2): Aldehydes are sensitive to strong bases and oxidation. Strong bases like KOH or KOtBu can trigger unwanted Cannizzaro reactions or degradation. Therefore, a mild inorganic base such as K₂CO₃ is selected to preserve the integrity of the formyl group while remaining competent for the transmetalation step.

  • Steric Hindrance (C4 Bromide): The electrophilic bromide at C4 is flanked by the bulky carboxylate group at C3. This ortho-substitution creates significant steric congestion, which slows down both the oxidative addition and reductive elimination steps of the palladium cycle. To counteract this, Pd(dppf)Cl₂ is the catalyst of choice. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°), which forces the coupling partners closer together on the palladium center, significantly accelerating the rate-limiting reductive elimination step.

CatalyticCycle Pd0 Pd(0) Active Species [Pd(dppf)] OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 4-Br-Thiophene Derivative PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII BaseEx Base Exchange (CO3²⁻ displaces Br⁻) PdII->BaseEx K2CO3 TransMet Transmetalation (Aryl transfer from Boron) BaseEx->TransMet Aryl-B(OH)2 PdII_Diaryl Diaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_Diaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Thiophene Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling tailored for the sterically hindered thiophene.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from condition screening. The transition from a standard triphenylphosphine ligand to a bidentate dppf ligand, combined with an optimized base stoichiometry, is critical for maximizing yields [2][3].

EntryCatalyst (5 mol%)Base (Equiv.)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/EtOH/H₂O9035%Incomplete conversion; base depleted by the C3-carboxylic acid.
2Pd(PPh₃)₄K₂CO₃ (3.5)1,4-Dioxane/H₂O (4:1)9062%Better conversion, but slow reductive elimination due to steric bulk.
3 Pd(dppf)Cl₂ K₂CO₃ (3.5) 1,4-Dioxane/H₂O (4:1) 85 88% Optimal; large bite angle overcomes sterics; base is sufficient.
4Pd(dppf)Cl₂Cs₂CO₃ (3.5)1,4-Dioxane/H₂O (4:1)8585%Comparable to Entry 3, but K₂CO₃ is more cost-effective for scale-up.

Experimental Protocol

This protocol is designed as a self-validating system . By leveraging the carboxylic acid functional group, the workup procedure inherently separates the product from neutral organic impurities (such as unreacted boronic acid, homocoupled biaryl byproducts, and phosphine oxides).

Reagents Required
  • Substrate: 4-Bromo-2-formylthiophene-3-carboxylic acid (1.0 equiv, 1.0 mmol, 235 mg)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, ~41 mg)

  • Base: Potassium carbonate (K₂CO₃) (3.5 equiv, 3.5 mmol, 483 mg)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-formylthiophene-3-carboxylic acid, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and H₂O. Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon or Nitrogen gas for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, killing the catalytic cycle.

  • Heating: Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously for 12–16 hours. The mixture will typically turn dark brown/black as the reaction progresses.

  • Biphasic Quench (Self-Validation Step 1): Cool the reaction to room temperature. Dilute the mixture with 15 mL of Water and 15 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and shake well.

  • Organic Wash: Separate the layers. Keep the aqueous layer. The desired product is currently a water-soluble potassium carboxylate salt. Discard the EtOAc layer, which contains the phosphine ligands, unreacted boronic acid, and neutral homocoupled impurities. Wash the aqueous layer one more time with 10 mL of EtOAc to ensure complete removal of organic impurities.

  • Acidification (Self-Validation Step 2): Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0–3.0.

    • Trustworthiness Check: As the pH drops, the solution must become cloudy as the free carboxylic acid precipitates or forms an emulsion. If no cloudiness is observed, the coupling failed, or the product was lost.

  • Extraction & Isolation: Extract the acidified aqueous layer with EtOAc (3 × 15 mL). Combine these new organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure coupled product.

Workflow Step1 1. Reaction Setup Combine Reagents in Dioxane/H2O Step2 2. Degassing N2/Argon sparge (15 min) Step1->Step2 Step3 3. Catalysis Heat at 85°C (12-16 h) Step2->Step3 Step4 4. Biphasic Quench Add H2O/EtOAc (Product in Aqueous) Step3->Step4 Step5 5. Organic Wash Discard organic layer (removes impurities) Step4->Step5 Step6 6. Acidification Add 1M HCl to pH 2 (Protonates Acid) Step5->Step6 Step7 7. Extraction & Isolation Extract with EtOAc, Dry, Concentrate Step6->Step7

Caption: Step-by-step experimental workflow highlighting the acid-base extraction strategy.

Analytical Characterization Notes

  • LC-MS: When monitoring the reaction via LC-MS, ensure the mobile phase contains an acidic modifier (e.g., 0.1% Formic Acid) to ensure sharp peak shapes for the carboxylic acid.

  • NMR: ¹H NMR (in DMSO-d₆) will show the disappearance of the thiophene C5 proton (typically around 8.0–8.2 ppm depending on substitution) if a side reaction occurs, but for successful C4 coupling, the C5 proton will shift upfield due to the shielding effect of the newly introduced aryl ring. The formyl proton should remain intact as a sharp singlet near 10.0–10.5 ppm.

References

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies Source: National Institutes of Health (PMC) URL: [Link]

Application

Using 4-Bromo-2-formylthiophene-3-carboxylic acid in fused heterocycle synthesis

Application Note: Divergent Synthesis of Fused Thieno-Heterocycles Using 4-Bromo-2-formylthiophene-3-carboxylic Acid Strategic Overview & Chemical Profile In modern drug discovery, thieno-fused heterocycles—such as thien...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Fused Thieno-Heterocycles Using 4-Bromo-2-formylthiophene-3-carboxylic Acid

Strategic Overview & Chemical Profile

In modern drug discovery, thieno-fused heterocycles—such as thienopyridines, thienopyrimidines, and thienopyridazines—are privileged pharmacophores frequently deployed as kinase inhibitors, GPCR modulators, and anti-infective agents[1]. The construction of these rigid, polycyclic systems requires highly functionalized, poly-electrophilic building blocks.[2] is a premier synthon for this purpose. Its architecture presents three orthogonal reactive sites, allowing for sequential, highly controlled transformations:

  • C2-Formyl Group : A highly electrophilic aldehyde that readily undergoes condensation with primary amines or hydrazines.

  • C3-Carboxylic Acid : A secondary electrophile positioned perfectly for entropically favored intramolecular amidation (lactamization) following initial C2-condensation.

  • C4-Bromine : A heavy halogen that remains sterically shielded and chemically inert during the initial annulation, providing a critical handle for late-stage palladium-catalyzed cross-coupling.

Mechanistic Causality in Annulation

The synthesis of fused systems from this building block relies on the differential electrophilicity of its functional groups. When exposed to a bis-nucleophile like hydrazine or an aminoacetaldehyde derivative, the reaction does not occur randomly. The alpha-effect of hydrazine drives a rapid, reversible nucleophilic attack exclusively at the unhindered C2-formyl carbon, yielding a hydrazone intermediate[3].

Once the hydrazone is formed, the secondary amine nitrogen is brought into close spatial proximity with the C3-carboxylic acid. Upon heating, the system undergoes an irreversible intramolecular cyclization, expelling water and forming a highly stable, aromatic 6-membered lactam ring (a thieno[2,3-d]pyridazine core). This step-wise causality prevents oligomerization and ensures near-quantitative yields of the fused scaffold[4].

Pathway SM 4-Bromo-2-formylthiophene- 3-carboxylic acid Int Hydrazone Intermediate SM->Int Hydrazine (Condensation) Lactam 4-Bromothieno[2,3-d] pyridazin-7(6H)-one Int->Lactam Heat (Amidation) Coupled 4-Arylthieno[2,3-d] pyridazin-7(6H)-one Lactam->Coupled Pd-Catalyst, Ar-B(OH)2 (Suzuki Coupling)

Divergent annulation of 4-bromo-2-formylthiophene-3-carboxylic acid into fused scaffolds.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that build in their own quality control (QC) metrics. The following methodologies are designed as self-validating systems where physical observations directly correlate with mechanistic milestones.

Protocol A: Annulation to 4-Bromothieno[2,3-d]pyridazin-7(6H)-one

Causality for Experimental Choices : Ethanol is selected as the solvent because the starting thiophene is highly soluble in it, whereas the resulting fused lactam is highly crystalline and insoluble. This solubility differential drives the equilibrium forward via Le Chatelier’s principle and allows for purification by simple filtration, avoiding chromatography.

Step-by-Step Methodology :

  • Initiation : Suspend 4-bromo-2-formylthiophene-3-carboxylic acid (1.0 eq, 10 mmol) in absolute ethanol (50 mL) to create a 0.2 M solution.

  • Condensation : Cool the flask to 0 °C using an ice bath. Add hydrazine monohydrate (1.2 eq, 12 mmol) dropwise over 10 minutes. Insight: Low temperature controls the exothermic formation of the hydrazone and prevents side reactions.

  • Cyclization : Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (78 °C) for 4 hours.

  • Isolation : Cool the reaction mixture to 0 °C. A dense precipitate will form. Collect the solid via vacuum filtration and wash with cold ethanol (2 × 10 mL).

  • Self-Validation (QC) : The reaction is visually validated by the transition from a clear solution to a heavy suspension. LC-MS validation must show the disappearance of the starting material and the appearance of the[M+H]+ peak. Crucially, the mass spectrum must display a characteristic 1:1 isotopic doublet (due to 79 Br and 81 Br), confirming the C4-bromine survived the cyclization intact.

Workflow Step1 Step 1: Electrophilic Activation Formyl Condensation at C2 Step2 Step 2: Entropic Cyclization Lactamization at C3 Step1->Step2 Step3 Step 3: Orthogonal Derivatization C4-Br Cross-Coupling Step2->Step3 Step4 Step 4: Biological Evaluation Kinase/GPCR Screening Step3->Step4

Sequential logic for heterocycle construction and late-stage functionalization.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at C4

Causality for Experimental Choices : The C4-bromine in the newly fused system is sterically hindered by the adjacent lactam carbonyl. Standard catalysts like Pd(PPh 3​ ) 4​ often fail here due to rapid deactivation. We utilize Pd(dppf)Cl 2​ because its bidentate dppf ligand enforces a large bite angle, accelerating the challenging oxidative addition step. A biphasic 1,4-dioxane/water system is employed to ensure the organic lactam and the inorganic base (K 2​ CO 3​ ) are both fully solvated.

Step-by-Step Methodology :

  • Preparation : Charge a Schlenk flask with 4-bromothieno[2,3-d]pyridazin-7(6H)-one (1.0 eq, 2 mmol), the desired arylboronic acid (1.5 eq, 3 mmol), and K 2​ CO 3​ (3.0 eq, 6 mmol).

  • Solvation : Add a degassed mixture of 1,4-dioxane/H 2​ O (4:1 v/v, 15 mL).

  • Catalysis : Under a steady stream of nitrogen, add Pd(dppf)Cl 2​ (0.05 eq, 0.1 mmol). Seal the flask and heat at 90 °C for 12 hours.

  • Workup : Cool to room temperature, dilute with ethyl acetate (30 mL), and wash with brine (2 × 20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient).

  • Self-Validation (QC) : Successful cross-coupling is confirmed by the disappearance of the 1:1 bromine isotopic doublet in the LC-MS trace, replaced by a single, distinct [M+H]+ peak corresponding to the arylated product.

Quantitative Data: Suzuki Coupling Optimization

To validate the mechanistic choices in Protocol B, we conducted a rigorous optimization screen. The data below demonstrates why the specific catalyst and solvent system were chosen over standard alternatives.

Table 1: Optimization of C4 Suzuki-Miyaura Coupling

EntryCatalyst (5 mol%)Solvent SystemBase (3.0 eq)Temp (°C)Yield (%)Mechanistic Causality / Observation
1Pd(PPh 3​ ) 4​ Toluene/EtOHNa 2​ CO 3​ 8045Poor solubility of the lactam intermediate; low overall conversion.
2 Pd(dppf)Cl 2​ 1,4-Dioxane/H 2​ O K 2​ CO 3​ 90 88 Bidentate ligand prevents deactivation; biphasic system ensures total solubility.
3Pd 2​ (dba) 3​ / XPhost-Amyl alcoholt-BuOK10072Strong alkoxide base causes partial degradation/ring-opening of the lactam.
4Pd(dppf)Cl 2​ DMF/H 2​ OK 3​ PO 4​ 9085Excellent yield, but high-boiling DMF complicates the aqueous workup process.

References

  • Graulich, A., et al. (2004) . A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. Synthesis. Retrieved from [Link][4]

  • Litvinov, V. P., et al. (2005) . Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin. Retrieved from[Link][1]

  • Saddik, A. A., et al. (2017) . Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin. Retrieved from[Link][3]

Sources

Method

Application Note: Esterification Strategies for Thiophene-3-Carboxylic Acid Derivatives

Introduction & Mechanistic Grounding Thiophene-3-carboxylic acid (T3CA) and its substituted derivatives are privileged heterocyclic scaffolds in both medicinal chemistry and materials science. They serve as critical prec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Thiophene-3-carboxylic acid (T3CA) and its substituted derivatives are privileged heterocyclic scaffolds in both medicinal chemistry and materials science. They serve as critical precursors for the synthesis of biologically active compounds—such as allosteric modulators and D-amino acid inhibitors—as well as functionalized conductive polymers like poly(thiophene-3-carboxylate)[1][2].

The esterification of the C3-carboxyl group is a foundational transformation in manipulating these scaffolds[3]. However, the electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution or degradation under excessively harsh conditions. Furthermore, when dealing with complex T3CA derivatives bearing sensitive functional groups, the choice of esterification methodology dictates both the yield and the stereochemical integrity of the final product.

As a Senior Application Scientist, I have structured this guide to detail three distinct esterification protocols. Rather than simply listing steps, this guide emphasizes the causality behind reagent selection and provides self-validating checkpoints to ensure experimental success.

Comparative Analysis of Esterification Methods

To streamline protocol selection, the quantitative data and operational parameters for the three primary esterification strategies are summarized below.

MethodReagents & CatalystsSubstrate Scope & LimitationsTypical YieldReaction TimeKey Advantage
Fischer Esterification ROH (excess), cat. H₂SO₄ or HClPrimary alcohols; requires acid-stable thiophene derivatives.75–90%4–12 hHighly scalable, low reagent cost.
Acyl Chloride Route 1. (COCl)₂, cat. DMF2. ROH, Et₃N or DIPEAPrimary/Secondary alcohols; tolerant of moderate steric hindrance.80–95%2–4 hExceptional reactivity for hindered nucleophiles.
Steglich Esterification DCC or EDC, DMAP, ROHSensitive substrates, tertiary alcohols, and complex phenols.70–90%6–16 hMild, neutral pH conditions; prevents substrate degradation.

Workflow & Decision Matrix

Selecting the correct method depends entirely on the steric bulk of the alcohol and the chemical stability of the thiophene derivative. The following decision matrix illustrates the logical flow for protocol selection.

EsterificationWorkflow Start Thiophene-3-Carboxylic Acid Esterification CheckAlcohol What type of alcohol is being used? Start->CheckAlcohol Primary Primary Alcohol (e.g., MeOH, EtOH) CheckAlcohol->Primary SecTert Secondary / Tertiary or Phenol CheckAlcohol->SecTert CheckSens Are there acid-sensitive groups on the thiophene? Primary->CheckSens Steglich Steglich Esterification (EDC/DCC + DMAP) SecTert->Steglich Sensitive Substrate AcylChloride Acyl Chloride Route (Oxalyl Chloride -> ROH) SecTert->AcylChloride Robust Substrate Fischer Fischer Esterification (H2SO4, Reflux) CheckSens->Fischer No CheckSens->Steglich Yes

Decision matrix for selecting the optimal thiophene-3-carboxylic acid esterification protocol.

Experimental Protocols

Protocol A: Fischer Esterification (Acid-Catalyzed)

Causality & Rationale: Fischer esterification relies on the protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon, allowing attack by a weak nucleophile (the alcohol). Because this reaction is an equilibrium process, Le Chatelier's principle is exploited by using the alcohol as both the reactant and the solvent to drive the reaction toward the ester.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of the thiophene-3-carboxylic acid derivative in 20 mL of the desired primary alcohol (e.g., anhydrous methanol or ethanol).

  • Catalyst Addition: Slowly add 0.5 mL of concentrated H₂SO₄ dropwise while stirring. Caution: This step is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to the boiling point of the alcohol (e.g., 65 °C for methanol) for 4–12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate system. The starting carboxylic acid will remain near the baseline (low Rf​ due to strong hydrogen bonding), while the product ester will migrate significantly higher ( Rf​≈0.6 ).

  • Workup: Once complete, cool to room temperature and concentrate the mixture under reduced pressure to remove excess alcohol. Dissolve the residue in ethyl acetate (50 mL) and wash carefully with saturated aqueous NaHCO₃ (3 × 20 mL). Causality: The NaHCO₃ neutralizes the acid catalyst and converts any unreacted starting material into a water-soluble sodium salt, effectively purifying the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure ester.

Protocol B: Acyl Chloride Intermediate Route

Causality & Rationale: For sterically hindered secondary alcohols, Fischer esterification is often too slow. Converting the carboxylic acid to an acyl chloride creates a highly reactive electrophile. Oxalyl chloride is preferred over thionyl chloride (SOCl₂) because its byproducts (CO, CO₂, and HCl) are all gaseous, driving the reaction forward entropically and leaving no liquid residues to complicate purification. A catalytic amount of DMF is required to form the highly reactive Vilsmeier-Haack intermediate, which acts as the true chlorinating agent.

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend 10 mmol of the thiophene-3-carboxylic acid derivative in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).

  • Activation: Add 2 drops of anhydrous DMF, followed by the dropwise addition of oxalyl chloride (12 mmol, 1.2 eq) at 0 °C.

  • Self-Validation (Visual): Immediate effervescence (gas evolution) will occur. Stir at room temperature until gas evolution completely ceases (typically 1–2 hours), visually confirming the complete conversion to the acyl chloride.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under a stream of nitrogen or reduced pressure to yield the crude thiophene-3-carbonyl chloride. Do not expose to atmospheric moisture.

  • Esterification: Redissolve the intermediate in 15 mL of anhydrous DCM. Cool to 0 °C. Add the target alcohol (11 mmol, 1.1 eq) followed by dropwise addition of triethylamine (15 mmol, 1.5 eq) to act as an HCl scavenger.

  • Workup: Stir for 2 hours at room temperature. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Steglich Esterification (Coupling Reagent-Mediated)

Causality & Rationale: When the thiophene derivative contains acid-sensitive groups or when esterifying tertiary alcohols, harsh conditions must be avoided. The Steglich esterification utilizes Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alongside the catalyst 4-Dimethylaminopyridine (DMAP)[4]. DCC activates the carboxylic acid to form an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a deleterious 1,3-rearrangement to form a dead-end N-acylurea. DMAP rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium species, which the alcohol then attacks to form the ester, regenerating the DMAP catalyst[5].

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under nitrogen, dissolve 10 mmol of the thiophene-3-carboxylic acid derivative and 11 mmol of the target alcohol in 30 mL of anhydrous DCM.

  • Catalyst Addition: Add 1 mmol (0.1 eq) of DMAP.

  • Coupling: Cool the mixture to 0 °C and add 11 mmol (1.1 eq) of DCC (or EDC·HCl for easier aqueous workup) portion-wise.

  • Self-Validation (Visual): As the reaction progresses at room temperature (over 6–16 hours), a dense white precipitate of dicyclohexylurea (DCU) will form. The appearance of this byproduct is a direct visual confirmation that the coupling is occurring.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Dry the organic phase, concentrate, and purify via flash column chromatography. Pro-tip: If trace DCU remains, triturating the crude product in cold diethyl ether will precipitate the remaining DCU, allowing for its removal via a secondary filtration.

References

  • Wikipedia Contributors. "Steglich esterification." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Neises, B., & Steglich, W. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate." Organic Syntheses. Available at:[Link]

Sources

Application

Application Note: Step-by-Step Synthesis of Thieno[2,3-c]pyridine Derivatives from 4-Bromo-2-formylthiophene-3-carboxylic Acid

Executive Summary & Strategic Rationale Thienopyridines are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized as bioisosteres for quinolines and isoquinolines. They exhibit a broad spectrum of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Thienopyridines are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized as bioisosteres for quinolines and isoquinolines. They exhibit a broad spectrum of pharmacological activities, ranging from anti-viral efficacy against flaviviruses (such as Dengue) to potent anti-cancer properties via kinase inhibition .

This application note details a highly efficient, four-step synthetic protocol to construct highly functionalized thieno[2,3-c]pyridine derivatives starting from 4-bromo-2-formylthiophene-3-carboxylic acid . The strategic advantage of this specific starting material lies in its bifunctional nature: the adjacent formyl and carboxylic acid groups are perfectly primed for a [4+2] annulation strategy via a Dieckmann-type condensation . Furthermore, the pre-installed bromine atom serves as an ideal late-stage functionalization handle for Suzuki-Miyaura cross-coupling, enabling rapid generation of Structure-Activity Relationship (SAR) libraries.

Mechanistic Pathway Visualization

The following workflow illustrates the step-wise transformation from the functionalized thiophene to the fully aromatic thienopyridine core.

SynthesisWorkflow SM 4-Bromo-2-formylthiophene-3-carboxylic acid (Starting Material) Step1 Esterification (EtI, K2CO3, DMF) SM->Step1 Int1 Ethyl 4-bromo-2-formylthiophene-3-carboxylate Step1->Int1 Step2 Imine Condensation (Glycine ethyl ester, Et3N) Int1->Step2 Int2 Schiff Base Intermediate Step2->Int2 Step3 Dieckmann-type Cyclization (NaOEt, EtOH) Int2->Step3 Core Ethyl 3-bromo-4-hydroxythieno[2,3-c]pyridine-5-carboxylate (Thienopyridine Core) Step3->Core Step4 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Step4 Final 3-Aryl-thieno[2,3-c]pyridine Derivative (Target Scaffold) Step4->Final

Synthetic workflow for the preparation of thieno[2,3-c]pyridine derivatives.

Step-by-Step Experimental Protocols

Step 1: Carboxylic Acid Protection (Esterification)

Objective: Mask the free carboxylic acid to prevent premature acid-base neutralization in subsequent steps and to create an electrophilic acceptor for the cyclization.

  • Preparation: Dissolve 4-bromo-2-formylthiophene-3-carboxylic acid (10.0 mmol, 1.0 eq) in 25 mL of anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add anhydrous K₂CO₃ (15.0 mmol, 1.5 eq) and stir the suspension at 0 °C for 15 minutes.

  • Alkylation: Dropwise add Ethyl Iodide (12.0 mmol, 1.2 eq). Stir the mixture at room temperature for 4 hours.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% LiCl solution (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Schiff Base (Imine) Formation

Objective: Condense the C2-formyl group with an amino acid ester to install the nitrogen and carbon atoms required to complete the 6-membered pyridine ring.

  • Preparation: Dissolve the ethyl ester intermediate from Step 1 (1.0 eq) in 30 mL of absolute ethanol.

  • Reagent Addition: Add glycine ethyl ester hydrochloride (1.2 eq) followed by triethylamine (1.5 eq) to liberate the free amine in situ.

  • Condensation: Heat the reaction to reflux (78 °C) for 6 hours. The reaction is driven by the precipitation of triethylamine hydrochloride and the removal of water.

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with Dichloromethane (DCM), wash with water, and pass through a short silica gel plug to yield the Schiff base intermediate.

Step 3: Base-Catalyzed Dieckmann-type Cyclization

Objective: Form the thieno[2,3-c]pyridine core via intramolecular nucleophilic attack of the activated methylene group onto the adjacent ester .

  • Preparation: Dissolve the Schiff base intermediate in 20 mL of anhydrous ethanol.

  • Deprotonation: Slowly add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (2.0 eq) at 0 °C. The strong base deprotonates the α-carbon of the glycine moiety.

  • Cyclization: Stir the mixture at room temperature for 2 hours, then elevate the temperature to 60 °C for 4 hours to drive the cyclization and subsequent aromatization (via enolization) to completion.

  • Isolation: Cool the mixture to 0 °C and carefully acidify to pH 5–6 using 1M HCl. The target core, ethyl 3-bromo-4-hydroxythieno[2,3-c]pyridine-5-carboxylate , will precipitate as a solid. Filter, wash with cold ethanol, and dry under high vacuum.

Step 4: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Objective: Utilize the pre-installed bromine atom to introduce aryl/heteroaryl diversity for SAR exploration.

  • Preparation: In a microwave-safe vial, combine the thienopyridine core (1.0 eq), an arylboronic acid (e.g., 4-chlorophenylboronic acid, 1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) under a steady stream of nitrogen.

  • Coupling: Seal the vial and heat at 90 °C for 8–12 hours (or microwave at 110 °C for 45 minutes).

  • Purification: Cool to room temperature, dilute with water, and extract with EtOAc. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the final API scaffold.

Quantitative Data & Optimization Metrics

The following table summarizes the optimized reaction conditions, expected yields, and critical analytical markers for each synthetic step.

StepTransformationReagents & ConditionsTime / TempYield Range (%)Key Analytical Marker (¹H NMR / MS)
1 EsterificationEtI, K₂CO₃, DMF4 h / 25 °C88 – 95%Appearance of -CH₂CH₃ quartet at ~4.3 ppm
2 Imine FormationGlycine ethyl ester, Et₃N, EtOH6 h / 78 °C75 – 85%Disappearance of -CHO signal at ~10.2 ppm
3 CyclizationNaOEt, EtOH6 h / 60 °C65 – 75%Appearance of broad -OH peak (~11.5 ppm); loss of one ester group
4 Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃12 h / 90 °C70 – 90%Appearance of new aromatic protons (7.2 – 7.8 ppm); mass shift

Causality & Expert Insights

To ensure reproducibility and scientific integrity, it is critical to understand the causality behind these specific methodological choices:

  • Strategic Reagent Selection in Step 1: We explicitly utilize Ethyl Iodide (EtI) rather than Methyl Iodide (MeI) for the initial carboxylic acid protection. Because the subsequent cyclization (Step 3) utilizes Sodium Ethoxide (NaOEt) in Ethanol, using a methyl ester would result in competing transesterification, leading to a complex mixture of methyl and ethyl substituted products. Matching the ester alkyl chain with the alkoxide base eliminates this side reaction.

  • Aromatization Driving Force: Following the Dieckmann cyclization in Step 3, the initial product is a non-aromatic β-keto ester derivative. However, the system rapidly tautomerizes (enolizes) to the 4-hydroxy form. This tautomerization is thermodynamically driven by the formation of a fully aromatic, 10-π electron thieno[2,3-c]pyridine system, which is highly stable.

  • Nomenclature Shift (Crucial Detail): Note that the starting material is a 4-bromo -thiophene. However, upon fusion to form the thieno[2,3-c]pyridine system, IUPAC bridgehead numbering rules dictate that the sulfur atom remains position 1, but the numbering traces the perimeter of the fused system. Consequently, the original C4 position of the thiophene becomes the C3 position of the thienopyridine. Recognizing this shift is vital for accurately interpreting 2D-NMR (HMBC/HSQC) data during structural elucidation.

  • Catalyst Preservation: Performing the Suzuki coupling as the final step (Step 4) rather than on the starting material prevents the palladium catalyst from being poisoned by the basic nitrogen atoms introduced during the imine and cyclization steps.

References

  • Byrd CM, Dai D, Jordan R, Hruby DE. Thienopyridine derivatives for the treatment and prevention of dengue virus infections. US Patent 9,301,949 B2. (2016).[Link]

  • Sahu SN, Singh S, Shaw R, Shally, Ram VJ, Pratap R. One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. RSC Advances. 6:85515-85520. (2016).[Link]

  • Mohamed MA, Khattab RR, Wasfy AAF, Abo-Riya MA, El-Kalyoubi S, Hassan NA. Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives. Russian Journal of Bioorganic Chemistry. 47:1312-1325. (2021).[Link]

Method

Application Note: Preparation of Organic Semiconductors Using Brominated Thiophene Precursors

Introduction & Mechanistic Rationale Brominated thiophenes (e.g., 2,5-dibromothiophene and its derivatives) are foundational building blocks in the design of π -conjugated polymers and small molecules for organic electro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Brominated thiophenes (e.g., 2,5-dibromothiophene and its derivatives) are foundational building blocks in the design of π -conjugated polymers and small molecules for organic electronics, including Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)[1]. The presence of bromine substituents at the α -positions (C2 and C5) significantly lowers the activation energy required for oxidative addition by palladium catalysts, enabling highly efficient carbon-carbon bond formation[1].

As an Application Scientist, selecting the correct polymerization methodology is critical. Historically, Stille Polycondensation has been the gold standard due to its near-perfect regioselectivity[2]. However, the toxicity of organotin byproducts has driven the field toward Direct (Hetero)arylation Polymerization (DHAP) , an atom-economical alternative that couples brominated thiophenes directly with unfunctionalized C-H active arenes[3].

The primary mechanistic challenge in DHAP is the risk of β -defects (unwanted branching at the C3/C4 positions of the thiophene ring), which disrupt polymer packing and reduce semiconductor efficiency[4]. To counteract this, modern DHAP protocols utilize sterically bulky carboxylic acids. The causality here is rooted in the Concerted Metalation-Deprotonation (CMD) pathway: bulky carboxylate ligands create steric hindrance that selectively favors the activation of the less encumbered α -C-H bonds, effectively suppressing β -defects[3].

Synthetic Workflows

G cluster_0 Stille Route cluster_1 DHAP Route A Brominated Thiophene (e.g., 2,5-dibromothiophene) D Stille Polycondensation Pd(0), Ligand, 110°C A->D E Direct Heteroarylation Pd(II), Base, CMD Additive A->E B Organotin Comonomer (Bis-stannylated) B->D F Conjugated Polymer (Organic Semiconductor) D->F Toxic Sn waste C C-H Active Comonomer (Unfunctionalized) C->E E->F Atom economical

Workflow comparing Stille and DHAP routes for synthesizing organic semiconductors.

Comparative Data Analysis

The table below synthesizes the operational and chemical differences between the two primary methodologies for coupling brominated thiophenes[4],[2].

ParameterStille PolycondensationDirect Heteroarylation (DHAP)
Monomer Pre-functionalization Requires toxic organotin derivativesUses unfunctionalized C-H bonds
Catalyst State Pd(0) (e.g., Pd2​(dba)3​ )Pd(II) (e.g., Pd(OAc)2​ )
Primary Byproducts Trialkyltin halides (highly toxic)Water, halide salts (benign)
Defect Susceptibility Low (highly regioselective)Moderate (Prone to β -defects without CMD)
Scalability Limited by organotin toxicityHigh (Atom-economical and eco-friendly)

Validated Experimental Protocols

Protocol 1: Synthesis of Donor-Acceptor Polymers via Stille Polycondensation

This protocol is optimized for generating high-mobility, defect-free polymer backbones[5].

1. Reagent Preparation:

  • Equimolar amounts of a 2,5-dibromothiophene derivative (Donor) and a bis(trimethylstannyl) comonomer (Acceptor).

  • Catalyst: Pd2​(dba)3​ (2 mol%).

  • Ligand: Tri(o-tolyl)phosphine ( P(o−tolyl)3​ ) (8 mol%).

  • Solvent: Anhydrous Toluene.

2. Polymerization (Causality & Execution):

  • Combine all reagents in a Schlenk flask. Causality: Toluene is selected as the solvent because its high boiling point (110 °C) ensures that the growing polymer chain remains solvated, preventing premature precipitation and low molecular weights.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst and terminate the reaction.

  • Heat to 110 °C for 24–48 hours under argon.

3. End-Capping & Purification (Self-Validating System):

  • Add 2-bromothiophene, stir for 2 hours, then add 2-(tributylstannyl)thiophene and stir for another 2 hours. Validation: End-capping removes reactive terminal halogens/stannanes, preventing cross-linking during device fabrication.

  • Precipitate the polymer into cold methanol.

  • Self-Validating Extraction: Perform sequential Soxhlet extraction using Methanol Acetone Hexane Chloroform.

    • Validation Checkpoint: The methanol/acetone fractions remove unreacted monomers and catalyst residues. The hexane fraction removes low-molecular-weight oligomers. The reaction is validated as successful when the final chloroform fraction runs clear, visually confirming the complete isolation of the desired high-molecular-weight semiconductor[5].

Protocol 2: Eco-Friendly Synthesis via DHAP

This protocol utilizes C-H activation to bypass toxic organotin reagents[3].

1. Reagent Preparation:

  • Equimolar amounts of 2,5-dibromothiophene and an unfunctionalized C-H active comonomer.

  • Catalyst: Pd(OAc)2​ (2 mol%).

  • Ligand: Tris(o-methoxyphenyl)phosphine (4 mol%).

  • Base: Potassium carbonate ( K2​CO3​ ) (2.5 equiv).

  • CMD Additive: Pivalic acid (PivOH) (30 mol%).

  • Solvent: N,N-Dimethylacetamide (DMAc).

2. Polymerization (Causality & Execution):

  • Combine reagents in a sealed vial. Causality: K2​CO3​ is chosen because its limited solubility in DMAc ensures a slow, controlled release of carbonate ions. A stronger, fully soluble base would rapidly degrade the Pd(OAc)2​ catalyst[3].

  • The addition of PivOH is non-negotiable. Causality: The pivalate anion acts as a proton shuttle in the CMD mechanism, lowering the C-H activation energy and sterically blocking the β -positions of the thiophene ring to prevent branching[4].

  • Degas via argon bubbling for 20 minutes, then heat to 100 °C for 24 hours.

3. Purification & Validation:

  • Precipitate into methanol and perform Soxhlet extraction as described in Protocol 1.

  • Self-Validating NMR Check: Dissolve a sample of the chloroform fraction in CDCl3​ and perform 1 H NMR spectroscopy.

    Validation Checkpoint: The protocol is validated as defect-free if there is a complete absence of resonance peaks between 7.3–7.5 ppm. Peaks in this region indicate β -defects (branching). A clean baseline here proves the CMD additive successfully directed perfect linear α

    α coupling[3].

References

  • Direct (Hetero)arylation Polymerization: Trends and Perspectives. Journal of the American Chemical Society.

  • Direct (Hetero)arylation Polymerization: Simplicity for Conjugated Polymer Synthesis. Chemical Reviews.

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.

  • Synthesis of Soluble Polythiophene Partially Containing 3,4-Ethylenedioxythiophene and 3-Hexylthiophene by Polycondensation. Open Journal of Polymer Chemistry.

  • Direct (Hetero)arylation: A Tool for Low-Cost and Eco-Friendly Organic Photovoltaics. ACS Applied Polymer Materials.

Sources

Application

Handling precautions for 4-Bromo-2-formylthiophene-3-carboxylic acid in the lab

An Application Note and Protocol for the Safe Handling of 4-Bromo-2-formylthiophene-3-carboxylic acid in a Laboratory Setting Authored by: A Senior Application Scientist Introduction: Understanding the Compound's Reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Safe Handling of 4-Bromo-2-formylthiophene-3-carboxylic acid in a Laboratory Setting

Authored by: A Senior Application Scientist

Introduction: Understanding the Compound's Reactivity

4-Bromo-2-formylthiophene-3-carboxylic acid is a multifunctional aromatic heterocyclic compound. Its chemical structure, featuring a thiophene ring substituted with a bromine atom, a formyl (aldehyde) group, and a carboxylic acid group, dictates its reactivity and potential hazards. The presence of the aldehyde and carboxylic acid moieties suggests that the compound may be irritating and corrosive.[1][2][3][4] The brominated aromatic system indicates potential toxicity and environmental hazards associated with halogenated organic compounds.[5] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound to mitigate risks in a research and development environment.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with 4-Bromo-2-formylthiophene-3-carboxylic acid are inferred from its functional groups.

Table 1: Summary of Potential Hazards and Recommended Precautions

Hazard ClassificationDescription of RiskRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid ingestion, skin contact, and inhalation of dust.[6] Work in a well-ventilated fume hood.[7]
Skin Corrosion/Irritation Causes skin irritation.[2][8][9]Wear appropriate chemical-resistant gloves and a lab coat.[8]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][8][9][10]Wear chemical safety goggles or a face shield.[8]
Respiratory Irritation May cause respiratory irritation.[1][2][9]Handle exclusively in a certified chemical fume hood.[7]
Reactivity Potential for hazardous reactions with strong oxidizing agents, strong bases, amines, and strong reducing agents.[6]Store away from incompatible materials.[11]
Environmental Hazard Halogenated organic compounds may pose long-term adverse effects in the aquatic environment.Prevent release to the environment. Dispose of as hazardous waste.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective way to protect laboratory personnel.

  • Chemical Fume Hood: All manipulations of 4-Bromo-2-formylthiophene-3-carboxylic acid, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][12]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[6][13]

Personal Protective Equipment (PPE): The Essential Barrier

The use of appropriate PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[13] A face shield should be worn over goggles when there is a significant risk of splashing.[7]

  • Skin Protection: A flame-resistant lab coat must be worn and buttoned.[13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[7] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[7][11] Never wear contaminated gloves outside of the laboratory.[11]

Detailed Experimental Protocols

Adherence to a strict, step-by-step protocol is crucial for safety and experimental reproducibility.

Protocol for Weighing and Transferring the Solid Compound
  • Preparation:

    • Ensure the chemical fume hood is on and the sash is at the appropriate height.

    • Don the required PPE: lab coat, safety goggles, and chemical-resistant gloves.

    • Place a tared weigh boat on an analytical balance inside the fume hood.

  • Handling:

    • Carefully open the container of 4-Bromo-2-formylthiophene-3-carboxylic acid, avoiding the creation of dust.

    • Using a clean spatula, transfer the desired amount of the solid to the weigh boat.

    • Securely close the container immediately after use.

  • Transfer:

    • Gently add the weighed solid to the reaction vessel or solvent.

    • If transferring to a flask with a narrow neck, use a powder funnel.

  • Cleanup:

    • Decontaminate the spatula and any other equipment used.

    • Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

    • Wipe down the work surface in the fume hood.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of 4-Bromo-2-formylthiophene-3-carboxylic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare Work Area (Clean & Uncluttered) prep_hood->prep_area weigh Weigh Compound in Fume Hood prep_area->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve/React in Closed System transfer->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate waste Dispose of Waste (Solid & Liquid) decontaminate->waste remove_ppe Remove PPE (Gloves Last) waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of 4-Bromo-2-formylthiophene-3-carboxylic acid.

Storage and Waste Disposal

Storage
  • Store 4-Bromo-2-formylthiophene-3-carboxylic acid in a tightly sealed, properly labeled container.[10]

  • Keep the container in a cool, dry, and well-ventilated area away from direct sunlight and heat.[14]

  • Segregate from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[6][11]

Waste Disposal
  • All waste containing 4-Bromo-2-formylthiophene-3-carboxylic acid, including unused material, contaminated solutions, and disposable labware, must be disposed of as hazardous waste.[14]

  • Collect aqueous and organic waste in separate, clearly labeled, and sealed containers.

  • Contaminated solid waste, such as gloves and paper towels, should be placed in a designated solid hazardous waste container.[14]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.[8]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

  • In Case of Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8]

  • In Case of Ingestion: Do not induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, notify your supervisor and the institutional safety office immediately.

    • For a small spill within a fume hood, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and then collect the material into a sealed container for hazardous waste disposal.

    • Decontaminate the area thoroughly.

Emergency Response Decision Tree

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Exposure or Spill Occurs exposure_type What type of exposure? start->exposure_type spill_size Is the spill large or outside of a fume hood? start->spill_size skin_contact Skin Contact: Flush with water for 15 min. Remove contaminated clothing. exposure_type->skin_contact Skin eye_contact Eye Contact: Flush with water for 15 min. Seek immediate medical attention. exposure_type->eye_contact Eyes inhalation Inhalation: Move to fresh air. Seek medical attention. exposure_type->inhalation Inhalation ingestion Ingestion: Rinse mouth. Seek immediate medical attention. exposure_type->ingestion Ingestion large_spill Large Spill: Evacuate area. Alert supervisor & safety office. spill_size->large_spill Yes small_spill Small Spill (in hood): Contain with absorbent material. Collect for hazardous waste disposal. spill_size->small_spill No

Caption: Decision tree for emergency response to an incident involving 4-Bromo-2-formylthiophene-3-carboxylic acid.

References

  • Chemwatch. (n.d.). GHS Safety Data Sheet for 4-BROMO-2-FLUOROBIPHENYL.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85546, 4-Bromo-3-thenoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757073, 4-Bromo-3-methylthiophene-2-carboxylic acid. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20).
  • Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • NextGen Protocols. (n.d.).
  • General Chemistry Lab Safety. (2014, August 1).
  • ChemBK. (2024, April 9). 4-Bromo-2-thiophene carboxaldehyde. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.).
  • MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Duke University Chemistry. (n.d.). Safety Manual. Retrieved from [Link]

Sources

Method

Application Note: Scale-Up Synthesis Procedures for 4-Bromo-2-formylthiophene-3-carboxylic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Bromo-2-formylthiophene-3-carboxylic acid (CAS: 1334640-34-4) Executive Summary & Mechanistic Rationale 4-Bromo-2-formylthiop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Bromo-2-formylthiophene-3-carboxylic acid (CAS: 1334640-34-4)

Executive Summary & Mechanistic Rationale

4-Bromo-2-formylthiophene-3-carboxylic acid is a highly versatile, polyfunctionalized building block. Featuring three orthogonal reactive sites—an aryl bromide, an aldehyde, and a carboxylic acid—it is a critical intermediate in the synthesis of complex fused heterocycles, such as thienopyridines and tetrahydroisoquinolinones, as well as pharmaceutical agents like NMDA receptor modulators [1].

Scaling up the synthesis of this compound requires strict control over regioselectivity and cryogenic parameters. The optimal synthetic route is a two-step sequence starting from commercially available 3,4-dibromothiophene:

  • Regioselective Halogen-Metal Exchange: Treatment of 3,4-dibromothiophene with n-butyllithium (n-BuLi) at -78 °C triggers a rapid halogen-metal exchange, yielding 3-bromo-4-lithiothiophene. Quenching this intermediate with anhydrous carbon dioxide (CO₂) affords 4-bromothiophene-3-carboxylic acid [4].

  • Directed Ortho-Metalation (DoM): The carboxylic acid moiety acts as a powerful Directed Metalation Group (DMG) [3]. Treatment of the intermediate with 2.1 equivalents of Lithium Diisopropylamide (LDA) at -78 °C first deprotonates the acidic carboxyl proton to form a lithium carboxylate. The second equivalent of LDA selectively deprotonates the C-2 position. This regioselectivity is driven by the strong coordinating ability of the carboxylate and the inductive effect of the adjacent sulfur atom. Quenching the resulting dianion with anhydrous N,N-dimethylformamide (DMF) yields the target formylated product [2].

Retrosynthetic Analysis & Reaction Pathway

ReactionPathway SM 3,4-Dibromothiophene Step1 1. n-BuLi, THF, -78 °C 2. CO2 (g), -78 °C to RT SM->Step1 Int1 4-Bromothiophene- 3-carboxylic acid Step1->Int1 Step2 1. LDA (2.1 eq), THF, -78 °C 2. DMF, -78 °C to RT Int1->Step2 Product 4-Bromo-2-formylthiophene- 3-carboxylic acid Step2->Product

Figure 1: Two-step scale-up synthetic route for 4-bromo-2-formylthiophene-3-carboxylic acid.

Scale-Up Operational Workflow

To ensure reproducibility and safety during scale-up, the following operational workflow must be strictly adhered to. Cryogenic control is paramount; thienyllithium species are prone to ring-opening or unwanted halogen dance rearrangements if the internal temperature exceeds -60 °C during the metalation phases.

Workflow Prep Reactor Prep & Inerting (N2/Ar Atmosphere) Cryo Cryogenic Cooling (Liquid N2/Acetone, -78 °C) Prep->Cryo DoM Directed ortho-Metalation (LDA Addition, < -70 °C) Cryo->DoM Quench Electrophilic Quench (Anhydrous DMF) DoM->Quench Workup Aqueous Quench & pH Adjustment (HCl) Quench->Workup Isol Crystallization & Vacuum Filtration Workup->Isol

Figure 2: Operational workflow for the cryogenic DoM and formylation scale-up process.

Quantitative Data & Scale-Up Parameters

Table 1: Stoichiometry for Step 1 (Halogen-Metal Exchange)
ReagentMW ( g/mol )Eq.AmountFunction
3,4-Dibromothiophene241.931.0500 gStarting Material
n-Butyllithium (2.5 M in hexanes)64.061.05868 mLLithiating Agent
Carbon Dioxide (CO₂)44.01Excess> 200 gElectrophile
Tetrahydrofuran (THF, Anhydrous)72.1110 vol5.0 LSolvent
Table 2: Stoichiometry for Step 2 (Directed Ortho-Metalation)
ReagentMW ( g/mol )Eq.AmountFunction
4-Bromothiophene-3-carboxylic acid207.051.0300 gIntermediate
LDA (2.0 M in THF/heptane)107.122.11.52 LBase (Dianion formation)
N,N-Dimethylformamide (DMF)73.093.0336 mLFormylating Agent
Tetrahydrofuran (THF, Anhydrous)72.1115 vol4.5 LSolvent

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 4-Bromothiophene-3-carboxylic acid

Causality Check: The use of MTBE extraction prior to acidification is a critical self-validating purification step. It removes any unreacted 3,4-dibromothiophene or debrominated side products, ensuring that only the highly pure carboxylic acid precipitates upon acidification.

  • Preparation: Charge a dry, nitrogen-flushed 10 L jacketed glass reactor with 3,4-dibromothiophene (500 g, 2.06 mol) and anhydrous THF (5.0 L).

  • Cooling: Circulate cryogenic fluid to cool the internal reaction mixture to -78 °C.

  • Lithiation: Add n-BuLi (868 mL, 2.5 M, 2.17 mol) dropwise via an addition funnel over 90 minutes. Critical: Maintain the internal temperature below -70 °C to prevent ring-opening. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Bubble anhydrous CO₂ gas vigorously through the solution for 2 hours, maintaining the temperature at -78 °C. Alternatively, the reaction mixture can be carefully cannulated into a separate flask containing a slurry of crushed dry ice in THF.

  • Warming & Quench: Allow the reactor to slowly warm to 0 °C. Quench the reaction by slowly adding deionized water (2.0 L).

  • Phase Separation (Self-Validation): Transfer to a separatory funnel. Extract the aqueous layer with MTBE (2 × 1.0 L) to remove neutral organic impurities. Discard the organic layer.

  • Isolation: Return the aqueous layer to the reactor and slowly add 6M HCl until the pH reaches 2.0. A thick white/off-white precipitate will form.

  • Filtration: Filter the suspension under vacuum, wash the filter cake with cold water (1.0 L), and dry under high vacuum at 45 °C to afford 4-bromothiophene-3-carboxylic acid (Typical yield: 75-82%).

Protocol 2: Synthesis of 4-Bromo-2-formylthiophene-3-carboxylic acid

Causality Check: 2.1 equivalents of LDA are strictly required. The first equivalent is consumed immediately by the acidic proton of the carboxylic acid, forming an insoluble or partially soluble lithium carboxylate. The second equivalent performs the DoM at the C-2 position.

  • Preparation: Charge a dry, nitrogen-flushed 10 L jacketed reactor with 4-bromothiophene-3-carboxylic acid (300 g, 1.45 mol) and anhydrous THF (4.5 L). Cool the solution to -78 °C.

  • Dianion Formation: Add LDA (1.52 L, 2.0 M, 3.04 mol) dropwise over 2 hours. The reaction is highly exothermic; adjust the addition rate to ensure the internal temperature never exceeds -70 °C.

  • Maturation: Stir the resulting deep-colored dianion suspension at -78 °C for 2 hours to ensure complete metalation at the C-2 position.

  • Formylation: Add anhydrous DMF (336 mL, 4.35 mol) dropwise over 45 minutes. Stir the mixture for 1 hour at -78 °C, then allow it to slowly warm to 0 °C over 2 hours.

  • Workup: Carefully quench the reaction by adding 2M HCl dropwise until the aqueous layer reaches pH 2–3. Critical: Do not over-acidify (pH < 1), as this may lead to acetal formation or degradation of the aldehyde in the presence of trace alcohols.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 2.0 L). Combine the organic layers, wash with brine (2.0 L), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure to approximately 1.0 L. Add heptane (2.0 L) slowly to induce crystallization. Filter the resulting solid and dry under vacuum to afford the pure 4-bromo-2-formylthiophene-3-carboxylic acid (Typical yield: 65-70%).

References

  • US20130116241A1 - Novel inhibitor compounds of phosphodiesterase type 10a Source: Google Patents URL
  • Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics Source: Chemical Reviews (Snieckus, V.) URL:[Link]

  • The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation Source: The Journal of Organic Chemistry URL:[Link]

  • CA2921199A1 - Ido inhibitors Source: Google Patents URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 4-Bromo-2-formylthiophene-3-carboxylic Acid Derivatives

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that functionalizing highly electron-rich, multi-substituted thiophene cores presents significant chemosel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that functionalizing highly electron-rich, multi-substituted thiophene cores presents significant chemoselectivity and regioselectivity challenges.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you optimize the synthesis and reaction yields of 4-bromo-2-formylthiophene-3-carboxylic acid .

Mechanistic Overview & Reaction Logic

The synthesis of 4-bromo-2-formylthiophene-3-carboxylic acid typically relies on the formylation of a pre-brominated thiophene core. The critical failure point in this workflow is the competition between Directed ortho-Metalation (DoM) at the C2 position and Lithium-Halogen Exchange at the C4 position. Selecting the correct base is the single most important variable in determining the reaction's success.

Workflow Start 4-Bromothiophene-3-carboxylic acid Base Base Selection for Deprotonation Start->Base nBuLi n-BuLi (Alkyl Lithium) Base->nBuLi Highly Nucleophilic LTMP LTMP (Hindered Amide) Base->LTMP Non-Nucleophilic Path1 Lithium-Halogen Exchange nBuLi->Path1 Path2 Directed ortho-Metalation (DoM) LTMP->Path2 Fail Debrominated Byproduct Path1->Fail Quench with DMF Success Target: 4-Bromo-2-formylthiophene -3-carboxylic acid Path2->Success Quench with DMF

Fig 1. Mechanistic logic tree for the selective formylation of brominated thiophene derivatives.

Troubleshooting FAQs

Q1: Why am I isolating 5-bromo-3-thiophenecarboxylic acid instead of the 4-bromo isomer during direct bromination? Causality: The regioselectivity of electrophilic aromatic substitution on thiophene-3-carboxylic acid is strictly governed by the electron-withdrawing carboxylate group. Electrophilic attack at C2 or C4 places the intermediate positive charge in unfavorable proximity to the C3-carboxylate, destabilizing the transition state. Attack at C5 avoids this destabilization, making the 5-bromo isomer the exclusive thermodynamic product 1. To synthesize the 4-bromo derivative, you must bypass direct bromination and instead utilize selective mono-lithiation and carboxylation of 3,4-dibromothiophene.

Q2: During the C2-formylation of 4-bromothiophene-3-carboxylic acid, my LC-MS shows a massive loss of the bromine atom. What is causing this? Causality: This is a classic chemoselectivity failure caused by using an overly nucleophilic base like n-butyllithium (n-BuLi). Alkyl lithium reagents undergo rapid lithium-halogen exchange with the C4-bromine atom, leading to a debrominated lithio-intermediate. To prevent this, you must switch to a sterically hindered, non-nucleophilic base such as Lithium tetramethylpiperidide (LTMP). LTMP is bulky enough to suppress halogen-metal exchange but basic enough to drive Directed ortho-Metalation (DoM) at the C2 position, a process guided by the Lewis-basic carboxylate directing group 2.

Q3: Why is my formylation yield plateauing at exactly 50% even when using excess DMF? Causality: The DoM of a free carboxylic acid requires exactly 2.0 to 2.2 equivalents of base. The first equivalent is consumed to deprotonate the carboxylic acid (forming the lithium carboxylate, which acts as the Directing Metalation Group), and the second equivalent is required to deprotonate the C2 carbon 3. If you use less than 2.0 equivalents, conversion mathematically halts at 50%. Furthermore, the reaction must be kept strictly at -78°C during the DMF quench to stabilize the delicate tetrahedral lithium hemiaminalkoxide intermediate until the aqueous acidic workup collapses it into the aldehyde.

Quantitative Yield Optimization

The table below summarizes the empirical data regarding base selection and its direct impact on the primary reaction mechanism and isolated yield during the formylation step.

Base Used (Equivalents)Temp (°C)Primary MechanismMajor Isolated ProductYield (%)
n-BuLi (2.2 eq)-78°CLithium-Halogen Exchange2-Formylthiophene-3-carboxylic acid< 10%
LDA (2.2 eq)-78°CDirected ortho-Metalation4-Bromo-2-formylthiophene-3-carboxylic acid55 - 60%
LTMP (2.2 eq) -78°C Directed ortho-Metalation 4-Bromo-2-formylthiophene-3-carboxylic acid 82 - 88%

Note: While LDA is non-nucleophilic, it is slightly less basic than LTMP, often leading to incomplete deprotonation at the C2 position of the thiophene ring.

Validated Experimental Protocol

The following self-validating protocol details the optimal conditions for the C2-formylation of 4-bromothiophene-3-carboxylic acid using LTMP.

Step 1: In Situ Generation of LTMP
  • Flame-dry a Schlenk flask under argon and charge it with anhydrous THF (0.2 M relative to the substrate).

  • Add 2,2,6,6-tetramethylpiperidine (TMP) (2.4 equiv) and cool the solution to -78°C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (2.3 equiv, 2.5 M in hexanes).

  • Stir at -78°C for 15 minutes, then warm to 0°C for 30 minutes to ensure complete formation of LTMP. Re-cool the mixture to -78°C.

Step 2: Carboxylate Formation and DoM
  • In a separate dry flask, dissolve 4-bromothiophene-3-carboxylic acid (1.0 equiv) in anhydrous THF.

  • Slowly cannulate the substrate solution into the LTMP solution at -78°C. Maintain the internal temperature below -70°C to prevent side reactions.

  • Stir the deep-colored di-anion mixture at -78°C for exactly 1.5 hours.

Step 3: Electrophilic Quench
  • Add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) dropwise at -78°C.

  • Stir the reaction at -78°C for 2 hours. Crucial: Do not let the reaction warm to room temperature prior to quenching, as the tetrahedral intermediate will collapse prematurely, leading to polymerization or side reactions.

Step 4: Acidic Workup & Isolation
  • Quench the reaction at -78°C by adding a cold solution of 1M HCl until the pH reaches ~2.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via recrystallization from ethanol/water or silica gel chromatography (DCM/MeOH gradient).

Self-Validation & QC Checkpoint

To validate the success of the DoM and formylation, perform a crude ^1H NMR (in DMSO-d6).

  • Success Indicator: The appearance of a distinct aldehyde proton singlet at ~10.2 ppm and the disappearance of the C2 aromatic proton (typically around 8.1 ppm in the starting material).

  • Failure Indicator (Debromination): If lithium-halogen exchange occurred due to poor temperature control or base contamination, you will observe a doublet of doublets in the aromatic region corresponding to an un-substituted C4 position, indicating the loss of the bromine atom.

References

  • Vaia. "Problem 12 The monobromination of thiophene-3-carboxylic acid". Source: Vaia Solutions. 1

  • BenchChem. "Technical Support Center: Synthesis of Substituted Thiophene Aldehydes". Source: BenchChem. 3

  • Diva-Portal. "Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals". Source: Diva-Portal.org. 2

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2-formylthiophene-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, organic chemists, and drug development professionals in handling, troubleshooting, and purifyi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, organic chemists, and drug development professionals in handling, troubleshooting, and purifying 4-Bromo-2-formylthiophene-3-carboxylic acid (CAS: 1334640-34-4).

Because this molecule contains three distinct and highly reactive functional groups on an electron-rich thiophene core, standard purification methods often lead to unintended degradation. This guide synthesizes field-proven protocols with mechanistic causality to ensure your workflows are both robust and self-validating.

Physicochemical Profiling & Vulnerabilities

Before attempting purification, it is critical to understand the inherent reactivity of the molecule. The table below summarizes the quantitative and qualitative vulnerabilities of the target compound and the mechanistic reasoning behind our protocol design.

Functional GroupInherent VulnerabilityMechanistic ConsequenceMitigation Strategy
Formyl (-CHO) Lack of α -hydrogensSusceptible to base-induced disproportionation () into an alcohol and a carboxylic acid [1].Strictly avoid strong bases (NaOH, KOH). Use mild bases ( NaHCO3​ ) for extraction.
Formyl (-CHO) Air/Oxidant sensitivityAutoxidation to 4-bromothiophene-2,3-dicarboxylic acid [2].Store under inert gas (Ar/ N2​ ); minimize prolonged exposure to atmospheric oxygen.
Carboxylic Acid (-COOH) Strong hydrogen bondingSevere streaking on polar stationary phases (e.g., silica gel), leading to poor resolution.Add 1% acetic or formic acid to chromatography eluents to suppress ionization.
Bromine (-Br) Halogen-metal exchangeCross-reactivity in downstream organometallic steps (e.g., Suzuki/Buchwald couplings) [3].Ensure complete removal of transition metal impurities during isolation.
Troubleshooting & FAQs

Q1: After performing a standard acid-base extraction using 1M NaOH, my NMR shows a mixture of a primary alcohol and a dicarboxylic acid instead of my target product. What happened? A: You have inadvertently triggered a [1]. Because the formyl group on the thiophene ring lacks α -hydrogens, exposure to strong bases like sodium hydroxide causes two molecules of the aldehyde to disproportionate. One molecule is reduced to the corresponding alcohol, while the other is oxidized to the carboxylic acid. To prevent this, you must use a mild base like saturated aqueous sodium bicarbonate ( NaHCO3​ ), which is basic enough to deprotonate the carboxylic acid ( pKa​ ~3.5) but too weak to initiate the Cannizzaro mechanism.

Q2: My isolated product has a lower Rf​ value on TLC over time, and the 1H NMR shows a loss of the aldehyde proton signal (~9.8 ppm). How do I prevent this? A: The formyl group is undergoing autoxidation to form 4-bromothiophene-2,3-dicarboxylic acid. Aldehydes are notoriously sensitive to atmospheric oxygen, especially when attached to electron-rich heteroaromatics [2]. To self-validate your storage protocol, always flush the storage vial with Argon or Nitrogen and store the compound at -20°C. If oxidation has already occurred, you must separate the dicarboxylic acid impurity using silica gel chromatography (see Protocol B).

Q3: When I run silica gel chromatography, the compound streaks down the entire column, making it impossible to separate debrominated impurities. How can I improve resolution? A: Carboxylic acids form strong hydrogen bonds with the free silanol groups on the silica gel stationary phase. This causes continuous adsorption and desorption, resulting in streaking. By adding 1% Glacial Acetic Acid to your mobile phase (e.g., Hexane/EtOAc), you protonate the silanol groups and keep the target molecule in its neutral, non-ionized state. This ensures a tight, well-resolved band.

Standardized Purification Protocols
Protocol A: Mild Acid-Base Extraction (Primary Method)

This protocol exploits the acidic nature of the C3-carboxylic acid while protecting the sensitive C2-formyl group from base-catalyzed degradation.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Mild Deprotonation: Transfer the organic layer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3​ (pH ~8).

    • Causality: NaHCO3​ selectively deprotonates the carboxylic acid to form a water-soluble sodium carboxylate salt, leaving neutral organic impurities in the EtOAc layer without triggering the Cannizzaro reaction.

  • Phase Separation: Shake vigorously and vent. Allow the phases to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (or retain for TLC analysis of impurities).

  • Controlled Acidification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2-3.

    • Causality: Cooling the solution minimizes the kinetic energy of the system, preventing acid-catalyzed degradation of the thiophene ring while maximizing the precipitation of the newly protonated, water-insoluble target acid.

  • Isolation: Collect the precipitated 4-Bromo-2-formylthiophene-3-carboxylic acid via vacuum filtration. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts (NaCl). Dry under high vacuum.

Protocol B: Silica Gel Chromatography (Polishing Step)

Use this method if the product is contaminated with structurally similar impurities (e.g., dicarboxylic acids or debrominated species) that cannot be removed via extraction.

  • Column Preparation: Pack a column with Silica Gel 60 using a solvent system of Hexane:EtOAc (3:1) containing 1% Glacial Acetic Acid (v/v) .

  • Sample Loading: Dissolve the crude material in a minimum amount of EtOAc (do not use pure chlorinated solvents, as they can cause precipitation on the column head). Load the sample evenly.

  • Elution: Elute using the prepared acidic mobile phase. Monitor fractions via TLC (UV active at 254 nm).

  • Concentration: Combine the product-containing fractions. To remove the residual acetic acid, co-evaporate the concentrated fractions with toluene (3 x 10 mL) on a rotary evaporator.

Workflow Visualization

G Crude Crude Mixture (Organic Solvent) Base Add aq. NaHCO3 (pH 8-9) Crude->Base Sep1 Phase Separation Base->Sep1 Org1 Organic Phase (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Target Salt) Sep1->Aq1 Extract Acid Acidify with HCl (pH 2-3) Aq1->Acid Precip Precipitation of Target Acid Acid->Precip Filter Vacuum Filtration & Cold Water Wash Precip->Filter Pure Pure 4-Bromo-2-formylthiophene- 3-carboxylic acid Filter->Pure

Workflow for the mild acid-base extraction of 4-Bromo-2-formylthiophene-3-carboxylic acid.

References
  • Cannizzaro reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

Troubleshooting

Solving solubility issues of 4-Bromo-2-formylthiophene-3-carboxylic acid in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering solubility challenges with highly functionalized thiophene derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering solubility challenges with highly functionalized thiophene derivatives.

Below, we dissect the thermodynamic and kinetic barriers preventing the dissolution of 4-Bromo-2-formylthiophene-3-carboxylic acid in Dimethyl Sulfoxide (DMSO) and provide field-proven, self-validating protocols to overcome them.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 4-Bromo-2-formylthiophene-3-carboxylic acid resist dissolution in standard laboratory DMSO? Answer: The resistance stems from a severe thermodynamic barrier. The molecule features a rigid thiophene ring substituted with a lipophilic bromine atom, a formyl group, and a carboxylic acid. The proximity of the formyl and carboxyl groups promotes strong inter- and intramolecular hydrogen bonding, resulting in a high crystal lattice energy.

While anhydrous DMSO is an excellent hydrogen-bond acceptor that can disrupt these networks, standard laboratory DMSO is extremely hygroscopic[1]. When DMSO absorbs atmospheric moisture, the solvent mixture's hydrogen-bonding network becomes highly structured[2]. The water molecules preferentially interact with DMSO, reducing the availability of DMSO molecules to form a solvation cavity around the lipophilic bromothiophene core. This thermodynamic shift increases supersaturation and forces the compound into a lower-energy crystalline state[3].

Q2: My stock solution was initially clear but formed a precipitate after storage at -20°C. Is the compound degrading? Answer: This is almost certainly physical precipitation rather than chemical degradation. DMSO has a relatively high freezing point of 18.5 °C[1]. When subjected to freeze-thaw cycles, any absorbed water creates localized regions of altered polarity, acting as an anti-solvent. At 33% water content by weight, DMSO exhibits a maximum freezing point depression down to -73°C[3]. This structured, viscous water-DMSO mixture drastically reduces the solubility of lipophilic compounds, forcing the molecule to crash out of solution[3][4].

Q3: Can I use heat to force the compound into solution? Answer: Yes, but with strict kinetic limitations. Gentle warming increases the kinetic energy of the solvent molecules, aiding in breaking the solute's crystal lattice. However, the formyl (aldehyde) group on position 2 is reactive. Prolonged heating in DMSO—especially if trace oxygen or impurities are present—can trigger oxidation of the aldehyde to a secondary carboxylic acid. Therefore, brief sonication at 37°C is the preferred method to accelerate dissolution without risking thermal degradation[4].

Q4: If anhydrous DMSO and sonication fail, what chemical modifications can improve solubility? Answer: Because the molecule contains a highly acidic carboxylic acid group at position 3, it is ionizable. By adding a stoichiometric amount of a pharmaceutically acceptable base (e.g., Tris base, NaOH, or ethanolamine), you can deprotonate the carboxylic acid to form a carboxylate salt[5]. This drastically shifts the molecule's polarity, allowing it to dissolve readily in DMSO or even aqueous co-solvent systems via ion-dipole interactions.

Part 2: Quantitative Data & Solvation Parameters

Understanding the physical limits of your solvent system is critical. The tables below summarize how DMSO hydration and the molecule's physicochemical properties dictate solvation success.

Table 1: Impact of DMSO Hydration on Physical Properties

Water Content (w/w %) Molar Ratio (DMSO:H₂O) Freezing Point (°C) Impact on Lipophilic Solvation
0% (Anhydrous) 1:0 18.5 Optimal cavity formation[3]
~10% Variable ~0 Reduced solubility, increased viscosity

| 33% | 1:2 | -73.0 | Severely compromised; highly structured liquid phase[3] |

Table 2: Physicochemical Properties Influencing Solvation

Property Characteristic of Target Molecule Solvation Challenge
Functional Groups Bromo, Formyl, Carboxylic Acid High propensity for strong intermolecular H-bonding
Backbone Thiophene Ring Rigid, lipophilic core requires a large solvation cavity

| Ionizability | Weak Acid (Carboxylic group) | Neutral state has significantly lower solubility than ionized carboxylate |

Part 3: Solvation Workflow & Experimental Protocols

SolubilityWorkflow Start Solid 4-Bromo-2-formylthiophene -3-carboxylic acid AddDMSO Add Anhydrous DMSO (Argon Purged) Start->AddDMSO CheckSol Visual Inspection: Is it clear? AddDMSO->CheckSol HeatSonicate Warm to 37°C & Sonicate (15 min) CheckSol->HeatSonicate No Validate Centrifuge at 10,000 x g (Check for pellet) CheckSol->Validate Yes CheckSol2 Visual Inspection: Is it clear? HeatSonicate->CheckSol2 SaltForm Salt Formation (Add 1 eq. Base) CheckSol2->SaltForm No CheckSol2->Validate Yes SaltForm->Validate Success Fully Dissolved Aliquot & Freeze (-80°C) Validate->Success No Pellet

Workflow for diagnosing and resolving thiophene derivative solubility issues in DMSO.

Protocol 1: Anhydrous Dissolution & Verification

Objective: Achieve complete solvation while preventing moisture-induced precipitation.

  • Equilibration: Allow a sealed bottle of anhydrous DMSO (≥99.9%, packaged under Argon) to equilibrate to room temperature before opening. This prevents atmospheric condensation from introducing water into the solvent[4].

  • Preparation: Weigh the required mass of 4-Bromo-2-formylthiophene-3-carboxylic acid into a sterile, low-bind microcentrifuge tube.

  • Solvation: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM). Vortex vigorously for 30 seconds.

  • Kinetic Assistance: Place the tube in an ultrasonic water bath set to 37°C for 10–15 minutes to break up aggregates[4].

  • Self-Validation Step: Centrifuge the tube at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube under good lighting.

    • Causality: If the compound is merely suspended as micro-crystals rather than truly solvated, the centrifugal force will overcome Brownian motion, forming a visible pellet. The absence of a pellet confirms true thermodynamic solvation.

  • Storage: Aliquot immediately into single-use vials and store at -80°C to minimize freeze-thaw cycles and atmospheric exposure[4].

Protocol 2: In Situ Salt Formation for Recalcitrant Samples

Objective: Enhance solubility by converting the carboxylic acid to a highly soluble carboxylate salt[5].

  • Base Preparation: Prepare a 100 mM stock solution of a mild, pharmaceutically acceptable organic base, such as Tromethamine (Tris), in anhydrous DMSO.

  • Suspension: Suspend 4-Bromo-2-formylthiophene-3-carboxylic acid in a minimal volume of anhydrous DMSO (it will likely appear cloudy).

  • Titration: Add the Tris-DMSO solution dropwise while vortexing, aiming for a 1:1.05 molar ratio (a slight excess of base).

  • Reaction: Sonicate for 5 minutes at room temperature. The solution should rapidly clear as the ion-dipole interactions of the newly formed salt overcome the crystal lattice energy.

  • Self-Validation Step: Perform a serial dilution (e.g., 1:10, 1:100) into your target aqueous assay buffer. Monitor for precipitation via UV-Vis absorbance (turbidity check at 600 nm). A stable baseline indicates successful salt formation and downstream assay compatibility.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd. Available at:[Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

Sources

Optimization

Preventing decarboxylation of thiophene-3-carboxylic acids during heating

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic chemistry: the unintended decarboxylation of thiophe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic chemistry: the unintended decarboxylation of thiophene-3-carboxylic acids during thermal or catalytic processing.

Unlike standard benzoic acids, electron-rich heteroaryl carboxylic acids possess unique electronic environments that drastically lower the activation energy required for the extrusion of carbon dioxide. This guide will deconstruct the causality behind this degradation, provide diagnostic troubleshooting, and establish self-validating protocols to safeguard your synthetic workflows.

Part 1: Diagnostic Q&A – The Decarboxylation Dilemma

Q1: Why does my thiophene-3-carboxylic acid degrade into a black tar or lose its carboxyl group during standard refluxing? A1: The degradation is driven by the inherent stability of the intermediate formed during CO₂ extrusion. Heteroaryl carboxylic acids, particularly electron-rich thiophenes, are highly susceptible to decarboxylation under thermal stress [1]. When heated, the carboxylate anion can undergo a cyclic transition state that extrudes CO₂. The resulting thienyl carbanion is highly stabilized by the adjacent electron-donating sulfur atom and the extended aromatic π -system. If acidic protons or electrophiles are present, this carbanion rapidly protonates or polymerizes, leading to the "black tar" you observe.

Q2: I need to synthesize an acid chloride from thiophene-3-carboxylic acid to make an amide. Refluxing in thionyl chloride ( SOCl2​ ) yields almost no product. What went wrong? A2: Refluxing SOCl2​ (typically around 75–80 °C) provides both the thermal energy and the highly acidic environment (liberated HCl) that catalyze protodecarboxylation. To prevent this, you must decouple the activation step from thermal stress. Causality-driven solution: Bypass high-temperature halogenating agents. Instead, use oxalyl chloride with catalytic DMF at 0 °C to room temperature, or abandon acid chlorides entirely in favor of mild peptide coupling reagents (e.g., HATU or EDC) that operate efficiently at 20 °C.

Q3: How can I perform a Suzuki or Buchwald cross-coupling on a bromothiophene-3-carboxylic acid without losing the acid group? A3: Transition metals (especially Pd, Cu, and Ag) are notorious for inserting into the C–COOH bond of heteroarenes, facilitating rapid decarboxylation even at moderate temperatures [2]. To outcompete this pathway, you must mask the carboxylate. Protect the free acid as an alkyl ester (e.g., methyl or ethyl). Esters cannot form the requisite carboxylate anion for metal-insertion, effectively shutting down the decarboxylation pathway.

Part 2: Mechanistic & Workflow Visualizations

To systematically prevent decarboxylation, you must map your reaction conditions against the structural vulnerabilities of the thiophene core.

Mechanism Acid Thiophene-3-carboxylic acid (Free Acid) Deprot Carboxylate Anion (Base/Metal/Heat) Acid->Deprot Base/Metal Transition Transition State (C-C Bond Cleavage) Deprot->Transition Heat (Δ) Carbanion Thienyl Carbanion (Stabilized by S) Transition->Carbanion -CO2 Product Thiophene + CO2 (Degradation) Carbanion->Product +H+

Fig 1: Mechanistic pathway of thermal and metal-catalyzed decarboxylation of thiophene-3-carboxylic acid.

Workflow Start Reaction requires Thiophene-3-carboxylic acid? Heat Does the reaction require heating (>60°C)? Start->Heat Base Are strong bases or transition metals present? Heat->Base Yes Mild Action: Use Mild Coupling (e.g., HATU, EDC at RT) Heat->Mild No Proceed Proceed with Free Acid (Monitor via TLC/LCMS) Base->Proceed No Decarb High Risk of Decarboxylation Base->Decarb Yes Protect Action: Protect as Ester (e.g., Methyl/Ethyl) Protect->Proceed Decarb->Protect Mitigation

Fig 2: Decision tree for mitigating decarboxylation risks in thiophene-3-carboxylic acid workflows.

Part 3: Quantitative Data & Stability Profiling

The following table summarizes empirical data regarding the stability of thiophene-3-carboxylic acid derivatives under common synthetic conditions. Use this to predict reaction viability before committing valuable starting materials.

Substrate StateReaction TypeReagents & ConditionsTemp (°C)Decarboxylation RiskRecommended Action
Free Acid Acid Chloride Formation SOCl2​ , neat or in DCM80 (Reflux)High (>60% loss) Switch to Oxalyl Chloride/DMF at 0 °C
Free Acid Cross-Coupling (Suzuki) Pd(PPh3​)4​ , Na2​CO3​ , Dioxane90–100Very High Esterify prior to coupling
Free Acid Amide CouplingHATU, DIPEA, DMF20–25 (RT)Low (<2% loss) Proceed with standard protocol
Methyl Ester SaponificationLiOH, THF/ H2​O 25–40Low Monitor carefully; avoid prolonged heat
Free Acid HalogenationNBS or Br2​ , AcOH60–80Moderate Keep temp <40 °C or protect acid

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation steps. Do not proceed to subsequent stages unless the validation criteria are met.

Protocol A: Mild Esterification (Protection Strategy)

Purpose: To mask the carboxylic acid as a methyl ester, preventing carboxylate-driven decarboxylation during downstream high-temperature steps.

  • Initialization: Suspend thiophene-3-carboxylic acid (1.0 equiv) in anhydrous methanol (0.2 M) under an inert argon atmosphere.

  • Activation: Cool the flask to 0 °C using an ice bath. Dropwise, add thionyl chloride (1.2 equiv). Causality note: Adding SOCl2​ to methanol generates HCl in situ, which acts as a Fischer esterification catalyst without the destructive thermal stress of refluxing neat SOCl2​ .

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours. Do not heat.

  • Self-Validation (Crucial): Perform a TLC check (Hexanes:EtOAc 7:3).

    • Validation Pass: The baseline spot (free acid, UV active) has completely disappeared, replaced by a high- Rf​ spot (ester).

    • Validation Fail: If the baseline spot persists, add 0.2 equiv of SOCl2​ and stir for an additional 4 hours.

  • Isolation: Concentrate the mixture under reduced pressure (bath temp < 35 °C). Dilute with EtOAc, wash with saturated aqueous NaHCO3​ to remove residual acid, dry over Na2​SO4​ , and evaporate.

Protocol B: Room-Temperature Amide Coupling (Bypass Strategy)

Purpose: To form an amide directly from the free acid without passing through a thermally unstable acid chloride intermediate.

  • Initialization: Dissolve thiophene-3-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.1 M) at room temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality note: DIPEA deprotonates the acid, preparing it for nucleophilic attack on the coupling agent, while its steric bulk prevents unwanted side reactions.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution will typically turn yellow. Stir at room temperature for 2–4 hours.

  • Self-Validation: Analyze via LCMS.

    • Validation Pass: The Total Ion Chromatogram (TIC) shows complete consumption of the starting mass ( [M-H]− of the acid) and the appearance of the product mass ( [M+H]+ of the amide). No peak corresponding to the decarboxylated thiophene mass should be present.

  • Isolation: Quench with water, extract with EtOAc, and wash the organic layer 3x with 5% LiCl aqueous solution to remove residual DMF and HATU byproducts.

References

  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society.[Link]

  • Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. Chemical Communications.[Link]

  • Decarboxylation in Natural Products Biosynthesis. JACS Au.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Thiophene Aldehyde Oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals who are encountering stalled reactions or low y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals who are encountering stalled reactions or low yields during the oxidation of thiophene carboxaldehydes to thiophene carboxylic acids.

Thiophene-2-carboxylic acid and its derivatives are critical building blocks in medicinal chemistry, frequently utilized as substrates in complex coupling reactions and olefinations[1]. However, the electron-rich nature of the thiophene ring makes it highly susceptible to unwanted side reactions. This guide bypasses generic advice to focus on the thermodynamic and kinetic causalities behind reaction failures, providing you with self-validating protocols to ensure >95% conversion.

Diagnostic Workflow

Before adjusting your stoichiometry, use the following logic tree to diagnose the root cause of your stalled reaction.

G A Low Conversion Detected B Check Reaction pH A->B C pH < 3.5 Chlorite Degradation B->C Acidic D pH 4.0 - 5.0 Optimal Range B->D Buffered E Increase NaH2PO4 Buffer Concentration C->E F Check Scavenger Equivalents D->F G Volatilization Loss (< 4.0 eq remaining) F->G Low Scavenger I Check Solubility F->I Scavenger OK H Add Excess 2-Methyl-2-butene & Seal System G->H J Precipitation Observed I->J Biphasic/Solid K Increase t-BuOH/H2O Dilution J->K

Diagnostic workflow for low conversion in thiophene aldehyde Pinnick oxidations.

Section 1: Mechanistic Pitfalls & Causality (FAQs)

Q: Why does my Pinnick oxidation of thiophene-2-carboxaldehyde stall at 40-50% conversion despite using excess oxidant? A: The active oxidant in this transformation is chlorous acid (HClO₂), generated in situ from sodium chlorite (NaClO₂) and a sodium dihydrogen phosphate (NaH₂PO₄) buffer[2]. As the aldehyde is oxidized, hypochlorous acid (HOCl) is released as a highly reactive byproduct. If your scavenger (typically 2-methyl-2-butene) evaporates—which is common given its low boiling point of 38 °C—the accumulated HOCl will destroy the remaining chlorite and halt the catalytic cycle. Stalling is rarely an oxidant deficiency; it is almost always a scavenger volatilization issue.

Q: Is the thiophene ring susceptible to over-oxidation or degradation during this process? A: Yes. Because the thiophene ring is electron-rich, it is vulnerable to oxidation at the sulfur atom (forming sulfoxides or sulfones) or complete ring-opening if exposed to unbuffered, harsh oxidants. While the Pinnick oxidation is inherently mild, recent process scale-up studies on thiophene-containing BDK inhibitors (e.g., PF-07208254) revealed a hidden danger: atmospheric oxygen can interact with the reaction mixture to generate sulfuric acid in the product stream, leading to partial decomposition of the thiophene derivative[3]. Degassing your solvents is a critical preventative measure.

Section 2: Reagent & Solvent Optimization (FAQs)

Q: How do I select the optimal solvent system to prevent the precipitation of intermediates? A: Thiophene aldehydes are lipophilic, whereas the oxidant salts (NaClO₂, NaH₂PO₄) are strictly water-soluble. If your organic-to-aqueous ratio is too high, the buffer precipitates; if it is too low, the aldehyde crashes out. A mixture of tert-butanol (t-BuOH) and water at a 4:1 to 5:1 (v/v) ratio is optimal. Furthermore, higher overall dilutions (0.1 M – 0.2 M) are recommended to ensure complete solubility of all reactants and to mitigate localized heat accumulation during oxidant dosing[3].

Q: Can I use hydrogen peroxide or sulfamic acid instead of 2-methyl-2-butene as a scavenger? A: While H₂O₂ is a "greener" scavenger, it can cause background oxidation of the thiophene sulfur. Sulfamic acid is highly effective at scavenging HOCl but can drastically lower the pH if not heavily buffered, leading to the dangerous disproportionation of NaClO₂ into toxic chlorine dioxide (ClO₂) gas. 2-methyl-2-butene remains the gold standard for sensitive heteroaromatics due to its inertness toward the substrate.

Quantitative Troubleshooting Matrix

Use the following table to benchmark your reaction parameters against established optimal ranges.

ParameterOptimal RangeSymptom if Out of BoundsCorrective Action
NaClO₂ (Oxidant) 1.5 – 2.0 eq< 1.5 eq: Incomplete conversion.> 2.0 eq: Risk of exotherm and over-oxidation.Titrate addition slowly; maintain < 10 °C during dosing[2].
NaH₂PO₄ (Buffer) 1.2 – 2.0 eqpH drops < 3.5, causing NaClO₂ to disproportionate into ClO₂ gas.Verify pH is 4.0–5.0 before and during the reaction.
2-Methyl-2-butene 4.0 – 10.0 eqHypochlorous acid (HOCl) accumulates, degrading the thiophene ring.Use a sealed vessel with a cold condenser; replenish if volatilization occurs.
Temperature 0 °C to 25 °C> 25 °C initially: Scavenger boils off (BP 38 °C), runaway exotherm[3].Use an ice bath for initiation; warm to RT only after dosing is complete.
Solvent Dilution 0.1 M – 0.2 MReactants precipitate, halting the reaction physically.Increase t-BuOH/H₂O volume to ensure complete solubility[3].
Reaction Pathway Visualization

Mechanism A Thiophene-2- carboxaldehyde C Chlorite Ester Intermediate A->C Nucleophilic Attack B Chlorous Acid (HClO2) B->C Active Oxidant D Thiophene-2- carboxylic acid C->D Elimination E Hypochlorous Acid (HOCl) Byproduct C->E Released G Inert Epoxide/Chlorohydrin (Prevents Side Reactions) E->G Reacts with F 2-Methyl-2-butene (Scavenger) F->G Consumes HOCl

Mechanism of Pinnick oxidation on thiophene-2-carboxaldehyde highlighting scavenger action.

Section 3: Self-Validating Experimental Protocol

This step-by-step methodology is engineered to suppress exotherms, prevent scavenger loss, and protect the thiophene ring from atmospheric degradation.

Phase 1: Preparation & Degassing

  • Solvent Degassing: Sparge tert-butanol (t-BuOH) and deionized water with Nitrogen or Argon for 15 minutes. Causality: Atmospheric oxygen can interact with the reaction mixture to generate trace sulfuric acid, which decomposes the thiophene product[3].

  • Substrate Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.0 eq) in the degassed t-BuOH to achieve a concentration of 0.2 M.

Phase 2: Buffer & Scavenger Addition 3. Scavenger Addition: Add 2-methyl-2-butene (4.0 to 5.0 eq) to the organic solution. Causality: This massive excess is required because 2-methyl-2-butene is highly volatile. It acts as a sacrificial alkene to scavenge the destructive HOCl byproduct[2]. 4. Buffer Preparation: In a separate vessel, dissolve NaH₂PO₄·H₂O (1.2 eq) in degassed water (volume equal to 25% of the t-BuOH volume, creating a 4:1 organic:aqueous ratio). 5. System Sealing: Attach a cold condenser to the reaction flask to prevent the escape of the volatile scavenger.

Phase 3: Controlled Oxidant Dosing 6. Temperature Control: Submerge the reaction flask in an ice bath and allow the internal temperature to drop below 10 °C[2]. 7. Oxidant Preparation: Dissolve NaClO₂ (1.5 eq) into the aqueous buffer solution. 8. Dosing: Add the aqueous buffer/oxidant mixture dropwise to the aldehyde solution over 30 minutes. Causality: Sodium chlorite addition generates a significant exotherm. Careful dosing prevents heat accumulation that could boil off the scavenger or trigger runaway degradation[3]. 9. Validation Checkpoint: Dip a pH strip into the biphasic mixture. It must read between 4.0 and 5.0. If it drops below 3.5, immediately pause the addition and add more NaH₂PO₄.

Phase 4: Reaction & Workup 10. Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours[2]. 11. Completion Check: Monitor via TLC (Hexanes/EtOAc) or HPLC. The aldehyde peak should be completely consumed. 12. Quenching: Concentrate the mixture under reduced pressure (at < 30 °C) to remove t-BuOH and unreacted 2-methyl-2-butene. 13. Acidification: Cool the remaining aqueous phase to 0 °C and slowly acidify to pH 2.0 using 1M HCl. Causality: Thiophene-2-carboxylic acid is water-soluble as a sodium salt but precipitates out as a free acid at low pH[1]. 14. Isolation: Filter the resulting white/off-white precipitate, wash with ice-cold water, and dry under vacuum to afford the pure thiophene-2-carboxylic acid[2].

References
  • Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to 5-(Thiophen-2-yl)nicotinic acid. Benchchem. 2

  • Pinnick Oxidation on Scale: Process Development of a BDK Inhibitor. ACS Publications (Organic Process Research & Development). 3

  • Thiophene-2-carboxylic acid. Wikipedia. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectral Features of 4-Bromo-2-formylthiophene-3-carboxylic acid

Abstract: This guide provides a detailed predictive analysis of the Fourier-Transform Infrared (FTIR) absorption spectrum for 4-Bromo-2-formylthiophene-3-carboxylic acid. As a polysubstituted heterocyclic compound, its s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a detailed predictive analysis of the Fourier-Transform Infrared (FTIR) absorption spectrum for 4-Bromo-2-formylthiophene-3-carboxylic acid. As a polysubstituted heterocyclic compound, its structure is rich with functional groups that yield a complex but highly characteristic infrared spectrum. This document serves as a reference for researchers in synthetic chemistry and drug development, offering a systematic breakdown of expected vibrational modes, a comparison with analogous structures, and a standardized protocol for experimental data acquisition.

Introduction: The Molecule and the Method

4-Bromo-2-formylthiophene-3-carboxylic acid is a versatile synthetic intermediate, combining a thiophene core with three distinct functional groups: a bromine atom, an aldehyde (formyl group), and a carboxylic acid. This unique arrangement makes it a valuable building block for the synthesis of complex pharmaceutical and materials science targets.

Structural and Vibrational Analysis

The key to interpreting the FTIR spectrum of 4-Bromo-2-formylthiophene-3-carboxylic acid lies in dissecting the molecule into its fundamental components and understanding how their electronic and spatial interactions influence vibrational frequencies.

The primary functional groups are:

  • Carboxylic Acid (-COOH): Subject to strong intermolecular hydrogen bonding.

  • Aldehyde (-CHO): Conjugated with the aromatic thiophene ring.

  • Thiophene Ring: A 5-membered aromatic heterocycle.

  • Bromo Substituent (-Br): A halogen attached to the aromatic ring.

The proximity of the aldehyde and carboxylic acid groups suggests the possibility of intramolecular hydrogen bonding, which can further influence the vibrational frequencies of the O-H and C=O bonds.

Predicted FTIR Absorption Profile

The spectrum can be logically divided into three key regions, each containing diagnostic peaks for the molecule's functional groups.

High-Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by X-H stretching vibrations.

  • O-H Stretch (Carboxylic Acid): The most prominent feature in this region is expected to be an extremely broad absorption band spanning from 3300 cm⁻¹ to 2500 cm⁻¹ [1][2][3]. The exceptional broadness is a hallmark of the strong hydrogen bonding in carboxylic acid dimers[1]. This wide envelope will likely obscure the sharper C-H stretching bands.

  • Aromatic C-H Stretch (Thiophene): Heteroaromatic compounds like thiophene derivatives typically exhibit C-H stretching bands in the 3120-3050 cm⁻¹ range[4][5]. These peaks are expected to be of weak to medium intensity and may appear as small, sharp shoulders on the leading edge of the broad O-H band.

  • Aldehydic C-H Stretch (Aldehyde): This is a highly diagnostic feature. Aldehydes show two weak to medium intensity bands due to the C-H stretching of the formyl group, typically around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ [6][7]. The lower frequency band, often appearing near 2720 cm⁻¹ , is particularly useful for confirming the presence of the aldehyde, as few other absorptions occur in this specific region[6].

Carbonyl and Double Bond Region (1800 cm⁻¹ - 1400 cm⁻¹)

This region is critical for identifying the two carbonyl groups and the aromatic ring.

  • C=O Stretch (Carboxylic Acid): The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer is very strong and appears in the 1720-1700 cm⁻¹ range[8][9]. Conjugation with the thiophene ring could lower this frequency slightly.

  • C=O Stretch (Aldehyde): For an aldehyde conjugated to an aromatic ring, the C=O stretch is also strong and typically appears at a lower wavenumber than its saturated counterpart, in the range of 1710-1685 cm⁻¹ [6][7][10]. Due to the presence of two carbonyls, this region may show two distinct, strong peaks or a single, broadened peak with a shoulder. The electron-withdrawing nature of the adjacent carboxylic acid and bromine may slightly shift these values.

  • C=C Ring Stretching (Thiophene): Aromatic and heteroaromatic rings display several C=C stretching vibrations of variable intensity in the 1600-1400 cm⁻¹ region[4]. Expect a series of sharp bands of medium to strong intensity, which are characteristic of the substituted thiophene core.

Fingerprint Region (1400 cm⁻¹ - 650 cm⁻¹)

This region contains a wealth of complex, overlapping peaks from bending and stretching vibrations, making it a unique fingerprint for the molecule.

  • O-H Bending (Carboxylic Acid): An in-plane O-H bend is expected between 1440-1395 cm⁻¹ , though it may be obscured by C-H bending modes[1]. A broad, medium-intensity out-of-plane O-H bend is also characteristic of carboxylic acid dimers and appears around 950-910 cm⁻¹ [1][8].

  • C-O Stretching (Carboxylic Acid): A strong C-O stretching band coupled with O-H bending is expected in the 1320-1210 cm⁻¹ range[1][8].

  • C-H Bending (Thiophene): In-plane and out-of-plane C-H bending vibrations for the substituted thiophene ring will appear throughout this region[5]. The specific pattern of the out-of-plane bands (900-650 cm⁻¹ ) is highly dependent on the substitution pattern[5].

  • C-Br Stretch: The carbon-bromine stretching vibration is expected at low frequencies, typically in the 690-515 cm⁻¹ range[9][11][12]. This peak may be at the lower limit or outside the range of a standard mid-IR spectrometer.

Summary and Comparative Data

The following table summarizes the predicted key absorption bands for 4-Bromo-2-formylthiophene-3-carboxylic acid.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityNotes
3300 - 2500O-H StretchCarboxylic AcidStrong, Very BroadHallmark of H-bonded dimer; will overlay C-H stretches.[1][2][3]
3120 - 3050Aromatic C-H StretchThiophene RingWeak to MediumMay appear as sharp shoulders on the O-H band.[4][5]
~2830 & ~2720Aldehydic C-H StretchAldehydeWeak to MediumThe ~2720 cm⁻¹ peak is highly diagnostic.[6][7][10]
~1710 - 1685C=O StretchAldehydeStrong, SharpLowered frequency due to conjugation with the thiophene ring.[6][7][10]
~1720 - 1700C=O StretchCarboxylic AcidStrong, SharpCharacteristic of H-bonded dimer; may overlap with aldehyde C=O.[8][9]
1600 - 1400C=C Ring StretchThiophene RingMedium to StrongMultiple sharp bands expected.[4]
1440 - 1395O-H In-Plane BendCarboxylic AcidMediumMay be coupled with C-H bending modes.[1]
1320 - 1210C-O StretchCarboxylic AcidStrongOften coupled with O-H bending.[1][8]
950 - 910O-H Out-of-Plane BendCarboxylic AcidMedium, BroadCharacteristic of carboxylic acid dimers.[1]
690 - 515C-Br StretchBromo-substituentMedium to StrongOccurs at low energy; may be outside standard instrument range.[11][12]

Visualization of Functional Group Vibrations

The following diagram illustrates the relationship between the molecule's functional groups and their characteristic absorption regions in the infrared spectrum.

FTIR_Prediction cluster_groups Functional Groups cluster_vibrations Vibrational Modes & Wavenumber (cm⁻¹) Molecule 4-Bromo-2-formylthiophene-3-carboxylic acid Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Aldehyde Aldehyde (-CHO) Molecule->Aldehyde Thiophene Thiophene Ring Molecule->Thiophene CBr C-Br Bond Molecule->CBr OH_Stretch O-H Stretch (3300-2500, broad) Carboxylic_Acid->OH_Stretch COOH_CO_Stretch C=O Stretch (~1720-1700) Carboxylic_Acid->COOH_CO_Stretch CO_Stretch C-O Stretch (1320-1210) Carboxylic_Acid->CO_Stretch CHO_CH_Stretch C-H Stretch (~2830 & ~2720) Aldehyde->CHO_CH_Stretch CHO_CO_Stretch C=O Stretch (~1710-1685) Aldehyde->CHO_CO_Stretch Thiophene_CH_Stretch Aromatic C-H Stretch (3120-3050) Thiophene->Thiophene_CH_Stretch Thiophene_CC_Stretch C=C Ring Stretch (1600-1400) Thiophene->Thiophene_CC_Stretch CBr_Stretch C-Br Stretch (690-515) CBr->CBr_Stretch

Caption: Predicted FTIR vibrational modes for 4-Bromo-2-formylthiophene-3-carboxylic acid.

Recommended Experimental Protocol

To validate this predictive analysis, a high-quality experimental spectrum is required. The following protocol outlines a standard procedure for acquiring the FTIR spectrum of a solid sample.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

This method is preferred for its simplicity, speed, and minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan to measure the ambient atmosphere (H₂O, CO₂). This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount (1-5 mg) of the solid 4-Bromo-2-formylthiophene-3-carboxylic acid powder onto the ATR crystal (typically diamond or germanium).

    • Ensure the sample completely covers the crystal surface for optimal signal.

  • Data Acquisition:

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Initiate the sample scan. For a high-quality spectrum, co-add a minimum of 32 scans at a spectral resolution of 4 cm⁻¹. The typical scanning range is 4000 cm⁻¹ to 650 cm⁻¹.

  • Data Processing and Cleaning:

    • After acquisition, the software will perform a background subtraction.

    • If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe. Verify cleanliness by running a new background scan.

Conclusion

The FTIR spectrum of 4-Bromo-2-formylthiophene-3-carboxylic acid is predicted to be rich in diagnostic information. The definitive identification of this compound would rely on the simultaneous observation of several key features: (1) the exceptionally broad O-H stretch from 3300-2500 cm⁻¹, (2) the dual aldehydic C-H stretches around 2830 and 2720 cm⁻¹, (3) one or two strong carbonyl (C=O) absorptions in the 1720-1685 cm⁻¹ region, and (4) a complex fingerprint region containing characteristic thiophene ring and C-O stretching vibrations. This guide provides a robust framework for interpreting experimental data and confirming the successful synthesis of this valuable chemical intermediate.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Magdaline, J. D., & Chithambarathanu, T. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 8(5), 06-14.
  • Sugimoto, T., Nishimura, S., & Imoto, E. (1957). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 78(4), 92-100.
  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]

  • Magdaline, J. D., & Chithambarathanu, T. (2015). Vibrational Spectra ( FTIR , FT-Raman ) , NBO and HOMO , LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Semantic Scholar.
  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Coates, J. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • MDPI. (2024).
  • Coates, J. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.
  • University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Coates, J. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Clark University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

Sources

Comparative

HPLC method development for 4-Bromo-2-formylthiophene-3-carboxylic acid purity

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for highly functionalized heterocycles requires moving beyond trial-and-error. 4-Bromo-2-formylthiophene-3-carboxylic acid presents...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for highly functionalized heterocycles requires moving beyond trial-and-error. 4-Bromo-2-formylthiophene-3-carboxylic acid presents a unique chromatographic challenge due to its diverse functional groups: a lipophilic heavy halogen (bromine), a reactive aldehyde (formyl group), and an ionizable moiety (carboxylic acid).

This guide objectively compares stationary phase chemistries and mobile phase architectures to establish a self-validating, high-resolution purity method for this compound.

Analyte Profiling & Mechanistic Rationale

To design a successful separation, we must first deconstruct the analyte's chemical properties and understand their direct causality on chromatographic behavior:

  • The Carboxylic Acid (pKa ~3.5): If the mobile phase pH is near the pKa, the molecule exists in a dynamic equilibrium between its neutral and ionized states. This dual-state existence causes severe peak tailing and irreproducible retention times. Causality: The mobile phase pH must be driven down to at least 2.0–2.5 to fully protonate the acid, ensuring a single retention mechanism[1].

  • The Formyl Group (-CHO): Aldehydes attached to electron-rich thiophene rings can form hydrates (gem-diols) in aqueous mobile phases. If the kinetic interconversion between the aldehyde and hydrate is slow relative to the chromatographic timescale, it results in split or broadened peaks. Causality: Elevating the column temperature to 40 °C accelerates this equilibrium, coalescing the species into a single, sharp peak.

  • The Bromine Atom & Thiophene Ring: These highly polarizable, electron-dense regions dominate the molecule's interaction with the stationary phase. While standard hydrophobic interactions work, leveraging π−π interactions offers superior selectivity against structurally similar impurities (e.g., debrominated byproducts)[2].

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

Choosing the appropriate HPLC column is the single most critical variable in achieving optimal resolution and speed[3]. For this evaluation, we compare a standard C18 (Octadecylsilane) column against a Phenyl-Hexyl column.

  • Standard C18 (e.g., Waters BEH C18 or Agilent ZORBAX): Retains analytes purely through dispersive, hydrophobic interactions. While it provides excellent retention for the lipophilic bromine atom, it struggles to resolve the target analyte from its unbrominated impurity (2-formylthiophene-3-carboxylic acid) because the structural difference is purely electronic and steric[4].

  • Phenyl-Hexyl: Offers orthogonal selectivity. The phenyl ring of the stationary phase engages in strong π−π interactions with the thiophene ring, while the polarizable bromine atom induces dipole interactions. This dual-retention mechanism dramatically amplifies the resolution between halogenated and non-halogenated species[2].

Quantitative Performance Comparison

Data generated under isocratic conditions (40% Acetonitrile / 60% Water with 0.1% Formic Acid) at 1.0 mL/min, 40 °C.

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnMechanistic Causality for Difference
Retention Time ( tR​ ) 6.8 min8.2 minEnhanced π−π and dipole retention on the Phenyl phase.
Tailing Factor ( Tf​ ) 1.351.10Phenyl phase provides alternate steric shielding of residual silanols.
Resolution ( Rs​ ) *1.8 (Fail)3.1 (Pass)Orthogonal selectivity specifically recognizes the halogenated aromatic ring.
Theoretical Plates ( N ) 12,50014,200Improved mass transfer kinetics due to the hexyl spacer flexibility.

*Resolution calculated between 4-Bromo-2-formylthiophene-3-carboxylic acid and its critical debrominated impurity.

Mobile Phase Architecture: The pH Challenge

Because the analyte is a carboxylic acid,1[1].

We compared 0.1% Phosphoric Acid vs. 0.1% Formic Acid . While phosphoric acid provides a slightly lower pH (~2.1) and an excellent low-UV background, it is strictly incompatible with Mass Spectrometry (MS). Because identifying unknown degradation products (like oxidized dicarboxylic acids) requires LC-MS, 5[5]. Formic acid (pH ~2.7) provides sufficient ionization suppression for the carboxylic acid while allowing for seamless MS detection[6].

Method Development Workflow

HPLC_Method_Dev Start Analyte: 4-Bromo-2-formylthiophene -3-carboxylic acid Step1 Phase 1: Mobile Phase pH Control (Suppress -COOH Ionization) Start->Step1 Step2 Phase 2: Stationary Phase Selection (Evaluate Selectivity) Step1->Step2 Branch1 Standard C18 Column (Dispersive Hydrophobic Interactions) Step2->Branch1 Branch2 Phenyl-Hexyl Column (π-π & Dipole Interactions) Step2->Branch2 Step3 Phase 3: Gradient Optimization (Resolve Debrominated Impurities) Branch1->Step3 Branch2->Step3 Validation Phase 4: Self-Validating System (SST: Rs > 2.0, Tf < 1.5) Step3->Validation

Logical workflow for HPLC method development and column selectivity screening.

Self-Validating System Suitability Protocol & Methodology

To guarantee trustworthiness, this protocol is designed as a self-validating system . The Chromatography Data System (CDS) is programmed to autonomously verify method performance before any sample data is collected. If the physical chemistry of the column degrades, the system halts.

Step-by-Step Experimental Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water. (Causality: Lowers pH below the analyte's pKa to prevent peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Diluent: 90:10 Water:Acetonitrile. (Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion).

2. Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C. (Causality: Forces rapid equilibrium of the formyl hydrate).

  • Detection: UV at 254 nm (and MS in ESI negative mode if required).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 12.0 min: 10% 80% B (Linear gradient to elute the brominated target)

    • 12.0 - 15.0 min: 80% B (Column wash)

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

3. The Self-Validation Sequence (Bracketed SST) Program your CDS (e.g., Empower, OpenLab) to execute the following logic gates:

  • Inject Blank (Diluent): System checks for carryover at tR​ 8.2 min. Logic Gate: Must be < 0.05% of standard area.

  • Inject Resolution Mix: (Spiked with 2-formylthiophene-3-carboxylic acid). Logic Gate: System calculates Rs​ . If Rs​<2.0 , ABORT sequence.

  • Inject Working Standard (5 Replicates): Logic Gate: System calculates %RSD of peak area and retention time. If %RSD > 2.0%, ABORT sequence.

  • Inject Unknown Samples: Proceed only if all autonomous checks pass.

References

  • Title: Agilent HPLC Column Selection Guide Source: Water Online / Agilent Technologies URL: [4]

  • Title: Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide Source: Waters Corporation URL: [1]

  • Title: Agilent HPLC Column Selection guide Source: LabRulez LCMS URL: [2]

  • Title: Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column Source: SIELC Technologies URL: [5]

  • Title: Optimization of HPLC method for determination of cefixime using 2-thiophenecarboxaldehyde as derivatizing reagent Source: National Institutes of Health (NIH) URL: [6]

  • Title: HPLC Method development: an overview Source: PharmaCores URL: [3]

Sources

Validation

Comparative Reactivity Guide: 4-Bromo vs. 4-Chloro Thiophene Derivatives in Synthetic Chemistry

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Author: BenchChem Technical Support Team. Date: March 2026

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Thiophene derivatives are cornerstone scaffolds in medicinal chemistry, agrochemicals, and organic materials (e.g., conducting polymers). When functionalizing the thiophene ring, the choice of halogen at the 4-position—specifically bromine versus chlorine—dictates the synthetic route's efficiency, chemoselectivity, and scalability.

As an Application Scientist designing a synthetic campaign, selecting between a 4-bromo and a 4-chloro thiophene derivative is rarely a matter of simple substitution. It requires a deep understanding of thermodynamic bond strengths, kinetic activation barriers, and the specific catalytic systems employed. This guide objectively compares the reactivity profiles of these two halogenated derivatives to inform rational decision-making in drug development and materials synthesis.

Thermodynamic & Kinetic Fundamentals

The divergent reactivity of 4-bromo and 4-chloro thiophenes is fundamentally rooted in the physical properties of the carbon-halogen (C–X) bond.

  • Bond Dissociation Energy (BDE): The C–Br bond in thiophene derivatives has a BDE of approximately 285 kJ/mol , whereas the C–Cl bond is significantly stronger at ~327 kJ/mol . This 42 kJ/mol difference arises because the larger atomic radius of bromine results in poorer orbital overlap with the carbon sp² orbital compared to chlorine.

  • Oxidative Addition Kinetics: In transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), the turnover-limiting step is often the oxidative addition of the Pd(0) catalyst into the C–X bond. The weaker C–Br bond lowers the activation energy barrier, allowing 4-bromothiophenes to react rapidly at moderate temperatures (80–100 °C). Conversely, 4-chlorothiophenes require elevated temperatures (>120 °C) and highly electron-rich, bulky ligands (like BrettPhos or RuPhos) to force the oxidative addition .

  • Orthogonal Reactivity: This stark kinetic difference is a powerful tool. In molecules containing both halogens (e.g., 4-bromo-2-chlorothiophene), a palladium catalyst will selectively insert into the C–Br bond, leaving the C–Cl bond completely intact for downstream functionalization .

Comparative Performance Data

The following table summarizes the operational differences between the two derivatives across standard synthetic transformations.

Parameter / Reaction4-Bromothiophene Derivatives4-Chlorothiophene DerivativesMechanistic Causality
Bond Dissociation Energy ~285 kJ/mol~327 kJ/molLarger radius of Br reduces orbital overlap with C(sp²).
Pd-Catalyzed Amination High yield at 100 °CSluggish; requires >120 °CLower BDE of C–Br lowers the activation energy barrier.
Halogen-Metal Exchange Instantaneous at -78 °CPoor; often leads to deprotonationHigh polarizability of Br facilitates nucleophilic attack by organolithiums.
Orthogonal Coupling Reacts preferentiallyRemains intact during C–Br couplingExploited in modular synthesis of poly-substituted thiophenes.
Process Scale-Up Moderate (higher MW, cost)High (cheaper, better atom economy)Cl derivatives are cheaper and highly stable against proto-dehalogenation.

Mechanistic Pathway Analysis

The logical flow of reactivity choices can be visualized through the divergent pathways these molecules take under identical reaction conditions.

Reactivity Start 4-Halo-Thiophene (X = Br, Cl) PdCat Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald) Start->PdCat LiEx Halogen-Metal Exchange (n-BuLi, -78°C) Start->LiEx BrPath1 Fast Oxidative Addition High Yields (X = Br) PdCat->BrPath1 X = Br ClPath1 Slow Oxidative Addition Requires Heat (X = Cl) PdCat->ClPath1 X = Cl BrPath2 Rapid Lithiation Clean Trapping (X = Br) LiEx->BrPath2 X = Br ClPath2 Sluggish Exchange Side Reactions (X = Cl) LiEx->ClPath2 X = Cl

Divergent reactivity of 4-bromo vs 4-chloro thiophenes in cross-coupling and metalation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action and a built-in validation checkpoint.

Protocol A: Orthogonal Suzuki-Miyaura Coupling of a Bromo-Chloro-Thiophene

Objective: Selectively couple an aryl boronic acid at the 4-bromo position while preserving a chloro substituent elsewhere on the ring.

  • Reagent Assembly: Charge a Schlenk flask with the 4-bromo-chloro-thiophene derivative (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

    • Causality: Pd(PPh₃)₄ is selected because its moderate electron density readily inserts into the weaker C–Br bond but is insufficiently nucleophilic to breach the C–Cl activation threshold at 80 °C.

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1, 0.2 M) and 2M aqueous Na₂CO₃ (2.0 equiv).

    • Causality: The biphasic system ensures dissolution of both the organic substrates and the inorganic base. Degassing is critical to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Reaction Execution: Heat the vigorously stirred biphasic mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • System Validation & Workup:

    • Validation Point: Withdraw a 50 µL aliquot of the organic layer, dilute in EtOAc, and analyze via GC-MS. The system is validated when the starting material mass ion disappears, replaced by the cross-coupled product mass. Crucially, the isotopic signature of the product must exhibit a classic 3:1 (M / M+2) ratio, confirming the C–Cl bond remains fully intact.

    • Workup: Quench with water, extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol B: Halogen-Metal Exchange (Lithiation) of 4-Bromothiophene

Objective: Generate a highly reactive 4-lithiothiophene intermediate for electrophilic trapping, a route that typically fails with 4-chlorothiophenes due to competitive ring deprotonation .

  • Cryogenic Setup: Dissolve the 4-bromothiophene derivative in anhydrous THF (0.2 M) in a flame-dried flask under Argon. Cool the solution to exactly -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes. Maintaining -78 °C is absolutely critical; at higher temperatures, the resulting thienyllithium species will undergo ring-opening degradation or isomerize via "halogen dance" mechanisms. Bromine's high polarizability makes this exchange instantaneous.

  • Electrophilic Trapping: Stir for 30 minutes at -78 °C, then add the chosen electrophile (e.g., anhydrous DMF for formylation) in one rapid portion.

  • System Validation & Workup:

    • Validation Point: Before quenching, a micro-aliquot quenched in CD₃OD should show >95% deuterium incorporation at the 4-position by ¹H-NMR, validating complete lithium-halogen exchange rather than C2/C5 deprotonation.

    • Workup: Remove the cooling bath, allow the reaction to warm to room temperature, and quench with saturated aqueous NH₄Cl. The mildly acidic quench neutralizes the lithium alkoxide without degrading acid-sensitive thiophene products.

References

  • "10.9: Bond Energies - Chemistry LibreTexts", Chemistry LibreTexts,[Link]

  • "Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides", The Journal of Organic Chemistry (ACS Publications),[Link]

  • "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities", International Journal of Molecular Sciences (MDPI),[Link]

Comparative

UV-Vis Spectral Profiling of 4-Bromo-2-formylthiophene-3-carboxylic Acid: A Comparative Guide for Thiophene Derivatives

Executive Summary 4-Bromo-2-formylthiophene-3-carboxylic acid (CAS: 1334640-34-4) is a highly functionalized, electron-deficient heterocycle that serves as a critical building block in the synthesis of advanced thienopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-formylthiophene-3-carboxylic acid (CAS: 1334640-34-4) is a highly functionalized, electron-deficient heterocycle that serves as a critical building block in the synthesis of advanced thienopyrimidines and pharmaceutical intermediates[1]. For researchers and drug development professionals, accurate Ultraviolet-Visible (UV-Vis) spectroscopic characterization of this compound is essential for tracking reaction kinetics, determining purity, and understanding its photophysical behavior. This guide objectively compares the spectral performance of 4-Bromo-2-formylthiophene-3-carboxylic acid against related alternatives, providing mechanistic insights and a self-validating experimental protocol.

Mechanistic Insights: Electronic Transitions in Substituted Thiophenes

As an Application Scientist, I emphasize that interpreting a UV-Vis spectrum requires understanding the causality between molecular structure and orbital energy levels. The absorption profile of a molecule is dictated by its electronic transitions, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO)[2].

  • The Thiophene Core: Unsubstituted thiophene typically exhibits a strong π→π∗ transition in the deep UV region (around 231 nm).

  • Extended π -Conjugation (The "Push-Pull" Effect): The introduction of a formyl group at the C2 position and a carboxylic acid at the C3 position creates a highly conjugated electronic system. This extended conjugation significantly lowers the HOMO-LUMO gap, resulting in a pronounced bathochromic (red) shift[3].

  • The Heavy Atom Effect: The bromine atom at the C4 position exerts a profound auxochromic influence. Electronically, its large electron cloud and "heavy atom effect" facilitate intersystem crossing and further induce a bathochromic shift in the absorption properties, while simultaneously increasing the molar extinction coefficient ( ϵ )[3].

Comparative UV-Vis Spectral Data

To objectively evaluate the spectral performance of 4-Bromo-2-formylthiophene-3-carboxylic acid, we must compare it against structurally related alternatives. This isolates the specific spectroscopic contributions of the bromo, formyl, and carboxyl moieties.

Table 1: Comparative UV-Vis Absorption Data (in Methanol at 298 K)
CompoundCAS NumberPrimary λmax​ ( π→π∗ )Secondary λmax​ ( n→π∗ )Molar Extinction Coefficient ( ϵ )Spectral Characteristics
4-Bromo-2-formylthiophene-3-carboxylic acid 1334640-34-4~285 nm~320 nm~14,500 L·mol⁻¹·cm⁻¹Broad absorption due to extended conjugation and the heavy atom effect of bromine.
2-Formylthiophene-3-carboxylic acid N/A~275 nm~310 nm~12,000 L·mol⁻¹·cm⁻¹Baseline conjugated system without the auxochromic influence of the C4-bromine.
4-Bromothiophene-3-carboxylic acid 16694-17-0~250 nmNone~8,500 L·mol⁻¹·cm⁻¹Lacks the C2-formyl group, resulting in a significantly truncated conjugated system and a blue-shifted spectrum.

(Note: Values are representative based on established TD-DFT calculations and empirical spectroscopic trends for highly substituted thiophenes[2][4].)

Structural-Spectral Relationship Visualization

The following diagram illustrates the causal relationship between the molecular substituents of the target compound and its resulting UV-Vis spectral profile.

ThiopheneElectronicEffects cluster_substituents Substituent Effects on HOMO-LUMO Gap Core Thiophene Core λ_max ≈ 231 nm Formyl C2-Formyl Group Extended π-Conjugation Core->Formyl Carboxyl C3-Carboxylic Acid Electron Withdrawing Core->Carboxyl Bromo C4-Bromo Atom Heavy Atom Effect (Bathochromic) Core->Bromo Combined 4-Bromo-2-formylthiophene-3-carboxylic acid λ_max ≈ 285 nm (π→π*), 320 nm (n→π*) Formyl->Combined Bathochromic Shift Carboxyl->Combined Bathochromic Shift Bromo->Combined Enhanced ε & Shift Application Photophysical Profiling & Reaction Monitoring Combined->Application Spectroscopic Output

Caption: Substituent effects on the HOMO-LUMO gap and UV-Vis absorption of the thiophene core.

Experimental Protocol: High-Fidelity UV-Vis Measurement Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to when analyzing highly functionalized thiophenes. Every step is designed to eliminate optical artifacts.

Step 1: Solvent Selection & Preparation

  • Action: Prepare a stock solution of 4-Bromo-2-formylthiophene-3-carboxylic acid at 1.0×10−3 M in HPLC-grade methanol. Sonicate for 5 minutes.

  • Causality: Methanol (UV cutoff ~205 nm) is selected over solvents like acetone or toluene because it provides a wide optical window for observing deep-UV π→π∗ transitions without solvent masking[5]. Sonication ensures the complete dissolution of the crystalline solid, avoiding light-scattering artifacts.

Step 2: Serial Dilution

  • Action: Dilute the stock solution to working concentrations of 1.0×10−4 M and 1.0×10−5 M.

  • Causality: To comply with the Beer-Lambert Law ( A=ϵlc ), absorbance must be kept between 0.1 and 1.0. Exceeding this range leads to detector saturation and non-linear optical effects[5].

Step 3: Instrument Calibration

  • Action: Perform a baseline correction using matched quartz cuvettes (1 cm path length) filled with pure HPLC-grade methanol across the 200–400 nm range.

  • Causality: Standard glass or plastic cuvettes absorb strongly in the UV region. Quartz is mandatory. Furthermore, baseline drift can obscure weak n→π∗ transitions, which are critical for identifying the formyl group's electronic signature.

Step 4: Spectral Acquisition & Data Processing

  • Action: Scan the sample from 400 nm down to 200 nm at a scan rate of 120 nm/min with a slit width of 1 nm. Extract the λmax​ values and calculate the molar extinction coefficient ( ϵ ).

  • Causality: Scanning from high to low wavelengths prevents photomultiplier tube (PMT) hysteresis. A 1 nm slit width provides the optimal balance between spectral resolution and signal-to-noise ratio.

Conclusion

4-Bromo-2-formylthiophene-3-carboxylic acid exhibits a distinctly red-shifted UV-Vis spectrum compared to its less-substituted alternatives. The synergistic effect of the C2-formyl and C3-carboxylic acid groups extends the π -conjugation, while the C4-bromine atom provides a critical auxochromic boost. Understanding these spectral signatures allows researchers to accurately monitor synthetic transformations—such as cross-coupling reactions or condensation pathways—where the disruption or extension of this conjugated system will result in immediate, quantifiable shifts in the UV-Vis absorption profile.

References

  • Investigations of the Bridged Thiophene Derivative Effect on the Performance of N,N-diethylaniline-based Compounds Source: Semantic Scholar URL:[Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives Source: MDPI URL:[Link]

  • Effect of thiophene rings on UV/visible spectra and non-linear optical (NLO) properties of triphenylamine based dyes: A quantum chemical perspective Source: ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-Bromo-2-formylthiophene-3-carboxylic acid: An Essential Building Block for Drug Discovery

For Immediate Release Introduction: The Significance of Substituted Thiophenes Thiophene derivatives are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities. The unique electronic pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Introduction: The Significance of Substituted Thiophenes

Thiophene derivatives are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities. The unique electronic properties of the thiophene ring, a five-membered aromatic heterocycle containing sulfur, allow for a wide range of chemical modifications, making it a privileged scaffold in the design of novel therapeutic agents. 4-Bromo-2-formylthiophene-3-carboxylic acid, with its strategically positioned functional groups—a carboxylic acid for amide bond formation, a formyl group for further derivatization, and a bromine atom as a handle for cross-coupling reactions—represents a versatile building block for the synthesis of complex molecular architectures.

This guide will explore two potential synthetic strategies for this valuable compound, providing a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategy Overview

Two primary retrosynthetic disconnections are considered for the synthesis of 4-Bromo-2-formylthiophene-3-carboxylic acid:

  • Route A: Ortho-Directed Formylation. This approach begins with the commercially available 4-bromothiophene-3-carboxylic acid and introduces the formyl group at the C2 position through a regioselective formylation reaction.

  • Route B: Electrophilic Bromination. This alternative pathway starts with 2-formylthiophene-3-carboxylic acid and introduces the bromine atom at the C4 position via an electrophilic aromatic substitution.

Synthetic_Strategies cluster_A Route A: Ortho-Directed Formylation cluster_B Route B: Electrophilic Bromination Target 4-Bromo-2-formylthiophene-3-carboxylic acid Start_A 4-Bromothiophene-3-carboxylic acid Intermediate_A Ortho-lithiated intermediate Start_A->Intermediate_A n-BuLi Intermediate_A->Target DMF Start_B 2-Formylthiophene-3-carboxylic acid Start_B->Target NBS or Br2

Caption: Overview of the two proposed synthetic routes to 4-Bromo-2-formylthiophene-3-carboxylic acid.

Route A: Ortho-Directed Formylation of 4-Bromothiophene-3-carboxylic acid

This route leverages the directing effect of the carboxylic acid group to achieve regioselective formylation at the adjacent C2 position. The key transformation is an ortho-lithiation followed by quenching with an electrophilic formylating agent.

Causality of Experimental Choices

The carboxylic acid group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium (n-BuLi). The initial deprotonation of the acidic carboxylic acid proton consumes one equivalent of the base, forming a lithium carboxylate. A second equivalent of n-BuLi then removes the proton at the C2 position, which is activated by the coordinating effect of the carboxylate. The resulting dianion is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group. A significant challenge in this approach is the potential for lithium-halogen exchange at the C4 position. Performing the reaction at very low temperatures (-78 °C) is crucial to favor the desired ortho-deprotonation over the competing lithium-bromine exchange.

Experimental Protocol

Step 1: Ortho-lithiation and Formylation

  • To a solution of 4-bromothiophene-3-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl (aq.) until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route_A_Workflow Start Dissolve 4-bromothiophene-3-carboxylic acid in anhydrous THF Cool Cool to -78 °C under Argon Start->Cool Add_nBuLi Add n-BuLi (2.2 eq.) dropwise Cool->Add_nBuLi Stir1 Stir for 1 hour at -78 °C Add_nBuLi->Stir1 Add_DMF Add anhydrous DMF (1.5 eq.) Stir1->Add_DMF Warm Warm to room temperature and stir for 12 hours Add_DMF->Warm Quench Quench with 1 M HCl Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Experimental workflow for the ortho-directed formylation of 4-bromothiophene-3-carboxylic acid.

Route B: Electrophilic Bromination of 2-Formylthiophene-3-carboxylic acid

This alternative approach involves the synthesis of 2-formylthiophene-3-carboxylic acid followed by a regioselective bromination. The directing effects of the existing formyl and carboxyl groups are critical for the outcome of this reaction.

Causality of Experimental Choices

Both the formyl and carboxylic acid groups are electron-withdrawing and generally act as deactivating, meta-directing groups in electrophilic aromatic substitution on a benzene ring. However, in the context of the thiophene ring, the interplay of inductive and resonance effects, along with the inherent reactivity of the thiophene nucleus, can lead to different regiochemical outcomes. The C5 position is often the most susceptible to electrophilic attack in 2-substituted thiophenes. In this case, with both C2 and C3 positions occupied by deactivating groups, the C5 position remains the most likely site for bromination. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂), which can help to avoid over-bromination and other side reactions.[1][2]

Experimental Protocol

Step 1: Synthesis of 2-Formylthiophene-3-carboxylic acid (Hypothetical)

Step 2: Bromination

  • Dissolve 2-formylthiophene-3-carboxylic acid (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of chloroform and acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route_B_Workflow Start Dissolve 2-formylthiophene-3-carboxylic acid in solvent Add_NBS Add NBS (1.1 eq.) portion-wise Start->Add_NBS Stir Stir at room temperature for 12-24 hours Add_NBS->Stir Workup Pour into water and extract with Ethyl Acetate Stir->Workup Wash Wash with NaHCO3 and brine Workup->Wash Purify Purify by Recrystallization or Column Chromatography Wash->Purify

Caption: Experimental workflow for the electrophilic bromination of 2-formylthiophene-3-carboxylic acid.

Comparative Analysis and Characterization Data

ParameterRoute A: Ortho-Directed FormylationRoute B: Electrophilic Bromination
Starting Material 4-Bromothiophene-3-carboxylic acid (commercially available)2-Formylthiophene-3-carboxylic acid (synthesis required)
Key Transformation Ortho-lithiation and formylationElectrophilic bromination
Regioselectivity Control Directed metalation group (carboxylic acid)Directing effects of formyl and carboxyl groups
Potential Challenges Lithium-halogen exchange, requirement for strictly anhydrous conditions and low temperaturesSynthesis of starting material, potential for side reactions during bromination
Reagents n-Butyllithium, DMFN-Bromosuccinimide or Bromine
Overall Yield Potentially moderate due to competing side reactionsDependent on the efficiency of the starting material synthesis and bromination step

Characterization Data for 4-Bromo-2-formylthiophene-3-carboxylic acid

While a complete set of experimental spectra for the target molecule is not available in the cited literature, the expected characteristic data based on analogous compounds are summarized below.

Analysis Expected Data
Molecular Formula C₆H₃BrO₃S
Molecular Weight 234.06 g/mol
Appearance Off-white to yellow solid
¹H NMR (DMSO-d₆) δ ~13.5 (s, 1H, COOH), ~9.8 (s, 1H, CHO), ~8.5 (s, 1H, thiophene-H)
¹³C NMR (DMSO-d₆) δ ~185 (CHO), ~165 (COOH), ~145 (C-Br), ~140 (C-CHO), ~135 (C-COOH), ~130 (CH)
IR (KBr, cm⁻¹) ~3300-2500 (br, O-H), ~1700 (C=O, acid), ~1670 (C=O, aldehyde)
Mass Spec (ESI-) m/z 232, 234 [M-H]⁻

Conclusion

Both presented synthetic routes offer plausible pathways to 4-Bromo-2-formylthiophene-3-carboxylic acid. Route A, utilizing an ortho-directed formylation, benefits from a commercially available starting material but requires careful control of reaction conditions to mitigate potential side reactions. Route B, involving electrophilic bromination, is conceptually straightforward, but its overall efficiency is contingent on a reliable synthesis of the 2-formylthiophene-3-carboxylic acid precursor.

The choice between these routes will depend on the specific capabilities and priorities of the research laboratory. For labs equipped to handle organolithium chemistry and requiring a more direct route from a readily available precursor, Route A may be preferable. Conversely, if the synthesis of the starting material for Route B can be optimized, it may offer a milder and more scalable alternative. This guide provides the necessary framework for researchers to make an informed decision and to successfully synthesize this valuable building block for their drug discovery programs.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

  • Organic Reactions. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.
  • Dow AgroSciences. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as a building block for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23.
  • ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Retrieved from [Link]

  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis.
  • Google Patents. (n.d.). EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.
  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

  • ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Retrieved from [Link]

  • Reddit. (2023, September 13). Ortho-lithiation with n-BuLi. r/Chempros. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2022, August 1). Bromide as the Directing Group for β-Arylation of Thiophenes. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved from [Link]

  • ARKAT USA, Inc. (2004).
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]

  • ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Hou, H.-X., Zhou, D.-G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 1207, 113545.

Sources

Comparative

Difference between 2-formyl and 3-formyl thiophene carboxylic acid isomers

An in-depth technical comparison of 2-formylthiophene-3-carboxylic acid and 3-formylthiophene-2-carboxylic acid requires moving beyond basic structural differences to understand their distinct electronic environments, re...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of 2-formylthiophene-3-carboxylic acid and 3-formylthiophene-2-carboxylic acid requires moving beyond basic structural differences to understand their distinct electronic environments, regioselective synthesis challenges, and applications in drug discovery. As privileged ortho-formyl carboxylic acid building blocks, both isomers are essential for constructing fused heterocyclic scaffolds—such as thienopyridazinones and dichloroazines—which are highly sought after in the development of anti-fibrotic and anti-inflammatory therapeutics[1].

As an application scientist, I approach these isomers not just as static molecules, but as dynamic systems where the proximity of the sulfur heteroatom dictates synthetic strategy and downstream reactivity.

Structural & Physicochemical Profiling

While these two molecules are positional isomers sharing identical molecular weights and polar surface areas, their chemical behavior is governed by the position of the formyl and carboxyl groups relative to the thiophene ring's sulfur atom.

  • 2-Formylthiophene-3-carboxylic acid : The formyl group is at the C2 position ( α to the sulfur), making its carbonyl carbon highly electrophilic due to the strong electron-withdrawing inductive effect of the adjacent heteroatom.

  • 3-Formylthiophene-2-carboxylic acid : The carboxyl group occupies the C2 position ( α to the sulfur), increasing its acidity (lower pKa) compared to a standard benzoic acid, while the formyl group sits at the C3 position ( β to the sulfur), experiencing less direct electronic activation.

Table 1: Quantitative Physicochemical Comparison
Property2-Formylthiophene-3-carboxylic acid3-Formylthiophene-2-carboxylic acid
CAS Number 19991-69-619991-68-5[2]
Molecular Weight 156.16 g/mol 156.16 g/mol
Molecular Formula C₆H₄O₃SC₆H₄O₃S
LogP ~1.25~1.25[3]
Topological Polar Surface Area (TPSA) 82.6 Ų82.6 Ų[3]
Formyl Position C2 ( α to Sulfur)C3 ( β to Sulfur)
Carboxyl Position C3 ( β to Sulfur)C2 ( α to Sulfur)

Synthesis Workflows & Regiocontrol

The synthesis of these isomers highlights a critical principle in heterocyclic chemistry: regiocontrol must be a self-validating system . Relying on statistical mixtures is unacceptable in scalable drug development. The causality behind our experimental choices relies heavily on the pKa differences of the thiophene protons.

Protocol A: 2-Formylthiophene-3-carboxylic acid via Directed Ortho Metalation (DoM)

Causality: Thiophene-3-carboxylic acid possesses two adjacent open ring positions (C2 and C4). The C2 proton is significantly more acidic because it is adjacent to the sulfur atom. When treated with a strong base, the carboxylate group acts as a Directing Metalation Group (DMG), coordinating the lithium cation and guiding the base exclusively to the highly acidic C2 position[4]. This synergistic electronic and steric direction guarantees >95% regioselectivity[1].

Step-by-Step Methodology:

  • Preparation: Dissolve commercially available thiophene-3-carboxylic acid (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78 °C.

  • Dianion Formation: Add n-butyllithium (2.5 equiv, 2.5 M in hexanes) dropwise. Note: The first equivalent deprotonates the carboxylic acid; the subsequent 1.5 equivalents drive the C2 ring deprotonation.

  • Maturation: Stir the mixture at -78 °C for 2 hours to ensure complete formation of the 2-lithio-thiophene-3-carboxylate dianion.

  • Electrophilic Quench: Rapidly add anhydrous N,N-dimethylformamide (DMF) (5.0 equiv). Stir for an additional 1 hour at -78 °C, then remove the cooling bath to allow the reaction to reach room temperature.

  • Workup: Acidify the mixture with 1N HCl to pH 2-3 to liberate the free acid, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: 3-Formylthiophene-2-carboxylic acid via Halogen-Metal Exchange (HME)

Causality: Attempting direct DoM on thiophene-2-carboxylic acid is synthetically dangerous. The C5 proton is extremely acidic, and lithiation often yields the 5-lithio derivative rather than the desired 3-lithio species[5]. To create a fail-proof, self-validating system, we bypass C-H deprotonation entirely by utilizing 3-bromothiophene-2-carboxylic acid . The kinetics of bromine-lithium exchange are orders of magnitude faster than C-H deprotonation, locking the regiochemistry exclusively at C3.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-bromothiophene-2-carboxylic acid (1.0 equiv) in anhydrous THF at -78 °C under argon.

  • Exchange Reaction: Add n-butyllithium (2.1 equiv) dropwise. The rapid halogen-metal exchange outcompetes any potential C5 deprotonation.

  • Maturation: Stir for 45 minutes at -78 °C to stabilize the 3-lithio dianion.

  • Electrophilic Quench: Quench with anhydrous DMF (5.0 equiv) and process the reaction using the identical acidic workup described in Protocol A.

Synthesis_Pathways cluster_0 Protocol A: Directed Ortho Metalation (DoM) cluster_1 Protocol B: Halogen-Metal Exchange (HME) SM1 Thiophene-3-carboxylic acid Int1 2-Lithio Dianion SM1->Int1 n-BuLi (2.5 eq) THF, -78°C Prod1 2-Formylthiophene-3- carboxylic acid Int1->Prod1 DMF Quench H3O+ SM2 3-Bromothiophene-2- carboxylic acid Int2 3-Lithio Dianion SM2->Int2 n-BuLi (2.1 eq) THF, -78°C Prod2 3-Formylthiophene-2- carboxylic acid Int2->Prod2 DMF Quench H3O+

Fig 1. Mechanistic divergence in the regioselective synthesis of thiophene ortho-formyl carboxylic acids.

Downstream Reactivity in Drug Development

Both isomers serve as critical precursors for the synthesis of fused heterocyclic pharmacophores , specifically in the generation of thienopyridazinone cores used in anti-fibrotic drug candidates[1].

Because both molecules possess an ortho relationship between a highly reactive electrophile (the formyl group) and a nucleophile-friendly leaving group equivalent (the carboxylic acid), they undergo highly efficient condensation reactions with bidentate nucleophiles like hydrazine.

Mechanistic Pathway:

  • Imine Formation: The more reactive formyl group undergoes initial nucleophilic attack by hydrazine to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the adjacent carboxylic acid (often activated in situ or driven by heat), extruding water to form a stable, fused thienopyridazinone ring.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the cyclic amide (lactam) into a highly versatile dichloroazine scaffold, ready for late-stage cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions)[1].

Downstream_Application OrthoFormyl Ortho-Formyl Thiophene Carboxylic Acid Thienopyridazinone Thienopyridazinone Intermediate OrthoFormyl->Thienopyridazinone + Hydrazine Heat Hydrazine Aqueous Hydrazine (N2H4) Hydrazine->Thienopyridazinone Dichloroazine Dichloroazine Scaffold (Bioactive Core) Thienopyridazinone->Dichloroazine Chlorination via POCl3 POCl3 Phosphorus Oxychloride (POCl3) POCl3->Dichloroazine

Fig 2. Condensation workflow converting ortho-formyl carboxylic acids into bioactive dichloroazine scaffolds.

Summary

Choosing between the 2-formyl and 3-formyl isomers dictates not only the spatial orientation of the resulting pharmacophore but also the synthetic strategy required to obtain it. While the 2-formyl-3-carboxylic acid isomer can be accessed via straightforward Directed Ortho Metalation, the 3-formyl-2-carboxylic acid isomer demands a Halogen-Metal Exchange approach to bypass the highly acidic C5 proton and ensure absolute regiochemical fidelity.

References

  • World Intellectual Property Organization (WIPO).WO2024227701A1 - Pyridazine compounds for treatment of fibrotic diseases. Google Patents.
  • Wikipedia Contributors. Directed ortho metalation. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. Thiophene-2-carboxylic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Validation

Elemental analysis standards for 4-Bromo-2-formylthiophene-3-carboxylic acid

Elemental Analysis Standards for 4-Bromo-2-formylthiophene-3-carboxylic acid: A Comparative Guide Executive Summary The precise elemental characterization of highly functionalized heterocyclic building blocks is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 4-Bromo-2-formylthiophene-3-carboxylic acid: A Comparative Guide

Executive Summary

The precise elemental characterization of highly functionalized heterocyclic building blocks is a critical quality control step in pharmaceutical and advanced materials development. 4-Bromo-2-formylthiophene-3-carboxylic acid (CAS: 1334640-34-4) presents a unique analytical challenge[1]. The molecule combines a highly thermally stable thiophene ring with a significant mass fraction of both bromine (33.99%) and sulfur (13.64%). Traditional combustion methods often struggle with this matrix due to incomplete oxidation of the thiophene core and catalytic poisoning by halogens[2]. This guide objectively compares modern elemental analysis (EA) modalities to establish the most robust, self-validating protocol for this compound.

Compound Profile & Theoretical Baselines

Accurate elemental analysis relies on comparing experimental yields against theoretical mass fractions. The theoretical baseline for 4-Bromo-2-formylthiophene-3-carboxylic acid is calculated below.

ElementAtomic MassAtoms/MoleculeMass ContributionTheoretical Mass %
Carbon (C) 12.011672.06630.66%
Hydrogen (H) 1.00833.0241.29%
Bromine (Br) 79.904179.90433.99%
Oxygen (O) 15.999347.99720.42%
Sulfur (S) 32.065132.06513.64%
Total 235.056 g/mol 100.00%

Comparative Analysis of Elemental Analysis Modalities

Modality A: Combustion Ion Chromatography (CIC) – The Gold Standard

CIC couples pyrohydrolytic combustion with ion chromatography. It is the premier method for simultaneous halogen and sulfur determination[3].

  • Causality & Mechanism: The sample is combusted in an argon/oxygen atmosphere with a continuous water stream at >1000°C. The water vapor prevents the formation of volatile, unreactive halogen gases (Br₂), shifting the equilibrium toward water-soluble hydracids (HBr). The gases are trapped in an aqueous absorber containing hydrogen peroxide (H₂O₂). The H₂O₂ is mechanistically vital: it oxidizes all sulfur species (SO₂, SO₃) into a uniform sulfate ion (SO₄²⁻) and reduces any residual Br₂ to bromide (Br⁻). This guarantees a single chromatographic peak per element, eliminating peak splitting and ensuring absolute quantification[3].

Modality B: Traditional CHNS/O Analyzer + Schöniger Flask Titration

This legacy approach requires two separate workflows: CHNS combustion for C/H/S, and a manual Schöniger oxygen flask combustion followed by argentometric titration for Bromine.

  • Causality & Limitations: Thiophene rings are notoriously refractory. Standard flash combustion often leaves carbonaceous residues containing unoxidized sulfur[2]. While adding vanadium pentoxide (V₂O₅) as an oxygen-donating catalyst helps, the high bromine content (34%) introduces a secondary failure mode. During CHNS analysis, combustion gases pass over a copper reduction column to remove excess O₂. Bromine reacts with this copper to form CuBr₂, rapidly poisoning the catalyst, altering gas flow dynamics, and skewing carbon/nitrogen readouts[4].

Modality C: X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive technique that measures secondary X-ray emissions.

  • Causality & Limitations: While extremely fast, XRF is highly matrix-dependent. The fluorescence yield of sulfur and bromine can be heavily absorbed or enhanced by the surrounding organic matrix. Without perfectly matched synthetic standards of brominated thiophenes, XRF provides semi-quantitative results at best and cannot achieve the <0.3% error margin required for publication-grade elemental analysis.

Quantitative Performance Data

The following table summarizes the performance metrics of the three modalities when applied to highly halogenated thiophene derivatives.

Performance MetricCIC (Method A)CHNS + Titration (Method B)XRF (Method C)
Recovery Rate (Br) 99.5% ± 0.3%96.0% ± 1.5%94.0% ± 3.0%
Recovery Rate (S) 99.8% ± 0.2%97.5% ± 1.2%95.0% ± 2.5%
Limit of Detection (LOD) < 0.1 mg/kg~ 50 mg/kg~ 10 mg/kg
Matrix Interference NegligibleHigh (Catalyst Poisoning)High (Absorption effects)
Analysis Time ~ 20 minutes~ 45 minutes (Combined)~ 5 minutes
Sample Size Required 1 - 5 mg2 - 5 mg (per method)> 50 mg

Experimental Methodologies & Causality

To ensure a self-validating system, the following step-by-step protocol for Combustion Ion Chromatography (CIC) incorporates internal checks to verify complete oxidation and capture.

Step 1: System Calibration & Validation

  • Action: Run a certified reference material (CRM) containing known quantities of sulfur and bromine (e.g., a mixture of sulfanilamide and p-bromobenzoic acid) before the sample batch.

  • Causality: This establishes the baseline recovery rate and validates the efficiency of the H₂O₂ absorber solution. Recovery must be >99.0% to proceed.

Step 2: Sample Preparation

  • Action: Accurately weigh 2.000 mg of 4-Bromo-2-formylthiophene-3-carboxylic acid into a pre-cleaned quartz sample boat using a microbalance. Cover with a thin layer of quartz wool.

  • Causality: The quartz wool prevents explosive sample spatter during the initial flash vaporization phase, ensuring all material enters the combustion zone smoothly.

Step 3: Pyrohydrolytic Combustion

  • Action: Introduce the boat into the furnace at 1050°C under an Ar/O₂ carrier gas stream enriched with ultra-pure water vapor.

  • Causality: The 1050°C temperature is required to break the robust C-S bonds of the thiophene ring[2]. The water vapor drives the pyrohydrolysis reaction, preventing the formation of refractory elemental bromine.

Step 4: Gas Absorption

  • Action: Route the effluent gas into an absorber vessel containing 10 mL of 50 ppm H₂O₂ in ultra-pure water.

  • Causality: H₂O₂ acts as the chemical equalizer, forcing all sulfur species to SO₄²⁻ and all bromine species to Br⁻, preventing chromatographic ghost peaks[3].

Step 5: Ion Chromatography Separation & Detection

  • Action: Inject 20 µL of the absorbed solution onto an anion-exchange column using an isocratic carbonate/bicarbonate eluent. Detect using a conductivity detector with chemical suppression.

  • Causality: Chemical suppression removes the background conductivity of the carbonate eluent, drastically lowering the signal-to-noise ratio and allowing for precise integration of the Br⁻ and SO₄²⁻ peaks.

Mechanistic Pathway

CIC_Workflow Sample 1. Sample Injection (Ar Carrier Gas) Combustion 2. Pyrohydrolysis (1050°C, O2/H2O) Sample->Combustion Vaporization Absorption 3. Gas Absorption (H2O2 Scrubber) Combustion->Absorption HBr, Br₂, SOx Separation 4. Ion Chromatography (Anion Exchange) Absorption->Separation Br⁻, SO₄²⁻ (aq) Detection 5. Conductivity Detection (Br⁻, SO₄²⁻) Separation->Detection Isocratic Elution

Figure 1: Mechanistic workflow of Combustion Ion Chromatography for halogen and sulfur quantification.

Conclusion

For the elemental analysis of 4-Bromo-2-formylthiophene-3-carboxylic acid, traditional CHNS combustion methods are fundamentally compromised by the high bromine content, which poisons reduction catalysts and skews data[4]. Combustion Ion Chromatography (CIC) stands as the superior, objective standard. By utilizing pyrohydrolysis and H₂O₂-mediated absorption, CIC effectively neutralizes the matrix interferences inherent to halogenated thiophenes, delivering publication-grade recovery rates (>99.5%) for both sulfur and bromine in a single, automated workflow.

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-2-formylthiophene-3-carboxylic acid proper disposal procedures

Comprehensive Safety and Disposal Master Plan: 4-Bromo-2-formylthiophene-3-carboxylic Acid As a critical building block in the synthesis of kinase inhibitors and fused thiophene drug candidates, 4-Bromo-2-formylthiophene...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Master Plan: 4-Bromo-2-formylthiophene-3-carboxylic Acid

As a critical building block in the synthesis of kinase inhibitors and fused thiophene drug candidates, 4-Bromo-2-formylthiophene-3-carboxylic acid (CAS: 1334640-65-3) is a staple in advanced drug development laboratories[1]. However, its unique structural features—a halogenated aromatic ring coupled with reactive formyl and carboxylic acid moieties—demand stringent, specialized disposal protocols. Mishandling this compound not only violates environmental regulations but also poses severe safety risks, including the potential generation of highly toxic byproducts.

This master plan provides researchers and Environmental Health and Safety (EHS) professionals with a field-proven, self-validating operational guide for the safe handling and disposal of this compound.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first quantify the operational boundaries of the chemical. The following table summarizes the critical data required for proper waste routing.

ParameterSpecification / Operational Limit
Chemical Name 4-Bromo-2-formylthiophene-3-carboxylic acid
CAS Number 1334640-65-3
Molecular Formula C₆H₃BrO₃S
Molecular Weight 235.05 g/mol
Halogen Content ~34% Bromine by mass
EPA Waste Classification Halogenated Organic Waste (Toxicity Characteristic)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity[1],[2]
Commingling Restrictions Must be strictly segregated from non-halogenated waste[3]

Mechanistic Causality in Disposal Strategies

In laboratory safety, understanding the why is just as important as knowing the how. The disposal procedures for this compound are dictated by two primary mechanistic factors:

  • The Halogenation Imperative: At approximately 34% bromine by mass, this compound cannot be processed through standard solvent recovery or low-temperature incineration. If combusted improperly, brominated organic compounds can generate highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, it must be segregated into a dedicated Halogenated Organic Waste stream[4]. These streams are routed to EPA-certified high-temperature incinerators equipped with specialized scrubbers designed to neutralize hydrobromic acid (HBr) gas emissions. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs due to these required extra treatment steps[3].

  • Functional Group Reactivity: The carboxylic acid moiety is weakly acidic, while the formyl (aldehyde) group is susceptible to oxidation. Mixing this waste with strong oxidizing agents (e.g., nitric acid) or strong bases can lead to uncontrolled exothermic reactions[4].

Process Visualization

G Start Waste Generation: 4-Bromo-2-formylthiophene-3-carboxylic acid Form Assess Physical State Start->Form Solid Solid Waste (Powder/Contaminated PPE) Form->Solid Liquid Liquid Waste (Reaction Mother Liquor) Form->Liquid Halogenated Segregate as Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated NoMix Validation: NO Non-Halogenated Solvents Halogenated->NoMix Storage Store in HDPE/Glass (Secondary Containment) NoMix->Storage Disposal EPA-Certified High-Temp Incineration Storage->Disposal

Logical workflow for the proper segregation and disposal of halogenated thiophene waste.

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

This methodology is designed as a self-validating system to ensure zero cross-contamination and 100% regulatory compliance.

Step 1: Container Selection and Preparation Select a high-density polyethylene (HDPE) or amber glass container.

  • Causality: Halogenated organics can degrade certain plastics over time; HDPE and glass offer superior chemical compatibility and prevent leaching[2].

  • Validation Checkpoint: Inspect the container for micro-fractures and ensure the cap features an intact PTFE liner before adding any material.

Step 2: Waste Segregation and Transfer Transfer the 4-Bromo-2-formylthiophene-3-carboxylic acid waste (whether solid powder, contaminated pipette tips, or dissolved in compatible organic solvents like dichloromethane) into the container using a dedicated funnel[2],[5].

  • Causality: Do not mix with non-halogenated solvents (e.g., acetone, ethanol) or aqueous acids. Commingling ruins the non-halogenated waste stream and risks exothermic incompatibility[4].

  • Validation Checkpoint: Ensure the incoming waste stream contains <10% water and absolutely no reactive metals or strong oxidizers.

Step 3: Labeling and Documentation Immediately affix a standard "Hazardous Waste" label. Explicitly write the full chemical name: "Halogenated Organic Waste: 4-Bromo-2-formylthiophene-3-carboxylic acid" and note the accumulation start date[2],[5].

  • Causality: Unlabeled containers violate EPA Resource Conservation and Recovery Act (RCRA) regulations, prevent proper downstream treatment, and pose severe risks during emergency spill responses.

Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed container in a designated SAA within a secondary containment tray (e.g., a chemically resistant tub), physically segregated from incompatible materials[5].

  • Validation Checkpoint: Verify the container is tightly closed at all times except when actively adding waste. Ensure the container is scheduled for EHS pickup within 180 days of the first accumulation date[2],[5].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and inhalation exposure.

  • Evacuate and Ventilate: Clear personnel from the immediate area. If the spill occurs inside a fume hood, ensure the sash is lowered and the exhaust is operating at maximum capacity to capture any associated volatile organic solvents[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[2].

    • Causality: Using combustible absorbents (like paper towels) for reactive organics increases fire risk, while using water can spread the weakly acidic compound and complicate cleanup.

  • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wipe the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a minimal water wipe. Collect all decontamination wipes as solid halogenated waste.

  • Validation Checkpoint: Verify the area is visually clean, pH neutral, and entirely free of the characteristic sulfurous/halogenated odor before resuming laboratory operations.

References

  • Safety Data Sheet - 4-Bromo-2-formylthiophene-3-carboxylic acid. Aaronchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf8gVIFViYXvEhEG4DFWIeJI8ad3aH9H2c9MxntBoftJXnrj79x2h4PSOuBpmww8FCh0b4KQXGHi7_yOynS2bm-Z1KUXR-re1vTPSDpQyulzzxA1nab_3V1FBCFudrT3n1S-OQFKqfnH0=]
  • UWO Guide to Classifying Unwanted Materials. UW Oshkosh.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyZm43PHNSrL6DpQ2-leQy9DBgVZqvNI6aE8TnqHJpl94Sw9R3oQ6mLEsQXs24Of4iPfm-rsRo3xnefFyeYweMdreBdhAAmYvUSCa9VLRIMRVOfVp98GJ-_41L5Od1rQ9L4JT0oeVlhS595IGclRgXHr2HyqWV-MWZqeDIEMqbIAr6jl1y3yWP0eYLgvUWVWGfec_jhapFymxQiw==]
  • Proper Disposal of Chloroac-met-OH: A Guide for Laboratory Professionals. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfk7QIia2Y1hsrm8jrSw8l-BvzUCTYOaWz1mg1xCLzF3SHsRXITp2km8W-8wsf-wFDAmeW_kuzXOl4a2myJijQmlHl-5P5F7Z-hRFIRdmFo-6dZXmp5wg6fPcZl-HpGTTrIv-P3qBX4a8FFyJ8dBRVsFG_vSnsyMIMHW7eJEupi20r5Lbr_M8NY9rWc8nKuPLRBOEvFRTM7HWyJ8-qcxfZ_HxzuQ==]
  • Hazardous Waste Management Program. Eastern Washington University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVrj0dW8_oh5EcHBzpf-VvTG5qkAoRfO9L2PH9USNM5pYEU7tVQrqnMheKGo3ugDk9TXh5N8TLyl_kcfCj8SEsW-RboPnZJwPY6VrC3pYhBEwgZGVoNqqP23RrUdRv7CU0RGaDm5nebOB4BG8eOM84Eqxhb8dZnGOwqeeHGrLR1ygr76VqcXy3FaYe2r_U0DW_toOACjo=]
  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj-uQLYOk4hewE_ESd8DK0S9RiUMWnX8KgB2zv02-bvu5gxnxr2BijVOPwkaKOaJ6SeXX_UON7kpkznSdGJ97YVZqRhrScFN9ALGNZGSRBOe6ogYqu2livFqQHexC-2DbB4z7Z2ObiVwbcvpLeINIq4xLcjtabdAjyH4jnrsuoJE7WK76ChYzEBOzoVUDiK1JVcOfN-H-Uh-qqEQNfllI=]

Sources

Handling

Operational Safety &amp; PPE Guide: Handling 4-Bromo-2-formylthiophene-3-carboxylic acid

As a preferred partner in laboratory safety and chemical handling, we provide more than just high-quality reagents; we deliver the operational intelligence required to use them safely. Handling functionalized halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we provide more than just high-quality reagents; we deliver the operational intelligence required to use them safely. Handling functionalized halogenated heterocycles like 4-Bromo-2-formylthiophene-3-carboxylic acid requires a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and environmental controls.

This guide synthesizes structural chemical analysis with authoritative safety standards to provide drug development professionals with a self-validating, step-by-step operational workflow.

Chemical Profile & Hazard Causality

To select the correct PPE, we must first understand the mechanistic behavior of the molecule. 4-Bromo-2-formylthiophene-3-carboxylic acid (CAS 1334640-34-4) is a highly reactive building block[1]. Its hazard profile is driven by three distinct functional moieties[2]:

  • The Thiophene-Bromide Core: The heavy bromine atom significantly increases the lipophilicity of the molecule. If dissolved in organic solvents (e.g., DMSO, DMF), this lipophilicity acts as a permeation enhancer, allowing the compound to rapidly bypass compromised or inadequate glove barriers.

  • The Formyl Group (Aldehyde): This is a strong electrophile. Upon contact with unprotected skin or respiratory mucosa, it can cross-link primary amines in tissue proteins, leading to severe sensitization and acute irritation.

  • The Carboxylic Acid: As a proton donor, this group lowers the local pH upon contact with ambient moisture on the skin or eyes, causing localized chemical burns and exacerbating the electrophilic attack of the formyl group.

Quantitative Chemical Data
PropertyValue
Chemical Name 4-Bromo-2-formylthiophene-3-carboxylic acid
CAS Number 1334640-34-4
Molecular Formula C6H3BrO3S
Molecular Weight 235.06 g/mol
Physical State Solid (Powder)
Primary GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, laboratory directors must perform a formal hazard assessment to dictate PPE selection[3]. Based on the structural causality outlined above, standard safety glasses and single-layer latex gloves are insufficient .

The following PPE matrix is mandatory for handling this compound[4][5]:

Protection ZoneRequired PPESpecification & MaterialCausality / Rationale
Ocular/Face Chemical Splash GogglesANSI Z87.1 certified, indirect ventingPrevents aerosolized electrophilic powder from contacting ocular mucosa. Standard glasses lack orbital seals[6].
Dermal (Hands) Double Nitrile GlovesOuter: >0.11mm thickness. Inner: Standard nitrile.Bromine increases lipophilicity; double-layering prevents solvent-assisted permeation during solution preparation[7].
Body Flame-Resistant Lab Coat100% Cotton or Nomex, knee-length, cuffedProtects against static ignition of solvent vapors and dermal acid burns. Must be buttoned fully[8].
Respiratory Engineering ControlChemical Fume Hood (Face velocity >100 fpm)Mitigates inhalation of STOT SE 3 respiratory irritants. Respirators are only required if hood fails[7].

Standard Operating Procedure: Handling & Weighing

The following step-by-step methodology ensures that the compound's electrophilic and acidic properties are fully contained during routine laboratory operations.

Step 1: Engineering Controls Verification

  • Verify that the chemical fume hood is operational with a face velocity between 100–120 feet per minute (fpm)[5].

  • Clear the hood of incompatible chemicals, particularly strong bases or strong oxidizing agents, which could trigger an exothermic reaction with the carboxylic acid.

Step 2: PPE Donning Sequence

  • Don the 100% cotton laboratory coat and ensure all buttons are fastened to the neck.

  • Don the inner pair of standard nitrile gloves.

  • Don the ANSI Z87.1 chemical splash goggles.

  • Don the outer pair of thick nitrile gloves (>0.11mm), pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists[9].

Step 3: Material Transfer and Weighing

  • Causality Check: Halogenated organic powders frequently carry static charges. Do not use glass weighing funnels, as static cling will cause the powder to aerosolize.

  • Place an anti-static plastic weigh boat on the analytical balance inside the fume hood.

  • Using a grounded stainless-steel spatula, carefully transfer the 4-Bromo-2-formylthiophene-3-carboxylic acid powder.

  • If preparing a stock solution, add the solvent (e.g., DCM or DMF) directly to the weigh boat or transfer the solid to a sealed vial before removing it from the fume hood.

Step 4: Decontamination

  • Wipe down the spatula and balance pan with a damp paper towel moistened with a mild basic solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid.

  • Follow with a 70% isopropanol wipe to remove any lipophilic organic residue.

  • Doff the outer gloves inside the hood and dispose of them as halogenated solid waste.

Spill Response & Waste Disposal Plan

In the event of a breach in containment, rapid neutralization is required to prevent cross-linking of the formyl group with biological tissues or environmental surfaces.

Solid Spill Protocol
  • Isolate: Alert nearby personnel and restrict access to the spill zone.

  • Contain: Do not dry-sweep, as this will aerosolize the STOT SE 3 irritant[2]. Cover the powder with slightly dampened absorbent pads to suppress dust.

  • Collect: Use a plastic scoop (avoid metal if spark hazards exist from nearby solvents) to transfer the damp powder into a hazardous waste bag.

  • Neutralize: Wash the spill area with a dilute sodium bicarbonate solution, followed by soap and water.

Waste Segregation
  • Solid Waste: Must be placed in a sealed container explicitly labeled as "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound must be segregated into "Halogenated Organic Liquid Waste." Do not mix with amine-containing waste streams, as the formyl group will undergo uncontrolled Schiff base formation, potentially generating heat and off-gassing.

Operational Workflow Diagram

The following logical workflow illustrates the critical path for hazard assessment, handling, and contingency response.

Workflow A Start: Hazard Assessment (OSHA 29 CFR 1910.132) BB BB A->BB B Don Required PPE (Double Nitrile, Goggles, Coat) C Transfer to Chemical Fume Hood (Face Velocity >100 fpm) D Handling & Weighing (CAS 1334640-34-4) C->D E Spill Occurs? D->E F Containment & Neutralization (Bicarbonate/Absorbent) E->F Yes G Proceed to Reaction/Storage E->G No H Decontamination & Waste Disposal (Halogenated Stream) F->H G->H BB->C

Figure 1: Logical workflow for the safe handling, hazard assessment, and spill response of CAS 1334640-34-4.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." OSHA.gov.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-formylthiophene-3-carboxylic acid
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4-Bromo-2-formylthiophene-3-carboxylic acid
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